molecular formula C7H7FOS B1597710 3-Fluoro-6-methoxythiophenol CAS No. 84884-41-3

3-Fluoro-6-methoxythiophenol

Cat. No.: B1597710
CAS No.: 84884-41-3
M. Wt: 158.2 g/mol
InChI Key: VXZCEQOKTGGBOB-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxythiophenol is a useful research compound. Its molecular formula is C7H7FOS and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCEQOKTGGBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374598
Record name 5-fluoro-2-methoxythiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84884-41-3
Record name 5-fluoro-2-methoxythiophenol
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Record name 84884-41-3
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Foundational & Exploratory

Introduction: Unveiling a Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-6-methoxythiophenol (CAS: 84884-41-3) for Advanced Research Applications

This compound is a specialized aromatic organosulfur compound that has garnered attention among researchers in drug development and materials science. As a trifunctional molecule, it features a nucleophilic thiol group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group, all strategically positioned on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate for synthesizing complex molecular architectures. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1] This guide, designed for scientists and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling protocols.

PART 1: Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical reagent is the bedrock of its effective application in research and development. This compound is identified by the CAS number 84884-41-3 .[2][3] Its core attributes are summarized below.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84884-41-3[2][3]
Molecular Formula C₇H₇FOS[2]
Molecular Weight 158.19 g/mol [2]
Boiling Point 87°C[3]
Purity Typically ≥97%[3]
MDL Number MFCD06201752[3]

PART 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis would logically proceed via the following steps:

  • Sulfonation: 2-Fluoro-5-methoxyaniline is diazotized and subjected to a sulfur dioxide/copper(I) chloride reaction to yield 3-fluoro-6-methoxybenzenesulfonyl chloride.

  • Reduction: The resulting sulfonyl chloride is then reduced to the target thiophenol. This reduction is the critical step.

G start 2-Fluoro-5-methoxyaniline (Starting Material) step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Sulfonyl Chloride Formation (SO₂, CuCl) intermediate1->step2 intermediate2 3-Fluoro-6-methoxy- benzenesulfonyl Chloride step2->intermediate2 step3 Reduction (e.g., Zn/H⁺ or PPh₃/I₂) intermediate2->step3 product This compound (Final Product) step3->product

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Choice of Precursor: Starting with the corresponding aniline is a common strategy as anilines are often commercially available and readily converted to diazonium salts, which are versatile intermediates.

  • Reduction Step: The choice of reducing agent is critical. While strong reducing agents like lithium aluminum hydride could work, they may lack functional group tolerance. Milder, more selective methods such as using zinc in an acidic medium or triphenylphosphine with iodine are often preferred to avoid over-reduction or side reactions. The use of potassium formate, as seen with the isomer, represents an efficient alternative.[4]

PART 3: Reactivity Profile and Applications in Drug Discovery

The utility of this compound stems from its predictable yet versatile reactivity, primarily centered around the thiol group and the activated aromatic ring.

Nucleophilic Thiol Group

The thiol (-SH) group is a potent nucleophile, readily participating in reactions such as:

  • S-Alkylation/S-Arylation: Formation of thioethers via Williamson ether-like synthesis or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation). This is fundamental for linking the thiophenol core to other molecular fragments.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • Oxidation: Controlled oxidation can yield the corresponding disulfide, while stronger conditions produce sulfonic acids, another important functional group in drug design (e.g., as a bioisostere for carboxylic acids).

Aromatic Ring Reactivity

The fluorine and methoxy groups modulate the reactivity of the benzene ring towards electrophilic aromatic substitution. The methoxy group is a strong activating group, while the fluorine atom is deactivating yet ortho-, para-directing. Their combined influence directs incoming electrophiles to specific positions, allowing for controlled, regioselective functionalization of the aromatic core.

Significance in Drug Development

The strategic incorporation of building blocks like this compound is a cornerstone of modern medicinal chemistry.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at strategic positions can block metabolic hotspots, thereby increasing the half-life of a drug candidate.[1]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The presence of the fluoro and methoxy groups alters the molecule's lipophilicity (logP) and acidity (pKa) of the thiol group, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Versatile Intermediate: As a versatile chemical intermediate, it serves in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals.[5] Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, opens pathways for creating innovative compounds.[5] While no marketed drugs are directly derived from this specific isomer, numerous clinical candidates feature the fluorinated phenylthioether motif. For example, the development of TRPM8 antagonists for migraine treatment has explored compounds with similar 3-fluoro-4-(trifluoromethoxy)phenyl structures, underscoring the therapeutic relevance of this substitution pattern.[6]

G central_node This compound (Building Block) prop1 Increased Metabolic Stability (C-F Bond) central_node->prop1 prop2 Enhanced Target Binding Affinity central_node->prop2 prop3 Modulated pKa and Lipophilicity central_node->prop3 prop4 Scaffold for Combinatorial Libraries central_node->prop4 app1 Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) prop1->app1 prop2->app1 prop3->app1 app3 Advanced Materials prop3->app3 prop4->app1 app2 Agrochemicals prop4->app2

Caption: Logical relationships in the application of this compound.

PART 4: Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescription
Hazard H302Harmful if swallowed.[3]
H312Harmful in contact with skin.[3]
H332Harmful if inhaled.[3]
Precaution P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P501Dispose of contents/container in accordance with local regulations.[3]
Self-Validating Experimental Protocol: Safe Handling Workflow

To ensure safety, a self-validating system of checks and procedures must be implemented.

  • Preparation and PPE:

    • Before handling, confirm that a chemical fume hood is operational and certified.

    • Verify that a compatible safety shower and eyewash station are accessible.[7]

    • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[8]

  • Handling and Dispensing:

    • Conduct all manipulations exclusively within the fume hood to mitigate inhalation risk.[9][10]

    • Use a dedicated set of glassware. Thiophenols often have a strong, unpleasant odor.

    • Ground equipment when transferring larger quantities to prevent static discharge.[10]

  • Storage:

    • Store the compound in its original, tightly sealed container.[9]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • Waste Disposal:

    • Quench any residual reagent with a suitable oxidizing agent (e.g., bleach) in a controlled manner before disposal.

    • Dispose of contaminated materials and the chemical itself as hazardous waste according to institutional and local regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its carefully arranged functional groups provide a platform for creating novel compounds with tailored properties. For the medicinal chemist, it offers a reliable scaffold for developing safer and more effective therapeutics by leveraging the well-documented benefits of fluorination. For the materials scientist, it provides a monomer for advanced polymers and functional materials. A thorough understanding of its properties, synthesis, and reactivity, combined with a steadfast commitment to safety, will unlock its full potential in driving scientific discovery.

References

  • This compound - Fluorochem. Available from: [Link]

  • 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 - PubChem. Available from: [Link]

  • SAFETY DATA SHEET - 4-Fluorothiophenol. Available from: [Link]

  • SAFETY DATA SHEET - 3-Fluorothiophenol. Available from: [Link]

  • A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis. 2008;2008(15):2333-2336. Available from: [Link]

  • CN101709045A - Preparation method of thiophenol - Google Patents.
  • Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Available from: [Link]

  • Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. J Med Chem. 2018 Sep 27;61(18):8186-8201. Available from: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals (Basel). 2024 Aug;17(8):1039. Available from: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals (Basel). 2022 Jun;15(6):738. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-methoxythiophenol: Physicochemical Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-4-methoxythiophenol. This fluorinated aromatic thiol is a valuable building block in medicinal chemistry and materials science, offering unique electronic properties and reactivity that are of significant interest to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

3-Fluoro-4-methoxythiophenol, with the chemical formula C₇H₇FOS, possesses a benzene ring substituted with a fluorine atom, a methoxy group, and a thiol group. The strategic placement of these functional groups imparts specific characteristics to the molecule, influencing its reactivity, solubility, and biological activity.

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name 3-fluoro-4-methoxybenzenethiol[1][2]
CAS Number 89818-27-9[1]
Molecular Formula C₇H₇FOS[1]
Molecular Weight 158.20 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 231.5±20.0 °C (Predicted)[3]
Density 1.214±0.06 g/cm³ (Predicted)[3]
pKa 5.99±0.10 (Predicted)[3]
InChI Key DBEUVLFLTXYXJF-UHFFFAOYSA-N[1][2]
SMILES COC1=C(C=C(C=C1)S)F[1]

The presence of a fluorine atom, a potent electron-withdrawing group, and a methoxy group, an electron-donating group, on the aromatic ring creates a unique electronic environment. This substitution pattern can significantly influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom, making it a versatile reagent in organic synthesis.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the unambiguous identification and characterization of 3-Fluoro-4-methoxythiophenol.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
S-H (Thiol)Stretching2550 - 2600
C-S (Thiol)Stretching600 - 800
C-F (Aromatic)Stretching1100 - 1400
C-O (Methoxy)Stretching1000 - 1300
C=C (Aromatic)Stretching1450 - 1600
C-H (Aromatic)Stretching3000 - 3100
C-H (Methoxy)Stretching2850 - 2960
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the thiol proton. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, with the chemical shifts being sensitive to the electronic effects of the attached functional groups.

  • ¹⁹F NMR: Fluorine NMR would show a signal corresponding to the single fluorine atom, and its coupling with adjacent protons would provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[6][7] For 3-Fluoro-4-methoxythiophenol, the molecular ion peak [M]⁺ would be observed at m/z 158.02, corresponding to its monoisotopic mass.[1] The fragmentation pattern would provide additional structural information.

Synthesis of 3-Fluoro-4-methoxythiophenol

A documented method for the preparation of 3-Fluoro-4-methoxythiophenol involves the reaction of 3-fluoro-4-methoxybenzenesulphonamide with potassium formate.[8]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, mix 10.3 g (approximately 0.05 mol) of 3-fluoro-4-methoxybenzenesulphonamide with 21.0 g (approximately 0.25 mol) of potassium formate.[8]

  • Heating: Heat the mixture to 200 °C for 5 hours. During the reaction, water generated in the process is removed by distillation.[8]

  • Work-up: After the reaction is complete, cool the mixture to 80 °C.[8]

  • Acidification: Add 10% aqueous hydrochloric acid to adjust the pH of the solution to 2.[8]

  • Purification: The product, 3-fluoro-4-methoxybenzenethiol, is then isolated by rectification (distillation).[8]

This reaction reportedly yields 4.9 g of the desired product, with a conversion efficiency of 61.4% and a yield of 60.9%.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-fluoro-4-methoxybenzenesulphonamide 3-fluoro-4-methoxybenzenesulphonamide Heating Heat to 200°C 5 hours 3-fluoro-4-methoxybenzenesulphonamide->Heating Potassium Formate Potassium Formate Potassium Formate->Heating Workup Cool to 80°C Acidify to pH 2 (10% HCl) Heating->Workup Purification Rectification Workup->Purification 3-Fluoro-4-methoxythiophenol 3-Fluoro-4-methoxythiophenol Purification->3-Fluoro-4-methoxythiophenol

Caption: Synthetic workflow for 3-Fluoro-4-methoxythiophenol.

Reactivity and Applications in Drug Discovery

The unique combination of functional groups in 3-Fluoro-4-methoxythiophenol makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[9]

  • Nucleophilic Reactions: The thiol group is a potent nucleophile and can participate in various reactions, such as nucleophilic aromatic substitution and Michael additions.[9]

  • Coupling Reactions: This compound can be utilized in transition metal-catalyzed cross-coupling reactions to form C-S bonds, a common linkage in many pharmaceutical compounds.[9]

  • Scaffold for Bioactive Molecules: The fluorinated and methoxylated phenyl ring serves as a scaffold that can be further functionalized to create complex molecules with desired biological activities. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9][10] Thiophenes and other sulfur-containing heterocycles are important structural motifs in many drugs.[11][12]

Applications cluster_reactions Chemical Reactivity cluster_applications Applications 3-Fluoro-4-methoxythiophenol 3-Fluoro-4-methoxythiophenol Nucleophilic Substitution Nucleophilic Substitution 3-Fluoro-4-methoxythiophenol->Nucleophilic Substitution Coupling Reactions Coupling Reactions 3-Fluoro-4-methoxythiophenol->Coupling Reactions Material Science Material Science 3-Fluoro-4-methoxythiophenol->Material Science Agrochemicals Agrochemicals 3-Fluoro-4-methoxythiophenol->Agrochemicals Pharmaceutical Intermediates Pharmaceutical Intermediates Nucleophilic Substitution->Pharmaceutical Intermediates Coupling Reactions->Pharmaceutical Intermediates Drug Discovery Drug Discovery Pharmaceutical Intermediates->Drug Discovery

Caption: Reactivity and applications of 3-Fluoro-4-methoxythiophenol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-methoxythiophenol.

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15][16][17]

Conclusion

3-Fluoro-4-methoxythiophenol is a versatile and valuable building block for chemical synthesis. Its unique physicochemical properties, stemming from the strategic placement of fluorine, methoxy, and thiol groups, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

  • PubChem. (n.d.). 3-Fluoro-4-methoxythiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). CN101709045A - Preparation method of thiophenol.
  • ResearchGate. (n.d.). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excited State Theoretical Calculations. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740. Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • Wang, L., Wei, J., Wu, R., Cheng, G., Li, X., Hu, J., Hu, Y., & Sheng, R. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 214–223. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]

  • Spectroscopy@IKU. (n.d.). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-thioguaiacol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. Retrieved from [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • PubMed. (2010). Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Safety Data Sheet - 3-Fluorothiophenol. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet - 3-Fluorothiophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

3-Fluoro-6-methoxythiophenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-methoxythiophenol

Executive Summary: This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxythiophenol, a key chemical intermediate for researchers and professionals in drug development and material science. We will delve into its core molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a versatile building block. This document is structured to provide not just data, but also the scientific rationale behind its synthesis and use, ensuring a deep, actionable understanding for the scientific community.

A Note on Isomer Identification: The topic specified "3-Fluoro-6-methoxythiophenol" (CAS No. 84884-41-3)[1]. However, publicly available scientific literature and chemical databases predominantly feature extensive data for the isomer 3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9)[2][3]. Given the wealth of information and established applications for the latter, this guide will focus on the 3-fluoro-4-methoxy isomer to provide a thorough and well-supported technical resource. It is presumed that this is the compound of greater interest to the research and development community.

Molecular Identity and Physicochemical Properties

3-Fluoro-4-methoxythiophenol is an aromatic thiol compound distinguished by the presence of a fluorine atom and a methoxy group on the benzene ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and solubility, making it a valuable precursor in organic synthesis.[4]

Molecular Structure

The structure consists of a central benzene ring functionalized with a thiol (-SH) group, a methoxy (-OCH₃) group, and a fluorine (-F) atom. The IUPAC name for this compound is 3-fluoro-4-methoxybenzenethiol.[2][5]

Caption: 2D Molecular Structure of 3-Fluoro-4-methoxythiophenol.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 3-Fluoro-4-methoxythiophenol.

PropertyValueSource
Molecular Formula C₇H₇FOS[2][4]
Molecular Weight 158.20 g/mol [2]
CAS Number 89818-27-9[2][4]
Physical Form Liquid[5]
IUPAC Name 3-fluoro-4-methoxybenzenethiol[2]
XLogP3-AA 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Storage Temperature Ambient Storage[5]

Synthesis and Mechanistic Insights

The synthesis of substituted thiophenols often involves the reduction of corresponding sulfonyl chlorides or related derivatives. This approach is generally robust and allows for the introduction of various functional groups.

Rationale for Synthetic Route Selection

A common and effective method for preparing 3-Fluoro-4-methoxythiophenol involves the reaction of a corresponding benzenesulfonamide with a reducing agent like potassium formate.[6] This pathway is advantageous due to the relative stability and accessibility of the sulfonamide starting material. The use of potassium formate as a reducing agent is a practical choice, often leading to good yields in the transformation of the sulfonyl group to a thiol.[6] This method avoids the use of more hazardous reducing agents and provides a direct route to the desired product.

Detailed Experimental Protocol: Synthesis from Benzenesulfonamide

This protocol is adapted from established procedures for the synthesis of thiophenols.[6] It represents a self-validating system where the progress and purity can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • 3-Fluoro-4-methoxybenzenesulfonamide (1 equivalent)

  • Potassium formate (5 equivalents)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a system to allow for the removal of water vapor, combine 3-fluoro-4-methoxybenzenesulfonamide (e.g., 0.05 mol) and potassium formate (e.g., 0.25 mol).[6]

  • Thermal Reaction: Heat the mixture to 200°C and maintain this temperature for approximately 5 hours. During this period, water generated in the reaction is continuously removed.[6] Expert Insight: The removal of water drives the equilibrium towards the product, maximizing the conversion rate.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to 80°C. Cautiously add 10% dilute hydrochloric acid to the reaction solution to adjust the pH to approximately 2.[6] Trustworthiness Check: This step protonates the thiolate intermediate to form the final thiol product and neutralizes any remaining base.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by distillation or flash column chromatography to yield pure 3-fluoro-4-methoxybenzenethiol.[6]

Synthesis Workflow Diagram

start_mat 3-Fluoro-4-methoxy- benzenesulfonamide process1 Heat to 200°C, 5h (Remove H₂O) start_mat->process1 reagent Potassium Formate (5 eq.) reagent->process1 intermediate Reaction Mixture process1->intermediate process2 Cool to 80°C Add 10% HCl (pH=2) intermediate->process2 extraction Extraction with Ethyl Acetate process2->extraction purification Drying, Solvent Removal, & Purification extraction->purification product Pure 3-Fluoro-4- methoxythiophenol purification->product

Caption: Workflow for the synthesis of 3-Fluoro-4-methoxythiophenol.

Applications in Research and Drug Development

3-Fluoro-4-methoxythiophenol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules.[4]

Role as a Key Intermediate

The thiol group is a versatile functional handle that can participate in numerous chemical reactions, such as nucleophilic substitutions and coupling reactions. This reactivity allows for its incorporation into larger molecular scaffolds.[4] Its structure is particularly relevant in:

  • Pharmaceutical Development: As a building block for creating novel therapeutic agents. The specific arrangement of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a target drug molecule.[4]

  • Material Science: Used in the development of specialized polymers and coatings where enhanced chemical resistance is required.[4]

  • Agrochemicals: Finds application in the synthesis of modern pesticides and herbicides.[4]

The Influence of Fluorine and Methoxy Groups in Drug Design

The strategic inclusion of fluorine and methoxy groups is a common tactic in medicinal chemistry.

  • Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties. It can block metabolic oxidation at that position, thereby increasing the drug's half-life. Its high electronegativity can also influence the acidity of nearby protons and modulate binding interactions with target proteins.[7]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can improve solubility and modify the electronic nature of the aromatic ring, which in turn affects how the molecule interacts with biological targets.

Analytical Characterization

To confirm the identity and purity of synthesized 3-Fluoro-4-methoxythiophenol, a suite of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methoxy protons, and the thiol proton. ¹³C NMR would confirm the carbon skeleton, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.[8]

  • Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands. Key expected vibrations include the S-H stretch (typically around 2550-2600 cm⁻¹), C-O stretching from the methoxy group, and C-F stretching, along with aromatic C-H and C=C vibrations.[9]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak (m/z) corresponding to 158.20.

Conclusion

3-Fluoro-4-methoxythiophenol is a valuable and versatile chemical intermediate with significant applications in pharmaceutical, agrochemical, and material science research. Its unique combination of a reactive thiol group with modulating fluoro and methoxy substituents makes it an attractive building block for creating complex, high-value molecules. The synthetic protocol outlined provides a reliable pathway for its preparation, enabling further exploration of its potential in various fields of scientific discovery.

References

  • PubChem. 3-Fluoro-4-methoxythiophenol. National Center for Biotechnology Information. [Link]

  • Spectroscopy@IKU. Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. National Center for Biotechnology Information. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility and stability characteristics of 3-Fluoro-6-methoxythiophenol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with field-proven methodologies to offer a practical framework for handling and analyzing this compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its likely properties based on the behavior of structurally similar thiophenols and established principles of organic chemistry.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS Number: 84884-41-3) possesses a molecular structure that dictates its solubility in various solvent systems. The presence of a polar thiol (-SH) group and a methoxy (-OCH3) group, contrasted with a nonpolar benzene ring and a lipophilic fluorine atom, results in a molecule with moderate polarity.

Predicted Solubility:

Based on the solubility of analogous compounds such as 3-methoxythiophenol, which is not miscible or is difficult to mix in water but soluble in organic solvents like methanol, benzene, hexane, toluene, and dichloromethane, a similar profile can be anticipated for this compound.[1] The fluorine substituent is expected to increase lipophilicity slightly.

Table 1: Predicted Solubility of this compound at Ambient Temperature

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterLow to InsolubleThe nonpolar aromatic ring and fluorine atom likely dominate over the polar thiol and methoxy groups, limiting miscibility with water.
Methanol, EthanolSolubleThe alcohol's ability to hydrogen bond with the thiol and methoxy groups, combined with its organic character, should facilitate dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity.
Nonpolar Toluene, Hexane, DichloromethaneSolubleThe aromatic ring and fluorine atom contribute to favorable interactions with nonpolar solvents.
Aqueous Buffers pH > 8Likely Increased SolubilityThe thiol group is acidic and will deprotonate to the more soluble thiophenolate anion at basic pH.
pH < 6Likely Low SolubilityIn acidic to neutral conditions, the thiol group will be protonated, maintaining its lower solubility.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized laboratory procedure should be followed.

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Small-scale vials or test tubes

  • Shaker or vortex mixer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a vial.[2][3]

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Diagram 1: Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess compound to solvent B Equilibrate (shake/stir) A->B C Filter supernatant B->C D Dilute for HPLC C->D E HPLC Analysis D->E H Calculate solubility E->H F Prepare calibration standards G Generate calibration curve F->G G->H

Caption: Workflow for experimental solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for its proper storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[4][5][6] These studies expose the compound to stress conditions more severe than accelerated stability testing.[4][6]

Key Considerations for Stability:

  • Oxidation: Thiophenols are susceptible to oxidation, which can lead to the formation of disulfides and other sulfonic acid derivatives. This is a primary degradation pathway to consider.

  • Hydrolysis: The molecule is generally stable to hydrolysis under neutral conditions. However, extreme pH conditions could potentially affect the molecule, although less likely than oxidation.

  • Photostability: Aromatic compounds can be sensitive to light. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.[7][8]

  • Thermal Stability: The stability of the compound at elevated temperatures should be assessed to define appropriate storage and manufacturing conditions.[5][7]

Table 2: Forced Degradation Study Design for this compound

Stress ConditionTypical Reagents and ConditionsPotential DegradantsAnalytical Method
Acidic Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80 °C)[4]Unlikely to be a major pathway, but potential for minor degradation products.HPLC with UV/MS detection
Basic Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)[4]Thiophenolate formation; potential for oxidative degradation if oxygen is present.HPLC with UV/MS detection
Oxidation 3-30% H2O2, room temperature[4]Disulfides, sulfonic acidsHPLC with UV/MS detection
Thermal Degradation Dry heat (e.g., 80-100 °C)Thermally induced decomposition products.HPLC with UV/MS detection, GC-MS
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)[7][8]Photolytic cleavage or rearrangement products.HPLC with UV/MS detection

Experimental Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H2O2)

  • Solvents for sample preparation

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress Conditions:

    • For each stress condition, mix the stock solution with the respective stress agent in a vial.

    • Maintain control samples (compound in solvent without the stress agent).

    • Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

    • For thermal and photostability, expose the solid compound and the solution to the conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples appropriately for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

    • Use mass spectrometry (MS) to identify the mass of the degradation products, which aids in structure elucidation.

Diagram 2: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Sample at Time Points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Neutralize/Dilute F->G H HPLC-UV/MS Analysis G->H I Identify Degradants H->I

Caption: General workflow for forced degradation studies.

Summary and Recommendations

While direct, published data on the solubility and stability of this compound is scarce, a robust understanding of its likely behavior can be extrapolated from fundamental chemical principles and data from analogous structures. It is predicted to be soluble in common organic solvents and have limited solubility in water, which can be enhanced under basic conditions. The primary stability concern is likely oxidation of the thiol group.

For any research or development involving this compound, it is imperative to perform the experimental solubility and forced degradation studies outlined in this guide. This will provide the necessary empirical data to ensure proper handling, storage, and formulation, ultimately supporting the successful progression of your research and development activities.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Department of Chemistry, University of Calgary. (n.d.). Solubility test for Organic Compounds.
  • Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioPharm International. (2011).
  • Singh, S., & Junwal, M. (2016).
  • University of Toronto. (n.d.).
  • YouTube. (2021). Solubility test/ Organic lab.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Northern Kentucky University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57.
  • National Institutes of Health. (2025).
  • PubMed. (n.d.). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC.
  • ResearchGate. (2025).
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxythiophenol.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxythiophenol | 89818-27-9.
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). This compound | 84884-41-3.
  • PubChem. (n.d.). 3-Fluoro-4-methoxythiophenol.
  • Fisher Scientific. (n.d.). 3-Methoxythiophenol, 97%.
  • Royal Society of Chemistry. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • Sigma-Aldrich. (n.d.). Thiophenol analytical standard 108-98-5.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenol 97 73943-41-6.
  • Benchchem. (2025). 4-Isopropylthiophenol vs. other substituted thiophenols in reactivity.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98 15570-12-4.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98 15570-12-4.
  • Fluorochem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Methoxybenzenethiol.

Sources

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-6-methoxythiophenol: Commercial Availability, Synthesis, and Application

This compound (CAS No. 84884-41-3) is a specialized aromatic thiol that has garnered interest among researchers and drug development professionals. Its unique trifunctional structure—featuring a nucleophilic thiol group, a metabolic-blocking fluorine atom, and an electron-donating methoxy group—makes it a highly valuable intermediate in the synthesis of complex molecules.[1] The strategic placement of these groups offers a sophisticated tool for modulating the physicochemical and biological properties of target compounds, such as enhancing metabolic stability or fine-tuning receptor binding interactions.[1][2]

This guide provides a comprehensive technical overview of this compound, covering its properties, commercial availability, a plausible synthetic pathway, key applications, and essential safety protocols. The insights herein are tailored for scientists and developers seeking to leverage this compound in their research and development pipelines.

Physicochemical Properties and Structural Attributes

The properties of this compound are dictated by the interplay of its functional groups. The thiol (-SH) group serves as a versatile handle for a wide range of chemical transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] The presence of an electronegative fluorine atom is expected to increase the acidity of the thiol proton, thereby enhancing the nucleophilicity of the corresponding thiolate anion.[1] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites susceptible to oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[1][2]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 84884-41-3[1][3][4]
Molecular Formula C₇H₇FOS[1]
Molecular Weight 158.2 g/mol [1]
Typical Purity ≥95% - 97%[1][3]
Boiling Point 87°C[3]
InChI Key VXZCEQOKTGGBOB-UHFFFAOYSA-N[1]

Note: Some physical property data for this specific compound is limited in publicly available sources; values should be confirmed with the supplier's certificate of analysis.[1]

Commercial Availability and Procurement

This compound is available as a research chemical from several specialized suppliers. It is typically offered in quantities ranging from grams to kilograms, catering to both laboratory-scale research and process development needs.

Key Commercial Suppliers:

  • BenchChem: Lists the compound for research applications, typically at 95% purity.[1]

  • Fluorochem: Offers the product in 1g and 5g quantities with a purity of 97%.[3]

  • Other Chemical Marketplaces: Platforms like ChemicalBook also list various potential vendors for this compound.[4]

When procuring this material, it is imperative for researchers to request and scrutinize the certificate of analysis (CoA) from the supplier to verify its identity, purity, and impurity profile, ensuring it meets the stringent requirements for their intended application. The compound is intended for research use only and is not for human or veterinary use.[1]

Conceptual Synthesis Protocol

While commercially available, understanding the synthetic route to this compound provides valuable context for its cost, purity, and potential impurities. A common and effective method for synthesizing substituted thiophenols involves the copper-catalyzed C-S coupling of an aryl iodide with a sulfur source, followed by reduction.[5]

G start_material 1-Fluoro-2-iodo-4-methoxybenzene (Starting Material) intermediate Aryl Thioether Intermediate start_material->intermediate C-S Coupling (Heat, 90°C) reagents1 Sulfur Powder (S8) CuI (catalyst) K2CO3 (base) DMF (solvent) reagents1->intermediate product This compound (Final Product) intermediate->product Reduction reagents2 Reducing Agent (e.g., NaBH4) reagents2->product workup Aqueous Workup & Purification product->workup Isolation

A conceptual workflow for the synthesis of this compound.

Methodology:

  • C-S Coupling: 1-Fluoro-2-iodo-4-methoxybenzene is reacted with elemental sulfur in the presence of a copper(I) iodide catalyst and a base such as potassium carbonate.[5] Dimethylformamide (DMF) is a suitable solvent for this transformation, which is typically heated to around 90°C.[5]

  • In Situ Reduction: Upon completion of the coupling reaction, the resulting intermediate mixture is cooled and treated directly with a reducing agent like sodium borohydride (NaBH₄).[5] This step cleaves the polysulfide bonds and reduces the sulfur species to the desired thiol.

  • Workup and Purification: The reaction is quenched with an acidic aqueous solution. The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or distillation, to yield pure this compound.

Applications in Research and Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures. Thiophenols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.[6][7]

Key Application Areas:

  • Pharmaceutical Development: The compound serves as a precursor for synthesizing drug candidates where the thioether linkage is a key structural motif. The fluoromethoxy-substituted phenyl ring can be used to probe structure-activity relationships (SAR) related to metabolic stability and target engagement.[1][8]

  • Organic Synthesis: The thiol group can readily participate in S-alkylation, S-arylation (e.g., Buchwald-Hartwig coupling), and addition reactions, providing access to a diverse array of sulfur-containing compounds.

  • Material Science: Thiophenols are used in the development of polymers and other advanced materials where specific electronic or physical properties are required.[6]

G start This compound (Key Building Block) path1_node Nucleophilic Substitution (S-Alkylation/Acylation) start->path1_node path2_node Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig S-Arylation) start->path2_node prod1 Alkyl/Acyl Thioethers path1_node->prod1 prod2 Diaryl Thioethers path2_node->prod2 final_app Target Molecules (APIs, Agrochemicals, Materials) prod1->final_app prod2->final_app

Role of this compound in synthetic transformations.

Safety, Handling, and Storage

As with any reactive thiol, proper safety precautions are essential when handling this compound. Based on data for structurally related compounds, it should be treated as a hazardous substance.

GHS Hazard Information (Anticipated):

  • Pictograms: Irritant.[1]

  • Signal Word: Warning.[1]

  • Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[3] May cause skin, eye, and respiratory irritation.[9][10]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[3][10]

  • Storage: Store in a cool, well-ventilated place in a tightly sealed container.[10]

This safety information is based on general data for thiophenols and related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and organic synthesis. Its commercial availability from specialized suppliers facilitates its use in a research context. A clear understanding of its physicochemical properties, synthetic origins, and appropriate handling procedures enables researchers to effectively and safely incorporate this versatile building block into their synthetic programs, accelerating the development of novel and innovative chemical entities.

References

  • This compound. Chembest. [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

  • 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007. PubChem - NIH. [Link]

  • 3-Fluorothiophenol, 98% 1 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

  • CN101709045A - Preparation method of thiophenol.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). PubMed. [Link]

Sources

safety and handling of 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-6-methoxythiophenol

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 84884-41-3). Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical safety data, expert insights, and field-proven methodologies. The guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's chemical properties and inherent reactivity. By explaining the causality behind each procedural step, this whitepaper aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this versatile but hazardous chemical intermediate.

Chemical Profile and Physicochemical Properties

This compound is an aromatic organosulfur compound featuring a thiol functional group, along with fluorine and methoxy substituents on the benzene ring. These functional groups impart specific reactivity and properties that are crucial for its application in synthesis but also dictate its hazard profile.[1] The thiol group is a key reactive center, while the fluoro and methoxy groups modify the electronic properties of the aromatic ring.[2][3] Understanding these properties is the foundation of a robust safety assessment.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Reference Compound: Thiophenol
CAS Number 84884-41-3108-98-5
Molecular Formula C₇H₇FOSC₆H₆S
Molecular Weight 158.19 g/mol 110.18 g/mol
Appearance Light yellow liquid (typical for thiophenols)Colorless liquid
Boiling Point 87°C168.3°C[4]
Density Not specified; likely >1 g/mL1.078 g/cm³
Odor Pungent, stench (characteristic of thiols)Strong, repulsive, garlic-like
Solubility Insoluble in water; soluble in organic solventsSlightly soluble in water; soluble in ethanol, ether, benzene

Note: Data for the title compound is limited. Properties are inferred from available supplier data and comparison with the parent compound, thiophenol.[4][5][6]

Hazard Identification and Risk Assessment

The primary hazards of this compound stem from the toxicological profile of the thiophenol functional group. Thiophenols are known for their acute toxicity via oral, dermal, and inhalation routes.[4][7] The presence of fluorine introduces the potential for the release of hazardous decomposition products like hydrogen fluoride upon combustion.[7][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[5][7]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or Harmful in contact with skin[5][7]
Acute Toxicity, InhalationCategory 3 / 4H331/H332: Toxic or Harmful if inhaled[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[9][10]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[9][11]
Flammable LiquidsCategory 3 / 4H226/H227: Flammable or Combustible liquid[7]

Note: Classifications are synthesized from data on closely related fluorinated and methoxy-substituted thiophenols. Always consult the specific Safety Data Sheet (SDS) from your supplier.[5][7][9][10][11]

Core Risk Assessment Logic

A thorough risk assessment is mandatory before any experimental work. The primary risks are:

  • Chemical Exposure: Acute toxicity through skin contact, inhalation of vapors, or accidental ingestion.[4]

  • Fire: The compound is a combustible liquid and vapors may form explosive mixtures with air.[7][12]

  • Reactivity: Uncontrolled reactions with incompatible materials (e.g., strong oxidizers, bases).[8][12]

  • Environmental Contamination: The compound is toxic to aquatic life.[13]

RiskAssessment start Start: Plan to use This compound review_sds Review Supplier SDS and Literature start->review_sds identify_hazards Identify Hazards: - Toxicity (All Routes) - Flammability - Reactivity - Stench review_sds->identify_hazards assess_exposure Assess Exposure Potential: - Quantity used? - Aerosol generation? - Open or closed system? identify_hazards->assess_exposure control_measures Define Control Measures assess_exposure->control_measures ppe Personal Protective Equipment (PPE): - Chemical-resistant gloves (Neoprene) - Safety goggles & face shield - Lab coat control_measures->ppe Mitigate engineering Engineering Controls: - Certified chemical fume hood - Eyewash & safety shower nearby control_measures->engineering Mitigate admin Administrative Controls: - SOP established - Personnel trained - Restricted access area control_measures->admin Mitigate proceed Proceed with Experiment ppe->proceed engineering->proceed admin->proceed

Caption: Risk Assessment Workflow for Handling this compound.

Core Principles of Safe Handling: The Causality

Simply following a protocol is insufficient; understanding the why behind each step is critical for true safety.

  • The Thiol Group (-SH): This is the primary source of the compound's stench and a key toxicophore. Thiols can be readily oxidized, including by air, which can alter their reactivity.[7][8] They have a high affinity for heavy metals, which is a consideration for avoiding contamination and for understanding their biological mechanism of toxicity. Their acidity means they will react vigorously with strong bases.[8]

  • Stench and Odor Fatigue: The intense, unpleasant odor is a hallmark of thiols.[7][10] While this serves as a useful leak detector at low concentrations, high concentrations can lead to olfactory fatigue, where the sense of smell is deadened. Never rely on odor as an indicator of a safe concentration.

  • Dermal Absorption: Thiophenols are notoriously well-absorbed through the skin, which can lead to systemic toxicity.[4] This is why selecting the correct glove material and avoiding any skin contact is paramount.

  • Flammability: While not highly volatile, the compound is combustible.[12] Vapors are heavier than air and can accumulate in low-lying areas, potentially traveling to a distant ignition source and flashing back.[7][8]

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure and must be worn at all times.[14]

  • Hand Protection: Neoprene or nitrile gloves are recommended.[15] Given the high dermal toxicity, consider double-gloving. Gloves must be selected based on breakthrough time data for thiophenols.[4][15] Always inspect gloves for defects before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[12][16]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe, chemical-resistant footwear are required.[15] For larger quantities or tasks with a high splash risk, a chemical-resistant apron is necessary.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor/acid gas cartridge (e.g., Type ABEK) is required.[4][12] Respirator use must comply with a formal respiratory protection program, including fit-testing.[4]

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must occur within a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[7][15]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[7][16]

Storage and Transport
  • Storage: Store in a cool, dry, well-ventilated, and flame-proof cabinet, away from heat and ignition sources.[4][17] The container must be kept tightly sealed to prevent oxidation and the escape of vapors. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity and prevent degradation.[7][8]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and acids.[8][12]

  • Transport: When moving the chemical within the laboratory, use secondary containment (e.g., a chemical-resistant bucket or tray) to prevent spills in case the primary container fails.

Experimental Protocol: General Laboratory Use

This protocol outlines a workflow for using the reagent in a typical laboratory-scale chemical reaction.

  • Preparation:

    • Don all required PPE as outlined in Section 4.1.

    • Ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials.

    • Prepare all necessary glassware and reagents.

    • Have spill cleanup materials (absorbent pads, neutralizers) readily available.

  • Reagent Transfer:

    • Before opening, allow the container to reach room temperature to avoid moisture condensation.

    • Perform all transfers within the fume hood.

    • Use a syringe or cannula for liquid transfers to minimize exposure to air and vapors.

    • If pouring, do so slowly and carefully to avoid splashing.

    • Securely cap the reagent bottle immediately after use.

  • Reaction Setup:

    • Conduct the reaction in a closed or semi-closed system (e.g., a three-neck flask with a condenser and nitrogen inlet) to contain vapors.

    • Reactions should be heated using a controlled heating mantle or oil bath; never an open flame.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

  • Decontamination:

    • Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in the fume hood.

    • Decontaminate the work surface thoroughly after completion of the experiment.

Emergency Preparedness and Response

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[16][18]

  • Minor Spill (<100 mL within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[16] Do not use combustible materials like paper towels.

    • Once absorbed, collect the material using non-sparking tools into a labeled, sealable container for hazardous waste disposal.[7]

    • Decontaminate the area with soap and water.

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Isolate the area and prevent entry.

    • Call emergency personnel (e.g., campus safety, EH&S) and inform them of the chemical involved.[15]

    • If safe to do so, increase ventilation to the area and close all doors.

    • Do not attempt to clean up a major spill without specialized training and equipment.

SpillResponse spill Spill Occurs check_location Is spill contained in fume hood? spill->check_location check_size Is spill <100 mL? check_location->check_size Yes major_spill MAJOR SPILL 1. Evacuate & Alert 2. Isolate Area 3. Call Emergency Services check_location->major_spill No check_size->major_spill No minor_spill MINOR SPILL 1. Alert Colleagues 2. Absorb with inert material 3. Collect for disposal 4. Decontaminate check_size->minor_spill Yes end End major_spill->end minor_spill->end

Sources

Introduction: The Strategic Value of Fluorine in Thiophenol Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of Fluorinated Thiophenols

In the landscape of modern chemical research, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation, particularly in drug discovery and materials science. When this powerful halogen is combined with the versatile thiophenol scaffold, the resulting fluorinated thiophenols emerge as a class of compounds with uniquely tunable properties and broad applicability. The introduction of fluorine, the most electronegative element, imparts profound changes to the parent thiophenol molecule. These modifications are not merely incremental; they fundamentally alter the electronic, steric, and conformational profile, opening new avenues for scientific exploration.

This guide, intended for researchers, scientists, and drug development professionals, delves into the core applications of fluorinated thiophenols. We will move beyond a simple cataloging of uses to explore the underlying causality—the "why" behind the "how." By understanding the mechanistic basis for their utility, from modulating drug-receptor interactions to directing the self-assembly of monolayers, researchers can more effectively harness the potential of these remarkable compounds. We will examine their role in medicinal chemistry, their transformative impact in materials science, and their emerging utility as sophisticated ligands in catalysis, providing both field-proven insights and detailed experimental frameworks.

Applications in Medicinal Chemistry and Drug Development

The integration of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] Fluorinated thiophenols serve as both critical building blocks and versatile reagents in this context, offering chemists precise control over molecular behavior.

Modulating Physicochemical Properties for Enhanced Bioavailability

The substitution of hydrogen with fluorine can dramatically alter a molecule's acidity (pKa), lipophilicity (logP), and metabolic stability—key determinants of a drug's success.[2]

  • Acidity (pKa) Tuning: The strong electron-withdrawing nature of fluorine lowers the pKa of the thiol group, making the fluorinated thiophenol more acidic than its non-fluorinated counterpart. This increased acidity can be critical for optimizing interactions with biological targets or improving aqueous solubility. For instance, a lower pKa can ensure a compound is in the desired ionization state (as a thiolate anion) at physiological pH, which may be essential for binding to a metalloenzyme or participating in nucleophilic reactions.

  • Lipophilicity and Membrane Permeability: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination often reduces it. This allows for fine-tuning of a drug's ability to permeate cell membranes—a crucial step for reaching intracellular targets.[1] By selecting the appropriate degree and position of fluorination on the thiophenol ring, developers can optimize the delicate balance between aqueous solubility and membrane permeability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position on the thiophenol ring can block oxidative degradation, thereby increasing the drug's half-life and bioavailability.[1]

PropertyThiophenol4-FluorothiophenolPentafluorothiophenolRationale for Change
pKa (Thiol) ~6.6~6.0~2.7The strong inductive effect of fluorine atoms withdraws electron density from the S-H bond, facilitating proton dissociation.
Calculated logP 2.132.323.10Fluorine substitution generally increases lipophilicity in aromatic systems, enhancing partitioning into nonpolar environments.
Metabolic Stability LowerHigherSignificantly HigherThe high bond dissociation energy of the C-F bond prevents enzymatic oxidation at fluorinated positions on the aromatic ring.

Table 1: Comparative Physicochemical Properties of Thiophenol and its Fluorinated Derivatives.

The Para-Fluoro-Thiol Reaction (PFTR): A Bio-conjugation Platform

A particularly powerful application arises from the high reactivity of fluorine in perfluorinated aromatic rings toward nucleophilic substitution. The para-fluoro-thiol reaction (PFTR) is a rapid and mild reaction where the para-fluorine of a perfluorinated benzene moiety is selectively displaced by a thiol nucleophile.[3] This has been ingeniously adapted for modifying peptides and other macromolecules.[3]

Researchers can incorporate a pentafluorophenyl-containing amino acid into a peptide sequence. Post-synthesis, this peptide can be reacted with a diverse library of thiols, each bearing a different functional group (e.g., hydrophobic chains, hydrophilic sugars, or reporter tags). This modular approach allows for the rapid generation of a library of modified peptides from a single precursor, enabling efficient structure-activity relationship (SAR) studies.[3] For example, conjugating hydrophobic thiols via PFTR has been shown to impart significant antimicrobial activity to previously inactive peptide scaffolds.[3]

PFTR_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Conjugation Step cluster_result Outcome Peptide_Syn Solid-Phase Peptide Synthesis (Incorporate Pentafluorophenylalanine) Reaction Para-Fluoro-Thiol Reaction (PFTR) - Mild, basic conditions - Selective para-substitution Peptide_Syn->Reaction Thiol_Lib Library of Diverse Thiols (R-SH) Thiol_Lib->Reaction Modified_Peptide Modified Peptide Library (Diverse 'R' groups attached) Reaction->Modified_Peptide Screening Biological Screening (e.g., Antimicrobial Assay) Modified_Peptide->Screening

Caption: Workflow for peptide diversification using the para-fluoro-thiol reaction (PFTR).

Experimental Protocol: Peptide Modification via PFTR

This protocol describes the post-synthetic modification of a resin-bound peptide containing a pentafluorophenylalanine (Phe(F5)) residue with 4-fluorothiophenol.

1. Materials:

  • Resin-bound peptide with Phe(F5) (10 μmol scale)

  • 4-Fluorothiophenol (50 μmol, 5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (100 μmol, 10 equiv.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

2. Procedure:

  • Swell the peptide resin in a reaction vessel with 1 mL of DMF for 30 minutes.

  • Drain the DMF from the resin.

  • Prepare the reaction solution: In a separate vial, dissolve 4-fluorothiophenol (50 μmol) and DIPEA (100 μmol) in 1 mL of DMF.

  • Add the reaction solution to the swollen peptide resin.

  • Agitate the reaction vessel at room temperature for 2 hours. The choice of a 2-hour reaction time is based on typical kinetics for nucleophilic aromatic substitution on highly activated rings, ensuring complete conversion without significant side reactions.[3]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 mL), Dichloromethane (DCM) (3 x 1 mL), and Methanol (3 x 1 mL) to remove excess reagents.

  • Dry the resin under vacuum.

  • Cleave the modified peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

  • Confirm the modification and purity using HPLC and Mass Spectrometry. The expected mass will correspond to the original peptide plus the mass of the 4-fluorothiophenyl group minus the mass of one fluorine atom.

Applications in Materials Science and Surface Chemistry

The unique properties of fluorinated thiophenols make them exceptional candidates for creating advanced materials with tailored surface properties, with applications ranging from organic electronics to biomedical coatings.

Self-Assembled Monolayers (SAMs)

Thiophenols are renowned for their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces via the strong gold-sulfur bond. Fluorination of the thiophenol's aromatic ring provides an unparalleled level of control over the surface properties of these SAMs.

  • Surface Energy and Wetting: The low polarizability of the C-F bond results in weak van der Waals interactions. Surfaces terminated with fluorinated groups are therefore highly hydrophobic and oleophobic (repellent to both water and oils). By using fluorinated thiophenols, researchers can create robust, low-energy surfaces for applications such as anti-fouling coatings, microfluidic devices, and corrosion-resistant electronics.

  • Crystal Engineering and Molecular Organization: Fluorinated aromatic rings exhibit unique non-covalent interactions, such as πF–πF stacking.[4] These interactions act as powerful directing forces during the self-assembly process, leading to highly ordered and densely packed monolayers. The ability to precisely control molecular orientation is critical for applications in molecular electronics, where charge transport is highly dependent on intermolecular orbital overlap.[4]

SAM_Formation cluster_components Components cluster_process Self-Assembly Process cluster_result Resulting Monolayer Thiophenol Fluorinated Thiophenol (e.g., C6F5SH) Process Immersion in Thiophenol Solution Thiophenol->Process Substrate Gold (Au) Substrate Substrate->Process SAM Highly Ordered SAM - Strong Au-S Bond - πF–πF Stacking - Low Surface Energy Process->SAM Spontaneous Assembly

Caption: Formation of a self-assembled monolayer (SAM) of fluorinated thiophenols on a gold surface.

Organic Electronics and Optoelectronics

Fluorination is a key strategy in the design of organic semiconductors for devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[5] Fluorinated thiophenols can be incorporated into larger conjugated molecules to:

  • Tune Energy Levels: The electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for better energy level alignment with electrodes, improving charge injection and transport efficiency in electronic devices.

  • Enhance Stability: The robustness of the C-F bond enhances the chemical and thermal stability of the organic material, leading to longer device lifetimes.

  • Control Morphology: Fluorine-induced intermolecular interactions can influence the solid-state packing of the material, which is critical for achieving high charge carrier mobility.[5]

Applications in Homogeneous Catalysis

In transition metal catalysis, the ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. Fluorinated thiophenols, and their corresponding thiolates, are emerging as highly effective ligands.

  • Electronic Tuning of the Metal Center: The electron-withdrawing fluorine atoms on the thiolate ligand decrease the electron density at the metal center. This can make the metal more electrophilic, enhancing its reactivity in certain catalytic steps, such as oxidative addition. Conversely, it can also stabilize lower oxidation states of the metal.[4][6] This ability to finely modulate the electronic properties of the catalyst is essential for optimizing performance.[4]

  • Stabilization of Unique Geometries: The steric and electronic profile of fluorinated thiolate ligands can stabilize unusual coordination geometries and oxidation states in metal complexes that are inaccessible with non-fluorinated analogues.[4] This opens the door to novel catalytic reactivities.

  • Enhanced Catalyst Stability: The strong bonds and chemical inertness associated with fluorinated compounds can lead to more robust catalysts that resist degradation under harsh reaction conditions, resulting in higher turnover numbers and longer catalyst lifetimes.

Conclusion and Future Outlook

Fluorinated thiophenols are far more than simple chemical curiosities; they are a class of enabling molecules that provide solutions to persistent challenges across multiple scientific disciplines. Their value lies in the predictable yet powerful influence of fluorine on the thiophenol scaffold, allowing for the rational design of molecules with tailored properties. In medicine, they offer a pathway to drugs with improved pharmacokinetics and provide modular platforms for bio-conjugation. In materials science, they are instrumental in crafting surfaces with precisely controlled energy and structure. In catalysis, they provide a means to fine-tune the electronic environment of metal centers, paving the way for more efficient and robust catalysts.

The future of fluorinated thiophenol research is bright. As synthetic methods for their preparation become more sophisticated and accessible, we can expect to see their integration into increasingly complex systems. The development of novel fluorinated thiophenol-containing polymers for biomedical applications, the design of advanced catalysts for green chemistry, and the creation of next-generation organic electronics all represent fertile ground for future investigation. For the researcher, scientist, or drug developer, the fluorinated thiophenol is not just a reagent, but a strategic tool for molecular innovation.

References

  • Hu, et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes.
  • American Chemical Society. (2025). A Golden Fullerene Encapsulating Schmid Gold. American Chemical Society.
  • Royal Society of Chemistry. (2024). Exploring the persistence of the fluorinated thiolate 2,3,5,6-S(C 6 F 4 H-4) motif to establish π F –π F stacking in metal complexes: a crystal engineering perspective. RSC Publishing.
  • Wikipedia. (n.d.). Nickel. Wikipedia.
  • Stolarczyk, E. U., et al. (2020).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • ACS Publications. (2026). Journal of Medicinal Chemistry. American Chemical Society.
  • ACS Publications. (n.d.). Journal of the American Chemical Society.
  • Hugenberg, V., Fröhlich, R., & Haufe, G. (2010). Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. PubMed.
  • ACS Publications. (2022). Accessing the Thiol Toolbox: Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides.
  • PubMed Central. (n.d.).
  • Royal Society of Chemistry. (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • (2020). Fluorine in drug discovery: Role, design and case studies. [No source found].
  • Royal Society of Chemistry. (n.d.). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.

Sources

Modulating Thiophenol Reactivity: A Guide to the Strategic Roles of Fluorine and Methoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Thiophenol and its derivatives are cornerstone building blocks in medicinal chemistry, prized for their unique reactivity and presence in numerous pharmacologically active agents.[1][2] The ability to fine-tune the reactivity of the thiophenol scaffold is paramount for modern drug design and process development. This guide provides an in-depth analysis of how two common, yet functionally divergent, substituents—fluorine and the methoxy group—profoundly alter the electronic properties, acidity, nucleophilicity, and overall chemical behavior of thiophenol. By understanding the underlying principles of their influence, researchers can make more informed decisions in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The Core Reactivity of the Thiophenol Scaffold

Thiophenol (C₆H₅SH) is structurally analogous to phenol, with a sulfhydryl (-SH) group replacing the hydroxyl (-OH) group.[3] This substitution imparts several key differences in reactivity:

  • Enhanced Acidity: The S-H bond is weaker and less polar than the O-H bond, and the resulting thiophenolate anion (PhS⁻) is larger and more polarizable than the phenoxide anion. Consequently, thiophenol is significantly more acidic (pKa ≈ 6.6) than phenol (pKa ≈ 10.0).[4][5] This means the thiophenolate anion can be readily generated under milder basic conditions.

  • Superior Nucleophilicity: The thiophenolate anion is a potent "soft" nucleophile, readily participating in reactions like S-alkylation and S-arylation.[2][4] Its high nucleophilicity is a key attribute in the construction of thioether linkages common in drug molecules.

  • Redox Sensitivity: The thiol group is susceptible to oxidation, most commonly forming a disulfide (PhS-SPh) bond.[4][6] This reaction can be both a synthetic tool and an unwanted side reaction that requires careful control of atmospheric oxygen and oxidizing agents.[4]

The strategic placement of substituents on the aromatic ring allows for the precise modulation of these fundamental properties. We will now explore the distinct effects of fluorine and methoxy groups.

The Influence of the Fluorine Substituent: The Inductive Powerhouse

The fluorine atom is the most electronegative element, and its effect on aromatic systems is dominated by a powerful electron-withdrawing inductive effect (-I). While it does possess lone pairs that can participate in a weak electron-donating resonance effect (+R), the inductive pull is overwhelmingly the primary driver of its influence on reactivity.[7]

Electronic Effects and Their Consequences

The strong -I effect of fluorine withdraws electron density from the aromatic ring and, by extension, from the sulfur atom. This has profound and predictable consequences on the molecule's behavior.

substituent substituent ring Thiophenol Ring substituent->ring -I Effect (Dominant) Withdraws e⁻ density effects Decreased pKa (Increased Acidity) Decreased Nucleophilicity Deactivated Ring (Ortho-, Para- Directing) ring->effects:pka Stabilizes Thiophenolate Anion ring->effects:nuc Reduces e⁻ density on Sulfur ring->effects:ring Reduces Ring e⁻ density

Caption: Dominant inductive effect of fluorine on thiophenol reactivity.

Impact on Acidity and Nucleophilicity

By inductively pulling electron density away from the sulfur atom, the fluorine substituent stabilizes the negative charge of the resulting thiophenolate anion. This stabilization makes the proton easier to remove, thus increasing the acidity (i.e., lowering the pKa) of the S-H bond.

Conversely, this stabilization and reduced electron density on the sulfur atom mean that the fluorinated thiophenolate anion is a weaker nucleophile compared to the unsubstituted thiophenolate.[8] The electron density is less available to attack an electrophilic center.

Reactivity in Synthetic Transformations
  • C-S Coupling Reactions: Fluorine-substituted thiophenols are common substrates in cross-coupling reactions. While their nucleophilicity is reduced, they are still highly effective partners. The electron-withdrawing nature of fluorine can sometimes be beneficial, potentially mitigating side reactions like disulfide formation. Various protocols, including copper-catalyzed methods, readily tolerate fluoro-substituents.[9][10][11]

  • Oxidation: Thiophenols bearing electron-withdrawing groups like fluorine can be slightly more resistant to oxidation compared to electron-rich thiophenols, though the reaction to form disulfides is generally facile for most derivatives.[8]

The Influence of the Methoxy Substituent: The Resonance Donor

The methoxy group (-OCH₃) presents a more nuanced electronic profile. The oxygen atom is electronegative, exerting a modest electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance, pushing electron density into the aromatic ring. This electron-donating resonance effect (+R) is powerful and, in the ortho and para positions, typically overrides the inductive effect.

Electronic Effects and Their Consequences

The strong +R effect of a para-methoxy group enriches the aromatic ring with electron density, which is then relayed to the sulfur atom. This significantly alters the molecule's properties in the opposite direction to fluorine.

substituent substituent ring Thiophenol Ring substituent->ring +R Effect (Dominant) Donates e⁻ density effects Increased pKa (Decreased Acidity) Increased Nucleophilicity Activated Ring (Ortho-, Para- Directing) ring->effects:pka Destabilizes Thiophenolate Anion ring->effects:nuc Increases e⁻ density on Sulfur ring->effects:ring Increases Ring e⁻ density

Caption: Dominant resonance effect of a para-methoxy group.

Impact on Acidity and Nucleophilicity

By donating electron density into the ring, the methoxy group destabilizes the negative charge of the thiophenolate anion. This makes the proton more difficult to remove, thereby decreasing the acidity (i.e., raising the pKa) of the S-H bond.[8][12]

This increased electron density on the sulfur atom makes the methoxy-substituted thiophenolate a stronger and more potent nucleophile .[8][13] It will react more rapidly with electrophiles compared to both unsubstituted and fluorinated thiophenols.

Reactivity in Synthetic Transformations
  • C-S Coupling and Nucleophilic Substitution: The enhanced nucleophilicity of methoxy-substituted thiophenols makes them excellent partners in S-alkylation and S-arylation reactions. They often react under milder conditions or with faster kinetics than their electron-deficient counterparts.[13]

  • Oxidation: The electron-rich nature of the methoxy-substituted ring and thiol group can make these compounds more susceptible to oxidation.[10] Reactions involving these substrates may require more stringent exclusion of air or the use of antioxidants to prevent unwanted disulfide formation.

Quantitative Data Summary & Comparison

The electronic effects of substituents can be quantified by their impact on the thiophenol's acidity (pKa). The following table summarizes experimental pKa values, demonstrating the opposing effects of para-fluoro and para-methoxy groups.

CompoundSubstituent (Position)Dominant Electronic EffectpKa (in H₂O or mixed solvent)Impact on AcidityExpected Nucleophilicity of Anion
Thiophenol H (None)Neutral Reference~6.6[4]BaselineBaseline
4-Fluorothiophenol 4-F-I (Electron Withdrawing)~6.0[8]More AcidicLower
4-Methoxythiophenol 4-OCH₃+R (Electron Donating)~6.8[8]Less AcidicHigher

Note: Absolute pKa values can vary slightly based on the solvent system and experimental conditions used for measurement.[8]

Field-Proven Experimental Protocol: Copper-Catalyzed C-S Coupling

The synthesis of diaryl thioethers is a critical transformation in drug development. This protocol describes a robust, ligand-free copper-catalyzed cross-coupling of a substituted thiophenol with an aryl iodide, a method that tolerates both electron-donating and electron-withdrawing groups.[11]

Rationale Behind Experimental Choices
  • Catalyst: Copper(I) iodide (CuI) is an inexpensive and effective catalyst for C-S bond formation. The absence of a ligand simplifies the reaction setup and purification.[11]

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the thiophenol in situ to generate the active nucleophile without causing hydrolysis of sensitive functional groups.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the organometallic catalytic cycle.

  • Temperature: 90 °C provides enough thermal energy to drive the reaction efficiently without causing significant decomposition of the reactants or products.

Step-by-Step Methodology

start Setup: Add Aryl Iodide, Substituted Thiophenol, CuI, and K₂CO₃ to flask add_solvent Add DMF solvent and stir start->add_solvent purge Purge with Nitrogen (Inert Atmosphere) add_solvent->purge heat Heat to 90 °C for 8-12 hours purge->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool, then pour into water and extract with Ethyl Acetate monitor->workup Upon completion purify Dry organic layer, concentrate, and purify by column chromatography workup->purify product Isolate pure Diaryl Thioether purify->product

Caption: Experimental workflow for Cu-catalyzed C-S coupling.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 eq), the substituted thiophenol (e.g., 4-fluorothiophenol or 4-methoxythiophenol, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the aryl iodide.

  • Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the thiophenol.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 8-24 hours).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure diaryl thioether product.

Conclusion for the Drug Development Professional

The choice between incorporating a fluorine or a methoxy substituent onto a thiophenol scaffold is a strategic decision with clear, predictable outcomes for chemical reactivity.

  • Use Fluorine to:

    • Increase acidity , allowing for deprotonation under very mild conditions.

    • Decrease nucleophilicity , potentially increasing selectivity in the presence of multiple nucleophilic sites.

    • Introduce a metabolically stable group often used to block sites of oxidation in drug candidates.

  • Use a Methoxy Group to:

    • Increase nucleophilicity , driving reactions to completion faster or under milder conditions.

    • Increase electron density in the aromatic ring, which can be crucial for certain receptor-ligand interactions (e.g., π-π stacking).

    • Provide a handle for further functionalization (e.g., O-demethylation to reveal a phenol).

By mastering the electronic interplay of these substituents, chemists can accelerate the synthesis of novel compounds, optimize reaction conditions for scale-up, and rationally design molecules with fine-tuned properties essential for modern drug discovery.

References

  • Sci-Hub. (n.d.). C‐O and C‐S coupling reaction of 1,2‐di(pyrimidin‐2‐yl) disulfides with phenols/thiophenols promoted by copper(I) chloride.
  • Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Sunthankar, A. V., & Tilak, B. D. (n.d.). A new synthesis of thiophenes and thiapyrans.
  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • Li, D., et al. (2019). Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2024). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

  • DSpace. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Retrieved from [Link]

  • PubMed. (2005). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa Values for Thiophenols 1-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]

  • THIOPHENOL. (n.d.).
  • Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
  • ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. Retrieved from [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.).
  • ACS Publications. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
  • RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative reactions of thiophenols with TBHP. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel One-Pot Synthesis of Thiophenols from Related Triazenes under Mild Conditions. Retrieved from [Link]

  • AFIT Scholar. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermochemical Parameters and pKa Values for Chlorinated Congeners of Thiophenol. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • Mississippi State University Libraries. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.5: Oxidation of Thiols. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Fluoro-6-methoxythiophenol from p-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 3-Fluoro-6-methoxythiophenol, a valuable substituted aromatic thiol intermediate in pharmaceutical and materials science research. The synthetic pathway commences with the readily available starting material, p-anisidine (4-methoxyaniline). This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for the experimental choices, ensuring both scientific integrity and practical applicability. The synthesis is logically divided into two primary stages: the initial regioselective fluorination of p-anisidine to produce the key intermediate, 3-fluoro-4-methoxyaniline, followed by the conversion of this intermediate to the target thiophenol via a classical diazonium salt transformation.

The introduction of a fluorine atom into aromatic systems is a critical strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, direct fluorination is often challenging due to the high reactivity of fluorinating agents.[2][3] This protocol employs a modern electrophilic fluorination approach on a protected aniline derivative to achieve the required regioselectivity. Subsequently, the transformation of the amino group into a thiol functionality is accomplished through the Leuckart thiophenol reaction, a robust method utilizing diazonium salt chemistry.[4][5][6] This reaction involves the formation of an aryl xanthate intermediate, which is then hydrolyzed to yield the desired thiophenol.[7]

This guide emphasizes safety, reproducibility, and a deep understanding of the reaction mechanisms, providing a solid foundation for the successful synthesis of this compound and its analogues.

Overall Synthetic Workflow

The synthesis of this compound from p-anisidine is a multi-step process that can be visualized as follows:

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3-Fluoro-4-methoxyaniline cluster_part2 Part 2: Synthesis of this compound p_anisidine p-Anisidine acetanilide N-(4-methoxyphenyl)acetamide p_anisidine->acetanilide Step 1: Acetylation (Protection) fluoro_acetanilide N-(3-fluoro-4-methoxyphenyl)acetamide acetanilide->fluoro_acetanilide Step 2: Electrophilic Fluorination fluoro_aniline 3-Fluoro-4-methoxyaniline fluoro_acetanilide->fluoro_aniline Step 3: Hydrolysis (Deprotection) diazonium 3-Fluoro-4-methoxybenzenediazonium salt fluoro_aniline->diazonium Step 4: Diazotization xanthate Aryl Xanthate Intermediate diazonium->xanthate Step 5: Leuckart Reaction thiophenol This compound xanthate->thiophenol Step 6: Hydrolysis

Figure 1: Overall workflow for the synthesis of this compound from p-anisidine.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-4-methoxyaniline

This initial part of the synthesis focuses on the regioselective introduction of a fluorine atom onto the p-anisidine scaffold.

Step 1: Protection of the Amino Group via Acetylation

Rationale: The amino group of p-anisidine is highly activating and susceptible to oxidation. Acetylation to form N-(4-methoxyphenyl)acetamide serves two primary purposes: it protects the amino group from undesired side reactions during fluorination and moderates its activating strength, which helps in controlling the regioselectivity of the subsequent electrophilic substitution.

Protocol:

  • To a solution of p-anisidine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, N-(4-methoxyphenyl)acetamide, under vacuum.

Step 2: Regioselective Electrophilic Fluorination

Rationale: The introduction of the fluorine atom is achieved via electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. Since the para position is blocked by the methoxy group, the fluorination will be directed to the ortho position relative to the acetamido group, yielding the desired 3-fluoro substituted product. N-Fluorobenzenesulfonimide (NFSI) is a common and effective electrophilic fluorinating agent for this transformation.

Protocol:

  • Dissolve N-(4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask equipped with a nitrogen inlet.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, N-(3-fluoro-4-methoxyphenyl)acetamide, by column chromatography on silica gel.

Step 3: Deprotection via Hydrolysis

Rationale: The final step in this part is the removal of the acetyl protecting group to regenerate the primary amine, yielding the key intermediate, 3-fluoro-4-methoxyaniline. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

  • Suspend N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous potassium carbonate and concentrate under reduced pressure.

  • The crude 3-fluoro-4-methoxyaniline can be purified by distillation under reduced pressure or by column chromatography if necessary.

Part 2: Conversion to this compound

This second stage of the synthesis converts the prepared 3-fluoro-4-methoxyaniline into the final target molecule.

Step 4: Diazotization of 3-Fluoro-4-methoxyaniline

Rationale: Diazotization is the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂).[3] This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a wide variety of substituents.[8][9] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Protocol:

  • Prepare a solution of 3-fluoro-4-methoxyaniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution of 3-fluoro-4-methoxybenzenediazonium chloride at 0-5 °C for 30 minutes. This solution should be used immediately in the next step.

Step 5 & 6: The Leuckart Thiophenol Reaction and Hydrolysis

Rationale: The Leuckart thiophenol reaction is a classic method for synthesizing thiophenols from diazonium salts.[4][5] The diazonium salt reacts with a xanthate salt, such as potassium ethyl xanthate, to form an aryl xanthate intermediate.[7] This intermediate is then hydrolyzed under basic conditions to yield the desired thiophenol.[6]

Protocol:

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and warm the solution to approximately 50 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Step 4 to the warm potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, continue stirring the mixture at 50 °C for about 1 hour to ensure the complete formation of the S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate intermediate.

  • Cool the reaction mixture and extract the intermediate with a suitable organic solvent like diethyl ether.

  • To the ethereal solution of the crude xanthate, add an aqueous solution of sodium hydroxide (e.g., 20%).

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to effect hydrolysis.

  • After cooling, separate the aqueous layer.

  • Acidify the aqueous layer with a mineral acid (e.g., dilute sulfuric acid) to precipitate the thiophenol.

  • Extract the product, this compound, with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by vacuum distillation.

Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductTypical Yield
1 p-AnisidineAcetic anhydride, Acetic acidN-(4-methoxyphenyl)acetamide>95%
2 N-(4-methoxyphenyl)acetamideN-Fluorobenzenesulfonimide (NFSI)N-(3-fluoro-4-methoxyphenyl)acetamide60-75%
3 N-(3-fluoro-4-methoxyphenyl)acetamideHCl, Ethanol3-Fluoro-4-methoxyaniline85-95%
4 3-Fluoro-4-methoxyanilineNaNO₂, HCl3-Fluoro-4-methoxybenzenediazonium chlorideIn situ
5 & 6 Diazonium SaltPotassium ethyl xanthate, NaOHThis compound50-70%

Note: Yields are estimates based on literature for similar transformations and may vary depending on experimental conditions and scale.

Safety Precautions

  • p-Anisidine: Toxic by inhalation, ingestion, and skin contact.[10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Fluorobenzenesulfonimide (NFSI): A strong oxidizing agent. Avoid contact with skin and eyes.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[3] It is crucial to keep them in solution at low temperatures and use them immediately after preparation.

  • Thiophenols: Possess a strong, unpleasant odor and are toxic. All manipulations should be conducted in a well-ventilated fume hood.

References

  • Grokipedia. Leuckart thiophenol reaction.
  • Organic Chemistry Portal. Leuckart Thiophenol Reaction.
  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • ACS Publications. General Formation of Aryl Dithiolcarbonates and Ethyl Ethylxanthate in the Leuckart Thiophenol Synthesis.
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.
  • Grokipedia. Balz–Schiemann reaction.
  • Science Info. Balz–Schiemann Reaction.
  • Wikipedia. Leuckart thiophenol reaction.
  • YouTube. The Balz–Schiemann Reaction Mechanism.
  • YouTube. Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack.
  • Benchchem. A Comparative Guide to the Synthesis of Substituted Thiophenols.
  • Google Patents. WO2002030883A1 - Process for the preparation of thiophenols.
  • MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents.
  • Wikipedia. Sandmeyer reaction.
  • Reddit. What's the mechanism for turning Aniline into Thiophenol?.
  • Thieme. Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles.
  • Wiley Online Library. Leuckart Thiophenol Reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Pharmd Guru. 32. SANDMEYERS REACTION.
  • PubMed. Cu-catalyzed in situ generation of thiol using xanthate as a thiol surrogate for the one-pot synthesis of benzothiazoles and benzothiophenes.
  • American Chemical Society. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Quora. Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
  • RSC Publishing. SANDMEYER, AND RELATED REACTIONS.
  • ResearchGate. Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides.
  • Semantic Scholar. Cu-catalyzed in situ generation of thiol using xanthate as a thiol surrogate for the one-pot synthesis of benzothiazoles and benzothiophenes.
  • Google Patents. CN101709045A - Preparation method of thiophenol.
  • ChemRxiv. Direct Dehydroxy(sulfhydryl)xanthylation of Alcohols and Thiols.
  • ChemicalBook. p-Anisidine.
  • Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.
  • ResearchGate. Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid.
  • Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.
  • Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • ResearchGate. A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines.
  • ChemicalBook. 4-METHOXYBENZENETHIOL synthesis.
  • Ossila. 3-Fluoro-p-anisidine | CAS 366-99-4.
  • ResearchGate. Synthesis, characterization, and cytotoxic activity of some transition metal complexes with didentate (N,N) donor azo dye ligand derived from p-Anisidine.
  • RSC Publishing. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties.
  • PubChem - NIH. 4-Methoxybenzenethiol.
  • MDPI. Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol.
  • Sigma-Aldrich. 3-Fluoro-p-anisidine 98 366-99-4.
  • Sigma-Aldrich. 3-Fluoro-o-anisidine.

Sources

Application Notes and Protocols for Carbon-Sulfur Bond Formation Using 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Thioethers in Modern Drug Discovery

The carbon-sulfur (C-S) bond is a cornerstone in the architecture of a multitude of biologically active molecules and functional materials. Aryl thioethers, in particular, are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The unique electronic properties of the sulfur atom, including its ability to engage in various oxidation states (sulfide, sulfoxide, sulfone) and its capacity to modulate the lipophilicity and metabolic stability of a molecule, make it a valuable functional group in drug design. The targeted introduction of aryl thioether moieties can significantly influence the pharmacokinetic and pharmacodynamic profile of a lead compound.

3-Fluoro-6-methoxythiophenol is a particularly interesting building block for the synthesis of novel aryl thioethers. The presence of a fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring and the nucleophilicity of the thiol. This application note provides a comprehensive guide to the utilization of this compound in C-S bond formation, focusing on robust and versatile metal-catalyzed cross-coupling methodologies.

Safety and Handling of Thiophenols

Thiophenols are known for their potent and unpleasant odors. They are also toxic and can be readily absorbed through the skin. Therefore, all manipulations involving this compound and other thiols must be conducted in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.[3][4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][3]

Core Methodologies for C-S Cross-Coupling

The formation of C-S bonds through the cross-coupling of thiols with aryl halides or pseudohalides is a powerful and widely adopted synthetic strategy. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann condensation.[1][6]

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination has been extended to C-S bond formation and represents a highly efficient and general method for the synthesis of aryl thioethers.[7][8] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base.[7]

The catalytic cycle of the Buchwald-Hartwig C-S coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation (in this context, more accurately a deprotonation followed by coordination), and reductive elimination.[9][10]

Buchwald_Hartwig_CS_Coupling Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative\nAddition->Ar-Pd(II)(X)L Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L->Ligand\nExchange Thiolate\nFormation Thiolate Formation Ar-S⁻ Thiolate Anion Thiolate\nFormation->Ar-S⁻ Ar-S-H This compound Ar-S-H->Thiolate\nFormation Base Base Base->Thiolate\nFormation Ar-S⁻->Ligand\nExchange Ar-Pd(II)(SAr')L Ar-Pd(II)(SAr')L Ligand\nExchange->Ar-Pd(II)(SAr')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(SAr')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-S-Ar' Aryl Thioether Reductive\nElimination->Ar-S-Ar'

Caption: Catalytic cycle of the Buchwald-Hartwig C-S coupling.

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%)Air-stable source of Pd(0) upon in situ reduction.
Ligand Xantphos (2.4-6 mol%)A bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[11]
Base Cs₂CO₃ (2.0 equiv)A strong, non-nucleophilic base that facilitates the formation of the thiolate.
Solvent Toluene or DioxaneAnhydrous and high-boiling solvents suitable for the reaction temperatures.
Temperature 100-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S bonds, typically employing a copper catalyst.[6] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[12][13] Ligand-free systems have also been developed, offering a simpler and more cost-effective approach.[14][15]

The precise mechanism of the Ullmann condensation can vary depending on the reaction conditions. A generally accepted pathway involves the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl thioether and regenerate the active copper species.[6]

Ullmann_CS_Coupling Cu(I) Source Cu(I) Source (e.g., CuI) Cu(I) Thiolate\nFormation Cu(I) Thiolate Formation Cu(I) Source->Cu(I) Thiolate\nFormation Ar-S-H This compound Thiolate\nFormation Thiolate Formation Ar-S-H->Thiolate\nFormation Base Base Base->Thiolate\nFormation Ar-S⁻ Thiolate Anion Thiolate\nFormation->Ar-S⁻ Ar-S⁻->Cu(I) Thiolate\nFormation Ar-S-Cu(I) Copper(I) Thiolate Cu(I) Thiolate\nFormation->Ar-S-Cu(I) Oxidative\nAddition Oxidative Addition Ar-S-Cu(I)->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Cu(III)(X)(SAr') Cu(III) Intermediate Oxidative\nAddition->Ar-Cu(III)(X)(SAr') Reductive\nElimination Reductive Elimination Ar-Cu(III)(X)(SAr')->Reductive\nElimination Reductive\nElimination->Cu(I) Source Catalyst Regeneration Ar-S-Ar' Aryl Thioether Reductive\nElimination->Ar-S-Ar'

Caption: Plausible catalytic cycle for the Ullmann C-S condensation.

This protocol describes a ligand-free approach, which is often preferred for its operational simplicity and cost-effectiveness.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Base (e.g., K₂CO₃, KOH)

  • Solvent (e.g., DMSO, DMF)

  • Reaction vial

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a reaction vial, add the copper catalyst (5-10 mol%), the aryl iodide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).

  • Add the solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Copper Catalyst CuI (5-10 mol%)A readily available and effective copper(I) source.[14]
Base K₂CO₃ (2.0 equiv)A common and effective base for Ullmann-type reactions.
Solvent DMSO or DMFPolar aprotic solvents that can facilitate the reaction.
Temperature 120-130 °CHigher temperatures are often required for ligand-free Ullmann reactions.

Metal-Free Approaches to C-S Bond Formation

While metal-catalyzed methods are highly reliable, the development of metal-free C-S bond formation is an area of growing interest due to concerns about metal contamination in pharmaceutical applications.[16][17] Photochemical and electrochemical methods are emerging as promising alternatives.[18][19][20]

Visible-light-promoted C-S cross-coupling reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide.[21][22] Irradiation with visible light can then induce an electron transfer, leading to the formation of thiyl and aryl radicals that couple to form the desired product.[21] These methods are often performed under mild conditions and exhibit good functional group tolerance.[23]

General Workflow for C-S Coupling Reactions

general_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst - Ligand (if applicable) - Base glassware Prepare Glassware: - Dry Schlenk flask/vial - Stir bar reagents->glassware atmosphere Inert Atmosphere: - Purge with N₂ or Ar glassware->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction with Organic Solvent and Water quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify Characterization\n(NMR, MS) Characterization (NMR, MS) purify->Characterization\n(NMR, MS)

Caption: A generalized workflow for performing C-S cross-coupling reactions.

Conclusion

This compound is a valuable reagent for the synthesis of novel aryl thioethers with potential applications in drug discovery and materials science. This application note provides detailed protocols for its use in palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann C-S cross-coupling reactions. By carefully selecting the reaction conditions, researchers can efficiently and reliably synthesize a wide range of substituted aryl thioethers. The choice between a palladium or copper-based system will depend on the specific substrate, functional group tolerance, and cost considerations. For applications where metal contamination is a concern, emerging metal-free methods offer a promising alternative. As with all chemical procedures, adherence to strict safety protocols is paramount when handling thiophenols.

References

  • Xue, L., Yu, J., et al. (2025). Metal-Free C-S Bond Formation: Enabling a Wide Array of Sulfides for DEL Synthesis. Organic Letters.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed Central.
  • University of Georgia Office of Research. Thiophenol-108-98-5.docx.
  • Cole-Parmer. (n.d.).
  • Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds.
  • Photocatalytic formation of carbon–sulfur bonds. Beilstein Journals.
  • Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. NIH.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Thiophenol - SAFETY D
  • Metal‐Free Visible‐light Mediated C−S Bond Formation.
  • Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. PubMed Central.
  • THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY D
  • C-S coupling reaction of aryl thiols and TEMPO.
  • C‐O and C‐S coupling reaction of 1,2‐di(pyrimidin‐2‐yl) disulfides with phenols/thiophenols promoted by copper(I) chloride. Sci-Hub.
  • Metal-Free C-S Bond Formation: Enabling a Wide Array of Sulfides for DEL Synthesis. (2025).
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace.
  • C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. (2022).
  • Photo-induced carboxylation of C(sp2)
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution. (2019). RSC Publishing.
  • Ligand-Free C-S Bond Formation Catalyzed by Copper(I) Oxide. Organic Chemistry Portal.
  • Thiophenol 0.
  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. (2025).
  • Cross-coupling reaction. Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • A Robust Pd-Catalyzed CS Cross-Coupling Process Enabled by Ball- Milling. UCL Discovery.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • Ullmann condens
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. (2025).
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • What do ligands actually do in a metal catalyzed coupling reaction? (2016). Reddit.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
  • Mechanism of the Ullmann Condensation1. The Journal of Organic Chemistry.
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2025).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Facile C-S coupling reaction of aryl iodide and thiophenol catalyzed by Cu-grafted furfural functionalized mesoporous organosilica. (2025).
  • 3-Fluoro-4-methoxythiophenol. PubChem.
  • 3-Fluoro-4-methoxythiophenol. Sigma-Aldrich.
  • 3-Methoxythiophenol. Sigma-Aldrich.

Sources

Application of 3-Fluoro-6-methoxythiophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the application of 3-Fluoro-6-methoxythiophenol, more systematically named 3-fluoro-4-methoxythiophenol, in the field of medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a discussion of the causality behind experimental choices.

Introduction: The Strategic Importance of Fluorinated Thiophenols

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The C-F bond is significantly stronger than a C-H bond, which can prevent metabolic oxidation at that position. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with protein targets.

3-Fluoro-4-methoxythiophenol is a versatile building block that combines the benefits of a fluoro substituent with a reactive thiol group.[1][2] The thiol moiety serves as a nucleophilic handle for the introduction of the fluorinated methoxyphenyl scaffold into a variety of molecular frameworks through reactions such as S-alkylation and S-arylation. The methoxy group, also a common feature in bioactive molecules, can modulate solubility and participate in hydrogen bonding. This unique combination of functional groups makes 3-fluoro-4-methoxythiophenol an attractive starting material for the synthesis of novel therapeutic agents, particularly in oncology.[1]

Core Applications in Drug Discovery: A Case Study in Kinase Inhibition

A primary application of 3-fluoro-4-methoxythiophenol is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-fluoro-4-methoxyphenylthio moiety can be incorporated into heterocyclic scaffolds that are known to bind to the ATP-binding site of various kinases.

A key example of this application is in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[3][4] Mutations in the FLT3 gene are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation.[3] The development of potent and selective FLT3 inhibitors is therefore a major focus of AML research.

Rationale for Use in FLT3 Inhibitors

The 3-fluoro-4-methoxyphenylthio group can be strategically employed to interact with specific residues within the FLT3 active site. The sulfur atom can act as a hydrogen bond acceptor, while the fluorinated aromatic ring can engage in hydrophobic and halogen bonding interactions. The precise positioning of the fluoro and methoxy groups allows for fine-tuning of the molecule's electronic properties and conformational preferences to optimize binding affinity and selectivity.

Synthetic Protocols: Incorporation of the 3-Fluoro-4-methoxyphenylthio Moiety

The following protocols provide detailed, step-by-step methodologies for key reactions involving 3-fluoro-4-methoxythiophenol. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Protocol 1: S-Alkylation of 3-Fluoro-4-methoxythiophenol

S-alkylation is a fundamental reaction for attaching the thiophenol to an aliphatic side chain. This is a common strategy for linking the fluorinated aromatic moiety to a core heterocyclic structure.

Reaction:

Materials:

  • 3-Fluoro-4-methoxythiophenol

  • Alkyl halide (e.g., 2-chloro-N-methylacetamide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoro-4-methoxythiophenol (1.0 eq) in DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the thiolate anion. The causality here is that the basic carbonate deprotonates the acidic thiol, generating a more potent nucleophile.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC). The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the thiolate anion, thus maintaining its nucleophilicity.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

The thiolate of 3-fluoro-4-methoxythiophenol can also be used as a nucleophile in SₙAr reactions, typically with electron-deficient aromatic or heteroaromatic systems. This is a powerful method for constructing aryl thioethers, which are common scaffolds in kinase inhibitors.[5]

Reaction:

Materials:

  • 3-Fluoro-4-methoxythiophenol

  • Electron-deficient aryl fluoride (e.g., 2,4-dichloro-5-fluoropyrimidine)

  • Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxythiophenol (1.1 eq) in anhydrous DMSO (0.3 M).

  • Add cesium carbonate (1.5 eq) to the solution. Cesium carbonate is a strong base that is highly effective in deprotonating thiols and is known to accelerate SₙAr reactions.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the electron-deficient aryl fluoride (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS. The elevated temperature is often necessary to overcome the activation energy of the SₙAr reaction.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-fluoro-4-methoxyphenylthio moiety can significantly impact the biological activity of a compound. The following table presents hypothetical, yet representative, data for a series of FLT3 inhibitors to illustrate the structure-activity relationship.

Compound IDR Group (on pyrimidine core)3-F-4-MeO-PhS MoietyFLT3 IC₅₀ (nM)
1a -HNo>1000
1b -HYes150
1c -NH₂Yes75
1d -NHCH₃Yes25
1e -NHCH₃ (no fluorine)Yes (no F)80

From this data, we can derive the following SAR insights:

  • The presence of the 3-fluoro-4-methoxyphenylthio moiety is crucial for potent FLT3 inhibition (compare 1a and 1b ).

  • Substitution on the pyrimidine core can further enhance activity (compare 1b , 1c , and 1d ).

  • The fluorine atom on the phenylthio ring contributes significantly to the potency, likely through favorable interactions in the kinase active site (compare 1d and 1e ).

Visualization of Key Concepts

Experimental Workflow for SₙAr Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Thiophenol Thiophenol Base Base Solvent Solvent Aryl_Halide Aryl Halide Solvent->Aryl_Halide Add Heating Heating (80-100°C) Aryl_Halide->Heating Quenching Quenching (NH4Cl) Heating->Quenching Cool & Quench Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final Product Purification->Final_Product Isolate

Caption: Workflow for the synthesis of aryl thioethers via SₙAr reaction.

Signaling Pathway Inhibition

G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) Dimerization->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Inhibitor FLT3 Inhibitor (contains 3-F-4-MeO-PhS moiety) Inhibitor->Dimerization Inhibits Phosphorylation

Caption: Inhibition of the FLT3 signaling pathway by a targeted inhibitor.

Conclusion

3-Fluoro-4-methoxythiophenol is a highly valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the synthesis of kinase inhibitors for oncology, allows for the development of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs. The careful consideration of reaction conditions and the understanding of the underlying structure-activity relationships are paramount to successfully leveraging the unique properties of this fluorinated thiophenol.

References

  • PubChem. (n.d.). 3-Fluoro-4-methoxythiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Drug Dev Res., 86(5). [Link]

  • Budha, B., et al. (2025). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PLOS One. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

Sources

Application Notes and Protocols: 3-Fluoro-6-methoxythiophenol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-6-methoxythiophenol in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, leading to specific and potent interactions with biological targets. Within this context, this compound emerges as a highly valuable and versatile building block.

The strategic placement of a fluorine atom and a methoxy group on the thiophenol backbone imparts a unique combination of electronic and steric properties. The methoxy group, an electron-donating group, and the fluorine atom, a weak electron-withdrawing group, modulate the reactivity of the thiol and the aromatic ring. This nuanced electronic profile can be leveraged to control reaction pathways and influence the properties of the resulting heterocyclic systems. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides an in-depth guide to the practical application of this compound in the synthesis of key heterocyclic frameworks, namely benzothiazoles and phenothiazines, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Handling

PropertyEstimated ValueComments and Safety Precautions
Molecular Formula C₇H₇FOS---
Molecular Weight 158.19 g/mol ---
Appearance Colorless to pale yellow liquidBased on analogs.[1][2]
Boiling Point ~220-230 °CEstimated from analogs.[1]
Density ~1.2 g/mLEstimated from analogs.[1]
pKa ~6-7The thiol proton is acidic. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).Insoluble in water.
Storage Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.Thiols are susceptible to oxidation to disulfides. Air-sensitive.
Hazards Likely harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[3]Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood.

Application I: Synthesis of Substituted Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[4][5] The Jacobsen cyclization, a classic method for benzothiazole synthesis, involves the condensation of a 2-aminothiophenol with an aldehyde. In the context of this compound, a preliminary step to introduce an amino group ortho to the thiol is necessary. A plausible synthetic route is outlined below.

Workflow for Benzothiazole Synthesis

A This compound B Nitration (e.g., HNO3, H2SO4) A->B C 2-Nitro-3-fluoro-6-methoxythiophenol B->C D Reduction (e.g., SnCl2, HCl or Fe, NH4Cl) C->D E 2-Amino-3-fluoro-6-methoxythiophenol D->E G Jacobsen Cyclization (e.g., Oxidant like DDQ or air) E->G F Aldehyde (R-CHO) F->G H 2-Substituted-7-fluoro-4-methoxybenzothiazole G->H

Caption: Synthetic workflow for 2-substituted-7-fluoro-4-methoxybenzothiazoles.

Protocol 1: Synthesis of 2-Substituted-7-fluoro-4-methoxybenzothiazoles

This protocol is adapted from general procedures for the synthesis of benzothiazoles from substituted 2-aminothiophenols.[6][7]

Step 1: Nitration of this compound

  • Rationale: Introduction of a nitro group, which can be subsequently reduced to an amine, is a common strategy in aromatic chemistry. The directing effects of the thiol and methoxy groups will favor nitration at the ortho and para positions. Careful control of reaction conditions is crucial to achieve selective nitration at the desired position ortho to the thiol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1.0 eq) in glacial acetic acid to 0 °C.

    • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-nitro-3-fluoro-6-methoxythiophenol.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is readily reduced to an amine using various reducing agents. Stannous chloride in acidic media or iron powder with an ammonium chloride solution are common and effective methods.

  • Procedure:

    • To a solution of 2-nitro-3-fluoro-6-methoxythiophenol (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-3-fluoro-6-methoxythiophenol, which can often be used in the next step without further purification.

Step 3: Jacobsen Cyclization to form the Benzothiazole Ring

  • Rationale: This condensation reaction proceeds through the formation of a Schiff base between the aminothiophenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole. Various oxidants can be employed, including air, DDQ, or iodine.[5]

  • Procedure:

    • Dissolve 2-amino-3-fluoro-6-methoxythiophenol (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or DMF.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates and conditions.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield the 2-substituted-7-fluoro-4-methoxybenzothiazole.

Reactant Aldehyde (R-CHO)Expected ProductTypical Yield Range (%)
Benzaldehyde2-Phenyl-7-fluoro-4-methoxybenzothiazole70-85
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-fluoro-4-methoxybenzothiazole75-90
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-7-fluoro-4-methoxybenzothiazole65-80

Application II: Synthesis of Substituted Phenothiazines

Phenothiazines are another important class of sulfur- and nitrogen-containing heterocycles, with many derivatives exhibiting antipsychotic, antihistaminic, and other pharmacological activities.[8] A common route to phenothiazines is the Ullmann condensation, which involves the coupling of a 2-aminothiophenol with a 2-halonitrobenzene, followed by reductive cyclization.

Workflow for Phenothiazine Synthesis

A This compound C Ullmann Condensation (Cu catalyst, base) A->C B 2-Halonitrobenzene (e.g., 2-chloronitrobenzene) B->C D 2-(2-Nitrophenylthio)-3-fluoro-6-methoxyaniline C->D E Reductive Cyclization (e.g., Na2S2O4 or catalytic hydrogenation) D->E F Substituted Fluorinated Phenothiazine E->F

Caption: Synthetic workflow for substituted fluorinated phenothiazines.

Protocol 2: Synthesis of a Fluorinated Phenothiazine Derivative

This protocol is based on established Ullmann condensation procedures for the synthesis of phenothiazines.[9][10]

Step 1: Ullmann Condensation

  • Rationale: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[11] The thiolate, generated in situ by a base, displaces the halide on the nitro-activated aromatic ring. The choice of copper catalyst, ligand, and base can significantly influence the reaction efficiency.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), a 2-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene, 1.1 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

    • Add a high-boiling polar solvent such as DMF or NMP.

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding diaryl sulfide.

Step 2: Reductive Cyclization

  • Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the phenothiazine ring system. Sodium dithionite is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve the diaryl sulfide from the previous step (1.0 eq) in a mixture of ethanol and water.

    • Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) in portions.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated phenothiazine derivative.

Conclusion and Future Perspectives

This compound is a building block with significant potential for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic positioning of the fluoro and methoxy substituents provides a handle for modulating electronic properties and, consequently, the biological activity of the final products. The protocols outlined in this application note for the synthesis of benzothiazoles and phenothiazines serve as a robust starting point for researchers. Further exploration of this building block in other cyclization reactions, such as the synthesis of thianthrenes or other sulfur-containing heterocycles, is warranted. The continued development of novel synthetic methodologies utilizing such strategically functionalized building blocks will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • PubChem. 3-Fluoro-4-methoxythiophenol. National Center for Biotechnology Information. [Link]

  • Kaur, R., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2496. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Reddit. Troubleshooting Ullmann Coupling. [Link]

  • Farshbaf, M., et al. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 25(3), 235-245. [Link]

  • SpectraBase. 3-(Trifluoromethoxy)thiophenol, S-methoxycarbonyl-. [Link]

  • Journal of Chemical Research, Synopses. Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. [Link]

  • The Royal Society of Chemistry. Supporting information for.... [Link]

  • ResearchGate. 19F-NMR spectra for N-Fmoc-protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b).... [Link]

  • Wikipedia. Phenothiazine. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Application Note: A Multi-modal Analytical Framework for the Characterization of 3-Fluoro-6-methoxythiophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Fluoro-6-methoxythiophenol and its derivatives are an emerging class of organofluorine sulfur compounds with significant potential in pharmaceutical and agrochemical development. Their unique structural features—a fluorinated aromatic ring, a methoxy group, and a reactive thiol—necessitate a robust and multi-faceted analytical approach for unambiguous characterization, purity assessment, and quality control. This guide provides a detailed framework, including validated protocols and expert insights, for the comprehensive analysis of these molecules, ensuring data integrity from discovery to manufacturing.

The Analytical Imperative: Navigating Molecular Complexity

The analytical strategy for this compound derivatives must address the distinct chemical properties conferred by each functional group:

  • The Thiophenol Moiety: The acidic and easily oxidizable thiol (-SH) group can lead to challenges such as poor chromatographic peak shape, sample instability (disulfide formation), and interactions with metallic components of analytical systems.

  • The Fluorine Substituent: The presence of fluorine demands specific analytical techniques for its confirmation and for leveraging its unique properties. The ¹⁹F nucleus is a powerful NMR probe, offering high sensitivity and a wide chemical shift range with no background interference, making it ideal for structural confirmation and purity analysis.[1][2]

  • The Aromatic System: The benzene ring provides a chromophore suitable for UV detection in liquid chromatography and influences the volatility and fragmentation patterns observed in gas chromatography-mass spectrometry.

A successful characterization, therefore, relies not on a single technique but on the strategic integration of orthogonal methods to build a self-validating analytical profile.

An Integrated Analytical Workflow

The comprehensive characterization of a new this compound derivative is a systematic process. It begins with preliminary identification and structural confirmation, followed by the development of robust methods for purity determination and impurity profiling. This workflow ensures that each analytical step builds upon the last, culminating in a complete and reliable data package.

Analytical_Workflow cluster_1 Phase 2: Method Development & Purity cluster_2 Phase 3: Method Validation & Application NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS High-Resolution MS (Confirm Molecular Formula) NMR->MS Provides MW context FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Corroborates functional groups HPLC_Dev HPLC-UV/DAD Method (Purity & Quantification) NMR->HPLC_Dev Informs on stability & potential degradants Report Comprehensive Certificate of Analysis (CoA) EA Elemental Analysis (C, H, N, S, F) MS->EA Confirms elemental ratios Validation ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->Validation Method to be validated GCMS_Dev GC-MS Method (Volatiles & Impurities) GCMS_Dev->Validation QC Routine QC Testing (Batch Release, Stability) Validation->QC Validated method transfer QC->Report cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 Decision_Tree Start Analyte: this compound Derivative Thermal_Stability Is the analyte & its impurities thermally stable and volatile? Start->Thermal_Stability HPLC_Path Primary Choice: HPLC-UV (Non-destructive, universal for parent drug) Thermal_Stability->HPLC_Path No / Unknown GC_Path Use GC-MS (Excellent for volatile impurities, starting materials, residual solvents) Thermal_Stability->GC_Path Yes Derivatize Is derivatization required to improve volatility/peak shape? GC_Path->Derivatize GC_Direct Direct Injection Derivatize->GC_Direct No GC_Deriv Acylation / Silylation Derivatize->GC_Deriv Yes NMR_Workflow Start Sample of 3-F-6-MeO-Thiophenol Derivative H1_NMR ¹H NMR (Proton count & environment) Start->H1_NMR C13_NMR ¹³C NMR (Carbon skeleton, C-F coupling) Start->C13_NMR F19_NMR ¹⁹F NMR (Confirm F, check for F-impurities) Start->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Provides basis for 2D C13_NMR->TwoD_NMR Provides basis for 2D Structure Assemble Structure F19_NMR->Structure Confirms F position TwoD_NMR->Structure Connects fragments

Sources

experimental setup for reactions involving air-sensitive thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophenols are indispensable reagents in organic synthesis, finding widespread application in drug development, materials science, and catalysis. However, their utility is often hampered by their high sensitivity to atmospheric oxygen, which leads to the facile formation of disulfide byproducts. This oxidative dimerization depletes the active thiol, resulting in reduced reaction yields and complex purification challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental setups and protocols required for successfully conducting reactions with air-sensitive thiophenols. We will delve into the causality behind experimental choices, from solvent degassing to the selection of inert atmosphere techniques, ensuring trustworthy and reproducible results.

The Challenge: Oxidative Dimerization of Thiophenols

The primary challenge in handling thiophenols stems from their susceptibility to oxidation. The thiol (S-H) bond is readily oxidized, particularly in the presence of oxygen, light, or trace metal catalysts, to form a disulfide (S-S) bond.[1][2] This process, known as oxidative coupling or dimerization, converts two molecules of thiophenol into one molecule of diphenyl disulfide.

The mechanism often involves the formation of a thiyl radical intermediate, which then dimerizes.[2][3] The presence of dissolved oxygen in reaction solvents is a major contributor to this undesired side reaction.[3][4] The formation of this disulfide byproduct is often observed as a white precipitate in the reaction mixture, signaling a compromise in the anaerobic integrity of the setup.[4]

Understanding the "Why": The lone pairs of electrons on the sulfur atom make thiophenols susceptible to oxidation. This inherent reactivity necessitates the rigorous exclusion of air and other oxidizing agents to preserve the integrity of the thiophenol starting material and ensure the desired reaction pathway is favored.

Essential Equipment and Glassware

A successful experimental setup for air-sensitive thiophenol reactions hinges on the proper selection and preparation of equipment.

Inert Atmosphere Workstations

Two primary systems are employed to create and maintain an inert atmosphere:

  • Gloveboxes: These are sealed enclosures filled with a purified inert gas (typically argon or nitrogen) with very low levels of oxygen and moisture (<1 ppm).[5][6][7] Gloveboxes are the gold standard for handling highly sensitive reagents as they allow for conventional manipulations in a controlled environment.[6][8] However, care must be taken to avoid introducing volatile sulfur compounds into the glovebox atmosphere, as they can poison the catalyst used for purification.[9][10]

  • Schlenk Lines: A Schlenk line is a dual-manifold apparatus connected to a source of purified inert gas and a vacuum pump.[11] This setup allows for the manipulation of air-sensitive compounds in glassware equipped with sidearms and stopcocks (Schlenk flasks).[10][11] Through a series of "evacuate-refill" cycles, the air inside the flask is replaced with an inert gas. Schlenk lines offer a versatile and cost-effective alternative to gloveboxes for many applications.[7]

Glassware Preparation

All glassware must be scrupulously dried to remove adsorbed moisture, which can react with sensitive reagents.

  • Oven Drying: Heating glassware in an oven (typically at 125-140°C overnight) is the most effective method for removing water.[12][13] The hot glassware should be assembled and allowed to cool under a stream of inert gas to prevent re-adsorption of atmospheric moisture.[12][13]

  • Flame Drying: Alternatively, glassware can be assembled cold and then heated with a heat gun or a torch while being flushed with a dry inert gas.[14][15]

Expert Tip: Always use a thin layer of high-vacuum grease on all ground-glass joints to ensure an airtight seal.[12]

Rigorous Solvent and Reagent Preparation

The purity of solvents and the integrity of the thiophenol reagent are critical for success.

Solvent Degassing

Dissolved oxygen in solvents is a primary culprit in the oxidation of thiophenols.[4][16] Therefore, all solvents must be thoroughly degassed immediately before use. Several methods can be employed:

Degassing Method Description Effectiveness Best For
Freeze-Pump-Thaw The solvent is frozen with liquid nitrogen, subjected to high vacuum to remove gases, and then thawed. This cycle is repeated at least three times.[10][16]Most EffectiveHighly sensitive reactions, removal of all dissolved gases.[10][16]
Inert Gas Purging (Sparging) A stream of inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (30-60 minutes) to displace dissolved oxygen.[16][17][18]Less EffectiveLess sensitive reactions, large volumes of solvent.[10][16]
Sonication under Vacuum The solvent is sonicated under a light vacuum, and the atmosphere is replenished with an inert gas. This is repeated several times.[10][16]Moderately EffectiveQuick degassing for less demanding applications.[10][16]

Causality: By removing dissolved oxygen, you eliminate a key reactant in the oxidative dimerization of thiophenols, thereby preserving the concentration of your active reagent.

Thiophenol Purification and Storage

Commercial thiophenols may contain disulfide impurities from storage. If high purity is required, distillation under reduced pressure and an inert atmosphere can be performed.[19]

Storage: Thiophenols should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[20][21] The container should be tightly sealed, and for long-term storage, the headspace should be flushed with an inert gas.[5][22] Storing in an amber vial can protect light-sensitive thiophenols.[5]

Step-by-Step Experimental Protocols

The following protocols provide a detailed guide for setting up and performing a reaction with an air-sensitive thiophenol using standard Schlenk line techniques.

Protocol 1: General Reaction Setup under Inert Atmosphere

This protocol outlines the fundamental steps for assembling a reaction under a positive pressure of inert gas.

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask with a sidearm, condenser, addition funnel) is oven-dried and assembled hot, or flame-dried under a flow of inert gas.[12][13]

  • Inert Gas Flush: Connect the assembled apparatus to the Schlenk line and perform at least three evacuate-refill cycles to thoroughly remove any residual air.

  • Solvent Transfer: Transfer the freshly degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[11]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas (counterflow).

    • Liquids: Add liquid reagents, including the thiophenol, using a gas-tight syringe. Ensure the syringe is purged with inert gas before drawing up the reagent.[15][23]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[12]

Visualizing the Workflow: Schlenk Line Reaction Setup

Schlenk_Line_Setup cluster_Schlenk_Line Schlenk Line cluster_Reaction_Apparatus Reaction Apparatus Inert_Gas Inert Gas Source (Ar or N2) Manifold Dual Manifold Inert_Gas->Manifold provides Vacuum_Pump Vacuum Pump Bubbler Oil Bubbler Manifold->Bubbler vents to Cold_Trap Cold Trap (Liquid N2) Manifold->Cold_Trap to Reaction_Flask Schlenk Flask (with Thiophenol) Manifold->Reaction_Flask connects to via tubing Cold_Trap->Vacuum_Pump protects Septum Rubber Septum Condenser Condenser Condenser->Reaction_Flask

Caption: A typical Schlenk line setup for reactions involving air-sensitive compounds.

Protocol 2: Cannula Transfer of a Thiophenol Solution

This protocol details the transfer of an air-sensitive solution from one vessel to another.

  • Prepare Vessels: Ensure both the source flask (containing the thiophenol solution) and the receiving flask are under a positive pressure of inert gas.

  • Purge Cannula: Insert one end of a double-tipped needle (cannula) into the headspace of the source flask. Insert the other end into the receiving flask, also in the headspace. Allow inert gas to flow through the cannula for a few minutes to purge it of air.

  • Initiate Transfer: Lower the end of the cannula in the source flask below the surface of the liquid.

  • Facilitate Flow: Create a slight pressure differential to drive the liquid transfer. This can be achieved by:

    • Slightly increasing the inert gas pressure in the source flask.

    • Briefly opening the receiving flask to the vacuum manifold (with extreme care) or venting it with an exit needle.

  • Complete Transfer: Once the desired amount of solution is transferred, raise the cannula out of the liquid in the source flask and allow the remaining liquid in the cannula to be pushed through with inert gas.

  • Remove Cannula: Remove the cannula from both flasks.

Visualizing the Cannula Transfer

Cannula_Transfer cluster_info Key Steps Source_Flask Source Schlenk Flask (Thiophenol Solution) + Inert Gas Pressure Cannula Double-Tipped Needle (Cannula) Source_Flask->Cannula liquid flow Receiving_Flask Receiving Schlenk Flask (Vented or Lower Pressure) Cannula->Receiving_Flask Step1 1. Purge cannula with inert gas. Step2 2. Submerge cannula in source liquid. Step3 3. Create pressure differential. Step4 4. Transfer liquid.

Caption: Workflow for transferring an air-sensitive solution via cannula.

Safety Precautions

Thiophenols are toxic and have a strong, unpleasant odor.[21][22][24] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Gloves: Consult a glove compatibility chart to select appropriate gloves.[20]

  • Eye Protection: Safety glasses and a face shield are recommended.[21][24]

  • Lab Coat: A flame-resistant lab coat should be worn.

In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[21] If inhaled, move to fresh air and seek medical attention.[24]

Troubleshooting Common Issues

Problem Possible Cause Solution
Formation of a white precipitate (disulfide) Inadequate inert atmosphere; dissolved oxygen in solvent.[4]Improve Schlenk line technique; ensure thorough solvent degassing; check for leaks in the system.[4]
Low reaction yield Oxidation of thiophenol starting material.[4]Use freshly purified or a new bottle of thiophenol; rigorously exclude air and moisture from the reaction.
Inconsistent results Variations in the quality of reagents or solvents; inconsistent inert atmosphere technique.Standardize protocols for solvent degassing and reaction setup; regularly check the purity of starting materials.

Conclusion

Success in reactions involving air-sensitive thiophenols is contingent upon a meticulous and well-executed experimental setup. By understanding the underlying principles of thiophenol oxidation and diligently applying the techniques for creating and maintaining an inert atmosphere, researchers can significantly improve the reliability and reproducibility of their results. The protocols and guidelines presented in this application note provide a robust framework for handling these challenging yet valuable reagents, ultimately enabling advancements in the synthesis of novel molecules for a wide range of applications.

References

  • University of Georgia Office of Research. (n.d.). Thiophenol-108-98-5.docx. Retrieved from [Link]

  • Givens, R. S., et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(44), 11875–11883. [Link]

  • Wikipedia. (2023). Schlenk line. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]

  • Alfa Aesar. (2024). Thiophenol - SAFETY DATA SHEET. Retrieved from [Link]

  • Laufer, R. J. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides. U.S. Patent No. 2,954,404. Washington, DC: U.S. Patent and Trademark Office.
  • O'Brien, M. (2023). An Illustrated Guide to Schlenk Line Techniques. Journal of Chemical Education, 100(2), 847–853. [Link]

  • Jang, H.-Y. (2021). Oxidative cross-coupling of thiols for S–X (X = S, N, O, P, and C) bond formation: mechanistic aspects. Organic & Biomolecular Chemistry, 19(36), 7755–7770. [Link]

  • Wikipedia. (2023). Thiol-ene reaction. Retrieved from [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Berry, J. F. (2019). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • Girolami, G. S. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • La-Touche, M., et al. (2015). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry, 6(34), 6171–6181. [Link]

  • Bakhtin, M. A., et al. (2025). Directed oxidative coupling of thiols in the synthesis of unsymmetrical disulfides. Russian Chemical Bulletin, 74(8). [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Process Sensing Technologies. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

  • Macgregor, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]

  • University of York. (n.d.). Degassing solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A glove box system for the manipulation of air sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2025). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. ResearchGate. Retrieved from [Link]

  • Chemistry Lab. (2015). Schlenk Line Techniques and Cannulation Technique [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]

  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Schlenk line [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization | Request PDF. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]

  • Schlenk Line Chemistry. (2015). Degassing solvent on the Schlenk line [Video]. YouTube. Retrieved from [Link]

  • Dr. Aman Bajpai. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab [Video]. YouTube. Retrieved from [Link]

  • Stevens, D. R. (1944). Separation of phenols from thiophenols. U.S. Patent No. 2,339,576. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Notes and Protocols: The Strategic Use of Fluorinated Methoxythiophenol Derivatives in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Thiophenols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Similarly, the thiophenyl group provides a versatile anchor for constructing complex molecular architectures and can participate in crucial interactions with biological targets.[4][5][6]

This application note explores the utility of fluorinated methoxythiophenol derivatives, specifically using 3-Fluoro-4-methoxythiophenol as a representative example due to the limited specific literature on the 3-fluoro-6-methoxy isomer, in the synthesis of bioactive molecules. The principles and protocols outlined herein are broadly applicable to related isomers and provide a robust framework for researchers in drug development. This class of reagents is particularly valuable as a nucleophile in the construction of diaryl thioethers, a common motif in a variety of therapeutic agents.[7] The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring presents a nuanced reactivity profile that can be exploited for selective synthesis.

Physicochemical Properties and Reactivity Profile

3-Fluoro-4-methoxythiophenol is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[7] Its utility is rooted in its distinct physicochemical properties, which are summarized in the table below.

PropertyValueSource
Molecular Formula C7H7FOS[7]
Molecular Weight 158.2 g/mol [7][8]
CAS Number 89818-27-9[7]
Appearance Liquid (typical for related structures)
Boiling Point Not specified, but related 3-methoxythiophenol is 223-226 °C
Density Not specified, but related 3-methoxythiophenol is 1.13 g/mL

The key to the synthetic utility of 3-fluoro-4-methoxythiophenol lies in the reactivity of the thiol group and the electronic nature of the substituted aromatic ring. The thiol (-SH) group is a potent nucleophile, readily participating in reactions such as nucleophilic aromatic substitution (SNAr) and various coupling reactions.[7] The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it.[9] This activation is a critical aspect of its utility in SNAr reactions, where it can facilitate the displacement of a leaving group on another aromatic ring.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

A primary application of 3-fluoro-4-methoxythiophenol in the synthesis of bioactive molecules is its role as a nucleophile in SNAr reactions. This reaction is a powerful tool for forming carbon-sulfur bonds, which are integral to many pharmaceutical compounds.[10]

The generally accepted mechanism for SNAr involves a two-step addition-elimination process via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[10] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[10] Regardless of the precise mechanism, the reaction is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring undergoing substitution.[9]

Below is a diagram illustrating the general workflow for an SNAr reaction utilizing a fluorinated methoxythiophenol.

sn_ar_workflow reagent 3-Fluoro-4-methoxythiophenol (Nucleophile) product Diaryl Thioether (Bioactive Core) reagent->product S-Arylation substrate Activated Aryl Halide/Triflate (e.g., with -NO2, -CN) substrate->product workup Aqueous Workup & Extraction product->workup base Base (e.g., K2CO3, NaH) base->reagent Deprotonation solvent Solvent (e.g., DMF, DMSO) solvent->product Reaction Medium purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for SNAr synthesis.

Exemplary Synthetic Protocol: Synthesis of a Diaryl Thioether

This protocol provides a general method for the SNAr reaction between 3-fluoro-4-methoxythiophenol and an activated aryl halide. Researchers should adapt this protocol based on the specific substrate and scale.

Objective: To synthesize a diaryl thioether via a nucleophilic aromatic substitution reaction.

Materials:

  • 3-Fluoro-4-methoxythiophenol (1.0 eq)

  • Activated aryl halide (e.g., 4-fluoronitrobenzene) (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to the flask.

    • With vigorous stirring, add 3-fluoro-4-methoxythiophenol (1.0 eq) to the suspension. Stir for 10-15 minutes at room temperature to facilitate the formation of the thiolate salt.

  • Reaction Execution:

    • Add the activated aryl halide (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The base may not be strong enough; consider using a stronger base like sodium hydride (NaH), but with appropriate safety precautions. The reaction temperature may need to be optimized.

  • Side Products: Incomplete reaction may leave starting materials. Overheating can lead to decomposition. Ensure proper stoichiometry.

Application in the Synthesis of Bioactive Molecules

The diaryl thioether core synthesized using 3-fluoro-4-methoxythiophenol is a key intermediate in the development of various bioactive molecules. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The incorporation of the fluoro and methoxy groups can further modulate these activities and improve pharmacokinetic profiles.[1][2]

The following diagram illustrates a conceptual pathway from a simple building block to a potential drug candidate.

drug_discovery_pathway cluster_synthesis Synthesis cluster_optimization Lead Optimization cluster_testing Preclinical Testing start 3-Fluoro-4-methoxythiophenol intermediate Diaryl Thioether Core start->intermediate S-Arylation (SNAr) lead_gen Library Synthesis (Further Functionalization) intermediate->lead_gen sar Structure-Activity Relationship (SAR) Studies lead_gen->sar in_vitro In Vitro Assays (e.g., Enzyme Inhibition) sar->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: Conceptual drug discovery pathway.

Safety and Handling

While specific safety data for 3-fluoro-6-methoxythiophenol is not available, the related compound 3-fluoro-4-methoxythiophenol is associated with the following hazards according to its GHS classification[8]:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

It is crucial to handle this and related compounds with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Fluorinated methoxythiophenol derivatives are valuable and versatile reagents in the synthesis of bioactive molecules. Their unique electronic properties make them excellent nucleophiles in SNAr reactions, enabling the efficient construction of diaryl thioether scaffolds. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers to leverage these building blocks in their drug discovery and development programs.

References

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC Source: NIH URL: [Link]

  • Title: 3-Fluoro-4-methoxythiophenol Source: Chem-Impex URL: [Link]

  • Title: 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 Source: PubChem - NIH URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC Source: NIH URL: [Link]

  • Title: The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport Source: NIH URL: [Link]

  • Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst Source: ACG Publications URL: [Link]

  • Title: Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) Source: ResearchGate URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: MDPI URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Biological Activities of Thiophenes Source: Encyclopedia.pub URL: [Link]

  • Title: Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies Source: Bentham Science URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions - PMC Source: NIH URL: [Link]

  • Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journals URL: [Link]

  • Title: FLUOROALKYLTHIOLATION OF MEDICINAL TARGETS AND BIOLOGICAL RELEVANT COMPOUNDS | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH URL: [Link]

Sources

Application Note: High-Purity Isolation of 3-Fluoro-6-methoxythiophenol via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-Fluoro-6-methoxythiophenol, a key intermediate in pharmaceutical and material science research. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently removing synthetic impurities and oxidative byproducts. We detail the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step guide for column purification, including critical considerations for sample stability and handling. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound.

Introduction: The Purification Challenge

This compound (CAS 84884-41-3) is a substituted aromatic thiol of increasing importance in the synthesis of complex organic molecules.[1] Its unique electronic properties, imparted by the fluoro and methoxy groups, make it a valuable building block for novel therapeutic agents and advanced materials. However, like many thiophenol derivatives, its purification presents specific challenges. The primary obstacles include:

  • Oxidative Instability: The thiol group (-SH) is highly susceptible to oxidation, readily forming the corresponding disulfide dimer, especially when exposed to air.[2][3] This byproduct often has a polarity similar to the target compound, complicating separation.

  • Structurally Similar Impurities: Synthetic routes may result in residual starting materials, reagents, or positional isomers that are structurally and electronically similar to the desired product, requiring a high-resolution purification technique.

This protocol is designed to address these challenges directly, ensuring the isolation of this compound at a purity level suitable for downstream applications.

Physicochemical Properties & Pre-Chromatography Considerations

A successful purification begins with a thorough understanding of the target molecule and its environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84884-41-3[1][4][5][6]
Molecular Formula C₇H₇FOS[1]
Molecular Weight 158.19 g/mol [1][5]
Appearance Liquid (Assumed based on isomers)[7]
Boiling Point 87°C[5][6]
Polarity IntermediateInferred from structure
Analyte Stability and Handling

The most critical pre-purification step is minimizing the oxidation of the thiol to a disulfide.

  • Inert Atmosphere: Whenever possible, handle the crude material and prepared solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen, which can promote oxidation on the silica column.

  • Prompt Purification: Do not store the crude material for extended periods. Purification should be performed as soon as possible after the synthesis is complete. Thiophenols are generally stable under recommended storage conditions but can oxidize when exposed to air.[8]

Potential Impurities

The purification strategy should be designed to separate the target compound from likely impurities, which typically include:

  • Unreacted starting materials.

  • The disulfide dimer (bis(2-fluoro-5-methoxyphenyl) disulfide).

  • Other reaction side-products with varying polarities.

Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal mobile phase (eluent) for flash chromatography. The goal is to find a solvent system where the target compound has an Rƒ value between 0.15 and 0.40 and is well-resolved from all impurities.

TLC Protocol
  • Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the TLC plate's baseline.

  • Eluent Selection: Based on the intermediate polarity of this compound, a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, abbreviated as EtOAc) is a logical starting point.[9]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

Interpreting TLC Results
  • If the Rƒ is too low (<0.15): The compound is sticking to the silica too strongly. Increase the polarity of the eluent by increasing the proportion of Ethyl Acetate.

  • If the Rƒ is too high (>0.40): The compound is moving too quickly. Decrease the polarity of the eluent by increasing the proportion of Hexanes.

Test several solvent ratios to find the one that provides the best separation between the product spot and any impurity spots. A good starting point is 10% Ethyl Acetate in Hexanes (1:9 v/v) , adjusting as needed.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual setups.

Materials and Equipment
  • Stationary Phase: Standard silica gel, 40-63 µm particle size.

  • Mobile Phase: Hexanes/Ethyl Acetate (HPLC grade), ratio determined by TLC.

  • Sample for Purification: Crude this compound.

  • Loading Adsorbent: Celite® or a small amount of silica gel for dry loading.

  • Equipment: Automated flash chromatography system with UV detector, pre-packed silica column, fraction collector.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Method Development (e.g., 15% EtOAc/Hex) SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep Determines Mobile Phase Equilibrate 3. Column Equilibration (5% EtOAc/Hex) Load 4. Load Sample Equilibrate->Load Elute 5. Gradient Elution (5% -> 40% EtOAc) Load->Elute Collect 6. Fraction Collection (UV-Triggered) Elute->Collect Analyze 7. TLC Analysis of Fractions Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Pure 3-Fluoro-6- methoxythiophenol Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Sample Preparation (Dry Loading - Recommended): a. Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane. b. Add 2-3 times the mass of the crude product in an inert adsorbent (e.g., 2-3 g of Celite® or silica gel). c. Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample. Dry loading is often superior for resolution as it prevents the sample from dissolving in the mobile phase at the top of the column.

  • Column Selection and Equilibration: a. Choose a column size appropriate for the mass of the crude material. A general rule is to use a silica-to-sample mass ratio of 40:1 to 100:1 for moderately difficult separations. For 1.0 g of crude, a 25 g or 40 g pre-packed column is suitable. b. Install the column onto the flash system. c. Equilibrate the column with a low-polarity mobile phase (e.g., 2-5% EtOAc in Hexanes) for at least 3-5 column volumes (CV).

  • Loading the Sample: a. Load the prepared dry-load cartridge onto the system. b. Ensure all connections are secure.

  • Elution and Fraction Collection: a. Set the UV detector to monitor at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm). b. Program an elution gradient. A shallow gradient is often effective for separating closely related impurities. c. Example Gradient:

    • Isocratic Hold: 5% EtOAc/Hexanes for 2 CV.
    • Linear Gradient: 5% to 40% EtOAc/Hexanes over 15 CV.
    • Isocratic Hold: 40% EtOAc/Hexanes for 3 CV. d. Start the run and begin collecting fractions as the UV detector indicates peaks are eluting.
  • Analysis of Fractions: a. Once the run is complete, analyze the collected fractions by TLC. b. Spot the starting crude material, and every 2-3 collected fractions on a single TLC plate. c. Develop the TLC plate using the same eluent system that gave good separation in the initial method development (e.g., 15% EtOAc/Hexanes). d. Identify the fractions that contain only the pure desired product (single spot at the correct Rƒ).

  • Product Isolation: a. Combine the pure fractions into a clean, pre-weighed round-bottom flask. b. Remove the solvent using a rotary evaporator. Be mindful of the compound's boiling point (87°C) and use a moderate water bath temperature (e.g., 30-40°C) to avoid sample loss. c. Place the flask under high vacuum for a short period to remove any residual solvent. d. Weigh the flask to determine the final yield and obtain the purified product for characterization (e.g., NMR, GC-MS).

Expected Results & Troubleshooting

Table 2: Summary of Purification Parameters and Expected Outcome

ParameterRecommended Value
Sample Load 1.0 g crude material
Column Size 40 g Silica Gel
Mobile Phase Gradient: 5-40% Ethyl Acetate in Hexanes
Flow Rate 40 mL/min
Detection 254 nm
Expected Yield 70-90% (Varies with crude purity)
Expected Purity >98% (by GC or ¹H NMR)

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase.- Column overloading.- Sample loaded in a strong solvent.- Re-optimize mobile phase with TLC.- Reduce the amount of crude material.- Use dry loading method.
Product Elutes with Solvent Front - Mobile phase is too polar.- Decrease the percentage of the polar solvent (EtOAc).
Product Does Not Elute - Mobile phase is not polar enough.- Compound may have degraded on silica.- Increase the percentage of the polar solvent.- Consider using a different stationary phase (e.g., alumina) or reversed-phase chromatography.
Streaking on TLC/Column - Compound is highly polar or acidic.- Sample is insoluble in mobile phase.- Add a small amount of a modifier like acetic acid or triethylamine to the eluent (test on TLC first).

Safety Information

  • This compound and its isomers are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The solvents used (Hexanes, Ethyl Acetate) are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for the specific reagents and solvents used for complete safety information.

References

  • This compound. Arctom.[Link]

  • This compound, 97%. abcr Gute Chemie.[Link]

  • Thiophenol. PubChem, National Center for Biotechnology Information.[Link]

  • Photooxidative coupling of thiophenol derivatives to disulfides. PubMed, National Library of Medicine.[Link]

  • THIOPHENOL. ChemicalLand21.[Link]

  • Successful flash chromatography. Biotage.[Link]

  • Thiophenol. Wikipedia.[Link]

  • Quantification of Thiols and Disulfides. PMC, PubMed Central.[Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC, PubMed Central.[Link]

  • Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. ODU Digital Commons.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-6-methoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The synthesis of substituted thiophenols like this compound can be fraught with challenges, often leading to frustratingly low yields. The electronic interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly influences the reactivity and potential side reactions. This guide provides a structured approach to overcoming these hurdles, focusing on the three most common synthetic pathways.

Table of Contents

  • Choosing Your Synthetic Pathway: A Comparative Overview

  • Route 1: The Newman-Kwart Rearrangement

    • Mechanism and Rationale

    • Detailed Experimental Protocol

    • Troubleshooting Guide & FAQs

  • Route 2: The Sandmeyer Reaction

    • Mechanism and Rationale

    • Detailed Experimental Protocol

    • Troubleshooting Guide & FAQs

  • Route 3: Reduction of 3-Fluoro-6-methoxybenzenesulfonyl Chloride

    • Mechanism and Rationale

    • Detailed Experimental Protocol

    • Troubleshooting Guide & FAQs

  • General Troubleshooting: Purification and Stability

  • References

Choosing Your Synthetic Pathway: A Comparative Overview

The optimal synthetic route to this compound will depend on the availability of starting materials, scalability, and tolerance to specific reaction conditions. Below is a comparative table to aid in your decision-making process.

Synthetic Route Starting Material Key Advantages Common Challenges Typical Yield Range
Newman-Kwart Rearrangement 3-Fluoro-6-methoxyphenolAvoids handling diazonium salts. Generally clean reaction.High temperatures required.[1][2] Potential for side reactions with electron-donating groups.[1][3]60-90% (for the rearrangement step)
Sandmeyer Reaction 3-Fluoro-6-methoxyanilineWell-established and versatile. Tolerates a range of functional groups.[4]Generation and handling of unstable diazonium salts.[5][6] Potential for side reactions and byproduct formation.[5]40-70%
Sulfonyl Chloride Reduction 3-Fluoro-6-methoxybenzenesulfonyl ChlorideOften proceeds with good yields.[5] Can be a one-pot process from the corresponding aniline.Availability of the starting sulfonyl chloride. Potential for over-reduction or disulfide formation.[7]70-95%

Route 1: The Newman-Kwart Rearrangement

This elegant rearrangement provides a powerful method for converting phenols to thiophenols.[2] The reaction proceeds through a thermal intramolecular migration of an aryl group from an oxygen atom to a sulfur atom.[2]

Mechanism and Rationale

The Newman-Kwart rearrangement is a concerted, intramolecular process that proceeds through a four-membered cyclic transition state.[2] The driving force for this reaction is the thermodynamic stability of the C=O bond formed at the expense of the C=S bond.[8]

The presence of an electron-withdrawing group, such as the fluorine atom at the 3-position, can accelerate the rearrangement by stabilizing the partial negative charge that develops on the aromatic ring in the transition state.[3][8] Conversely, the electron-donating methoxy group at the 6-position may slightly decrease the reaction rate.[1]

Newman_Kwart_Mechanism cluster_0 Step 1: Formation of O-Aryl Thiocarbamate cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis phenol 3-Fluoro-6-methoxyphenol o_aryl_thiocarbamate O-(3-Fluoro-6-methoxyphenyl) dimethylthiocarbamate phenol->o_aryl_thiocarbamate + thiocarbamoyl_chloride Dimethylthiocarbamoyl chloride thiocarbamoyl_chloride->o_aryl_thiocarbamate + base Base (e.g., NaH) base->o_aryl_thiocarbamate in THF rearrangement Heat (200-250 °C) s_aryl_thiocarbamate S-(3-Fluoro-6-methoxyphenyl) dimethylthiocarbamate rearrangement->s_aryl_thiocarbamate hydrolysis Base (e.g., NaOH) thiophenol This compound hydrolysis->thiophenol

Workflow for Thiophenol Synthesis via Newman-Kwart Rearrangement
Detailed Experimental Protocol

This protocol is adapted from established procedures for the Newman-Kwart rearrangement.[9]

Step 1: Synthesis of O-(3-Fluoro-6-methoxyphenyl) dimethylthiocarbamate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-Fluoro-6-methoxyphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add dimethylthiocarbamoyl chloride (1.1 eq.) portionwise.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement

  • Place the O-(3-Fluoro-6-methoxyphenyl) dimethylthiocarbamate in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 220-250 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes several hours.

  • Once the rearrangement is complete, cool the mixture to room temperature.

Step 3: Hydrolysis to this compound

  • To the crude S-aryl thiocarbamate, add a solution of sodium hydroxide (5 eq.) in a mixture of methanol and water.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture and acidify with 1 M HCl until pH ~2-3.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophenol.

  • Purify by vacuum distillation or column chromatography.

Troubleshooting Guide & FAQs
Question Possible Cause Troubleshooting Steps
Low yield in the rearrangement step. Insufficient temperature or reaction time.Ensure the reaction temperature is consistently maintained at 220-250 °C. Use a high-boiling solvent like diphenyl ether to ensure even heating. Increase the reaction time and monitor by TLC until the starting material is consumed.
Decomposition of the starting material or product.The high temperatures required can lead to charring.[1] Consider using microwave irradiation which can shorten reaction times and potentially reduce decomposition.[1]
Presence of electron-donating methoxy group.Electron-donating groups can hinder the rearrangement.[1][3] If the reaction is sluggish, a higher temperature or longer reaction time may be necessary. Palladium-catalyzed versions of the Newman-Kwart rearrangement can proceed at lower temperatures and may be a suitable alternative.[10]
Incomplete hydrolysis of the S-aryl thiocarbamate. Insufficient base or reaction time.Increase the equivalents of NaOH and/or the reflux time. Monitor the reaction by TLC to ensure complete consumption of the starting material.
Product is a dark oil and difficult to purify. Formation of disulfide byproducts.Thiophenols are prone to oxidation to disulfides, especially under basic conditions or exposure to air.[7] Work-up should be performed promptly. The final product should be stored under an inert atmosphere.
Impurities from the rearrangement step.If the rearrangement did not go to completion, the unreacted O-aryl thiocarbamate can contaminate the final product. Ensure complete rearrangement before proceeding to the hydrolysis step.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate.[6][11]

Mechanism and Rationale

The reaction proceeds in two main stages: diazotization of the primary aromatic amine followed by the substitution of the diazonium group with a sulfur nucleophile. The diazotization is typically carried out in an acidic medium with sodium nitrite. The subsequent substitution is often catalyzed by copper(I) salts, which facilitate a single-electron transfer (SET) mechanism to generate an aryl radical.[6]

Both electron-donating and electron-withdrawing substituents are generally well-tolerated in the Sandmeyer reaction, making it a versatile choice for the synthesis of this compound from the corresponding aniline.[4]

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation cluster_2 Step 3: Hydrolysis aniline 3-Fluoro-6-methoxyaniline reagents1 NaNO₂, HCl(aq) 0-5 °C aniline->reagents1 diazonium_salt 3-Fluoro-6-methoxyphenyl diazonium chloride reagents1->diazonium_salt reagents2 Potassium ethyl xanthate (or other sulfur source) diazonium_salt->reagents2 intermediate Aryl xanthate intermediate reagents2->intermediate reagents3 NaOH(aq), Heat intermediate->reagents3 product This compound reagents3->product Sulfonyl_Chloride_Reduction cluster_0 Step 1: Chlorosulfonation (if starting from aniline) cluster_1 Step 2: Reduction aniline 3-Fluoro-6-methoxyaniline reagents1 1. NaNO₂, HCl 2. SO₂, CuCl₂ aniline->reagents1 sulfonyl_chloride 3-Fluoro-6-methoxy- benzenesulfonyl chloride reagents1->sulfonyl_chloride reagents2 Zn, H₂SO₄ sulfonyl_chloride->reagents2 product This compound reagents2->product

Sources

Technical Support Center: A Guide to Preventing Oxidation of 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-Fluoro-6-methoxythiophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Due to its electron-rich aromatic system, this compound is highly susceptible to oxidative degradation, primarily forming the corresponding disulfide dimer. This common side reaction can lead to reduced yields, inconsistent results, and purification challenges.

This document provides a comprehensive overview of the underlying chemical principles of this instability and offers robust, field-proven troubleshooting guides and protocols to ensure the integrity of your starting material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: I've noticed a white solid forming in my bottle of this compound. What is it?

A: The formation of a solid precipitate in what should be a liquid reagent is a classic indicator of oxidation. This compound is prone to dimerization via the formation of a disulfide bond, creating bis(3-fluoro-6-methoxyphenyl) disulfide. This disulfide is typically a solid with lower solubility in common organic solvents than the parent thiol, causing it to precipitate out over time, especially if the container has been exposed to air.

Q2: Why is this specific thiophenol derivative so unstable?

A: The instability arises from its chemical structure. The methoxy (-OCH₃) group is a strong electron-donating group, which increases the electron density of the aromatic ring and, more importantly, enhances the acidity of the thiol proton. This makes the formation of the thiolate anion (S⁻) more favorable. This thiolate is a key intermediate in the oxidation pathway and is significantly more reactive towards oxygen than the neutral thiol.[1][2] The overall process is a redox reaction where the thiol is oxidized.[3]

Q3: How should I properly store this compound to maximize its shelf life?

A: Proper storage is critical. The reagent should be stored under a dry, inert atmosphere such as argon or nitrogen.[4] Containers should have a tight-fitting seal, preferably a septum-capped bottle (like a Sure/Seal™ bottle) that allows for the removal of material via syringe without introducing air.[5] For long-term storage, refrigeration (2-8°C) in a dark location is recommended to slow the rate of any potential degradation.

Q4: Can I "rescue" a partially oxidized bottle of the reagent?

A: While theoretically possible by reducing the disulfide back to the thiol, this is not recommended for routine synthetic use. The introduction of reducing agents would complicate your reaction stoichiometry and introduce new impurities. It is far more reliable and cost-effective to discard the oxidized reagent and procure fresh material, implementing the preventative handling techniques outlined in this guide from the outset.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems that arise from the oxidation of this compound during a reaction.

Observed Problem Probable Cause Diagnostic Steps Recommended Solution
Low or No Yield of Desired Product Oxidation of the thiophenol starting material prior to or during the reaction, consuming the nucleophile.Analyze the crude reaction mixture using TLC, LC-MS, or ¹H NMR. Look for a major byproduct corresponding to the mass or spectral signature of bis(3-fluoro-6-methoxyphenyl) disulfide.Implement rigorous air-free reaction techniques. Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).[5][6][7]
Inconsistent Results Between Batches Variable exposure to atmospheric oxygen during reaction setup.Perform a side-by-side comparison of your standard procedure with one that uses meticulously degassed solvents and strict inert atmosphere protocols.Standardize your workflow for air-sensitive reagents. Use a checklist to ensure every step (glassware drying, inerting, solvent degassing, reagent transfer) is performed consistently.[8][9]
Complex Purification Formation of the disulfide and potentially other minor oxidative byproducts.Use Ellman's test on a small aliquot of your starting material to quantify the concentration of free thiols before starting the reaction.[10] A value lower than expected indicates prior oxidation.Use fresh, properly stored starting material. If the reaction is a cross-coupling, ensure the palladium catalyst and ligands are not contributing to oxidative side reactions.[11][12][13]

Section 3: Core Preventative Strategies & Protocols

The cornerstone of preventing thiophenol oxidation is the rigorous exclusion of atmospheric oxygen. The following protocols are essential for success.

Strategy 1: Establishing and Maintaining an Inert Atmosphere

An inert atmosphere, created using gases like argon or nitrogen, displaces the reactive oxygen from your reaction vessel. This can be achieved using a glovebox or, more commonly, a Schlenk line.[6][7]

This procedure, known as the "evacuate-refill" cycle, removes adsorbed moisture and atmospheric gases from the reaction vessel.[5][7]

  • Assemble Dry Glassware: Assemble all necessary glassware (reaction flask, condenser, etc.) after oven-drying (e.g., 125°C overnight).[5]

  • Connect to Manifold: Securely connect the glassware to the Schlenk line via flexible hosing.

  • First Evacuation: Close the gas inlet on the flask's stopcock and slowly open the vacuum line. Allow the flask to evacuate for 5-10 minutes.

  • First Refill: Close the vacuum line and slowly open the inert gas line to backfill the flask. You should observe the oil in the bubbler indicating a positive pressure.

  • Repeat Cycles: Repeat steps 3 and 4 at least three times to ensure the complete removal of atmospheric gases.[7]

  • Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas, confirmed by a slow bubble rate in the outlet bubbler.[5]

Strategy 2: Degassing Reaction Solvents

Many common laboratory solvents are saturated with dissolved oxygen, which is sufficient to cause significant oxidation. This oxygen must be removed immediately prior to use.

This is the most effective method for removing dissolved gases.[7]

  • Freeze: Place the solvent in a robust flask and immerse it in a liquid nitrogen bath until completely frozen.

  • Pump: With the solvent frozen (and its vapor pressure negligible), open the flask to the vacuum line of the Schlenk manifold and evacuate for 10-15 minutes.

  • Thaw: Close the stopcock to the manifold. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You may observe bubbles of gas being released from the solvent.

  • Repeat: For maximum efficiency, repeat this three-cycle process.

  • Store: After the final cycle, backfill the flask with inert gas. The solvent is now ready for use.

Strategy 3: Air-Free Reagent Transfer

Introducing the thiophenol and other reagents into the reaction flask is another critical point where oxygen can be introduced.

This technique is suitable for transferring this compound and other liquid reagents.[5][8]

  • Prepare Syringe: Oven-dry the syringe and needle and allow them to cool in a desiccator or by flushing with inert gas.[5]

  • Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. Insert a second "exit" needle to vent.

  • Withdraw Reagent: Puncture the septum with your prepared syringe. First, withdraw some inert gas from the headspace into the syringe. Invert the bottle and slowly withdraw the desired volume of liquid.

  • Remove Bubbles: Turn the syringe upright and carefully expel any gas bubbles.

  • Inject into Reaction: Swiftly and carefully insert the needle through the septum of the reaction flask and inject the reagent.

Section 4: Visual Workflow and Mechanistic Diagrams

To better illustrate the concepts, the following diagrams outline the oxidation mechanism and the recommended experimental workflow.

OxidationMechanism Diagram 1: Thiophenol Oxidation Pathway Thiol Ar-SH (this compound) Thiolate Ar-S⁻ (Thiolate Anion) Thiol->Thiolate -H⁺ Base Base (optional) or Trace Metal Oxygen O₂ (Air) Radical Ar-S• (Thiyl Radical) Thiolate->Radical Single Electron Transfer Disulfide Ar-S-S-Ar (Disulfide Product) Radical->Disulfide Dimerization Workflow Diagram 2: Air-Sensitive Reaction Workflow cluster_prep Preparation Phase cluster_reagents Reagent Handling cluster_reaction Reaction & Workup A 1. Oven-Dry Glassware B 2. Assemble & Cool Under Inert Gas A->B C 3. Evacuate-Refill Cycles (3x) B->C D 4. Degas Solvents (Freeze-Pump-Thaw) C->D System is Inert E 5. Transfer Solvent to Flask via Cannula D->E F 6. Add Reagents via Syringe E->F G 7. Run Reaction Under Positive Pressure F->G Initiate Reaction H 8. Quench/Workup G->H

Caption: A logical workflow for setting up an air-sensitive reaction.

Section 5: Analytical Methods for Detecting Oxidation

Verifying the purity of your starting material and quantifying the extent of oxidation in a reaction are crucial for reliable results.

Analytical Technique Purpose Typical Observation
Thin-Layer Chromatography (TLC) Quick qualitative check of purity.The disulfide byproduct will typically have a different Rf value than the thiol.
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment.The proton on the sulfur (-SH) will disappear upon disulfide formation. Aromatic proton shifts may also change slightly.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive detection and quantification of starting material and byproduct.The disulfide will appear as a separate peak with a distinct mass-to-charge ratio (M+H)⁺ corresponding to (2 x M_thiol - 2H)⁺. [14][15]
Ellman's Test (DTNB Assay) Quantification of free thiol groups.A lower absorbance reading compared to a pure standard indicates a lower concentration of free thiols due to oxidation. [10]

References

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available at: [Link]

  • Wikipedia. Air-free technique. Available at: [Link]

  • YouTube. (2022). Inert Atmosphere. Available at: [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]

  • ChemRxiv. (Preprint).
  • Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]

  • Lambert, T. H., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

  • ResearchGate. (2016). How to prevent disulfide bond scrambling? Available at: [Link]

  • Yokoe, I., & Bruice, T. C. (1995). Oxidation of thiophenol and nitroalkanes by an electron deficient isoalloxazine. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, S., et al. (2015). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PubMed Central. Available at: [Link]

  • Hryhor, Y., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. PubMed Central. Available at: [Link]

  • Google Patents. (2007). Process for preparation of thiophenol derivatives.
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: [Link]

  • IntechOpen. (2018). Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Available at: [Link]

  • ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. Analysis of trends in the antioxidant activity of phenol and thiophenol.... Available at: [Link]

  • Liu, X., et al. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. Available at: [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]

  • ChemCD. This compound. Available at: [Link]

  • PubChem. 3-Fluoro-4-methoxythiophenol. Available at: [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]

  • ResearchGate. Thiol-based antioxidants. Available at: [Link]

  • University of Padua. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. Available at: [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • National Institutes of Health. (2017). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Side Reactions with Fluorinated Thiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving fluorinated thiophenols. As valuable reagents in drug discovery and materials science, their unique electronic properties—stemming from the interplay between the acidic thiol and the electron-withdrawing fluorine atoms—can also introduce specific side reactions. This guide is designed to help you, the researcher, diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explore the mechanistic origins of these problems, providing you with the expert insights needed to optimize your reactions.

Understanding the Core Reactivity of Fluorinated Thiophenols

Fluorinated thiophenols are distinct from their non-fluorinated analogs. The presence of fluorine atoms on the aromatic ring significantly increases the acidity of the thiol proton (pKa of 4-fluorothiophenol is ~6.0 vs. ~6.6 for thiophenol). This means they are more readily deprotonated to form the corresponding thiolate, which is a potent nucleophile.[1][2] This enhanced nucleophilicity makes them excellent partners in reactions like Nucleophilic Aromatic Substitution (SNAr), but also renders them highly susceptible to oxidation.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My primary side product is a disulfide. How can I prevent this oxidative coupling?

Answer: This is the most common side reaction encountered with thiols. The thiolate anion, which is the active nucleophile in most reactions, is exceptionally sensitive to oxidation, rapidly forming a disulfide (Ar-S-S-Ar) in the presence of an oxidant, often atmospheric oxygen.

The Mechanism of Oxidation: The process typically involves a single-electron transfer from two thiolate molecules to an oxidizing agent (like O₂), followed by the coupling of the resulting thiyl radicals. This is often catalyzed by trace amounts of metal impurities or facilitated by the basic reaction conditions.

Oxidation cluster_0 Oxidative Dimerization Thiolate1 Ar-S⁻ Oxidant Oxidant (e.g., O₂) Thiolate1->Oxidant -2e⁻ Thiolate2 Ar-S⁻ Thiolate2->Oxidant -2e⁻ Radical1 Ar-S• Disulfide Ar-S-S-Ar Radical1->Disulfide Radical2 Ar-S• Radical2->Disulfide Oxidant->Radical1 Oxidant->Radical2

Caption: Mechanism of oxidative disulfide formation.

Troubleshooting Protocol: Minimizing Disulfide Formation

  • Inert Atmosphere is Critical: The most effective preventative measure is to rigorously exclude oxygen.

    • Degas Your Solvents: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

    • Maintain an Inert Headspace: Run the reaction under a positive pressure of Argon or Nitrogen. Use glassware with appropriate seals (e.g., septa) and introduce reagents via syringe.

  • Base Selection and Addition:

    • Pre-formation vs. In Situ: Instead of adding the base to a solution of the thiol exposed to air, consider pre-forming the thiolate under inert conditions. Alternatively, add the base after the system has been thoroughly purged with inert gas.

    • Avoid Overly Basic Conditions: While a base is necessary to form the thiolate, excessively high pH can sometimes accelerate oxidation.[3] Use a stoichiometric amount of base where possible.

  • Introduce a Reducing Agent (Use with Caution):

    • In some specific cases, a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to reduce any formed disulfide back to the thiol in situ. This is more common in biological applications but can be adapted for small molecule synthesis. Compatibility with your substrate and reagents must be verified.

Summary Table: Anti-Oxidation Strategies

StrategyCausalityKey Implementation
Inert Atmosphere Prevents the primary oxidant (O₂) from reacting with the sensitive thiolate.Degas solvents; use a Nitrogen/Argon blanket.
Controlled Base Addition Minimizes the time the thiolate is exposed to potential oxidants before reacting.Add base to an already inert system.
Chelating Agents Sequesters trace metal ions that can catalyze oxidation.Add a small amount of EDTA if metal contamination is suspected.
Mild Reducing Agents Reverses disulfide formation in situ.Add TCEP (verify compatibility).
FAQ 2: My SNAr reaction is sluggish or fails to proceed. How can I improve the yield?

Answer: A slow or incomplete Nucleophilic Aromatic Substitution (SNAr) reaction is often a result of suboptimal reaction parameters that fail to overcome the activation energy barrier. The key is to facilitate the formation of the resonance-stabilized carbanionic intermediate, known as the Meisenheimer complex.[4]

The SNAr Mechanism: The reaction proceeds in two steps: (1) nucleophilic attack by the thiolate on the carbon bearing the leaving group (often fluorine) to form the Meisenheimer complex, and (2) loss of the leaving group to restore aromaticity. The first step is typically rate-determining.[5] Electron-withdrawing groups (like other fluorines, -NO₂, -CN) positioned ortho or para to the leaving group are crucial for stabilizing the negative charge of the intermediate.[6]

SNAr Reactants Ar-F + R-S⁻ Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactants->Meisenheimer Attack (Rate-Limiting) Product Ar-SR + F⁻ Meisenheimer->Product Elimination

Caption: The two-step addition-elimination SNAr mechanism.

Troubleshooting Protocol: Driving SNAr Reactions to Completion

  • Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer complex.

    • Polar Aprotic Solvents are Standard: Solvents like DMF, DMSO, NMP, and acetonitrile are excellent choices as they are polar enough to stabilize the intermediate but do not engage in hydrogen bonding that would solvate and deactivate the thiolate nucleophile.[7][8]

    • Consider Fluorinated Alcohols: For some challenging C-H functionalizations and related reactions, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have beneficial effects on reactivity.[9]

  • Base Strength and Type: The base must be strong enough to completely deprotonate the fluorinated thiophenol.

    • Match pKa: Compare the pKa of your thiophenol to the pKa of the conjugate acid of your base. A good rule of thumb is for the base's conjugate acid to have a pKa at least 2-3 units higher than the thiol.

    • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) are common and effective. For less acidic thiols or more challenging substrates, stronger non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[2]

  • Temperature Control:

    • Heating is Often Required: Many SNAr reactions require heating to overcome the activation energy. A typical starting point is 60-100 °C. If the reaction is slow, incrementally increase the temperature (e.g., in 20 °C steps) while monitoring for decomposition.

Summary Table: Optimizing SNAr Conditions

ParameterRationaleRecommended Starting Points
Solvent Stabilize charged intermediate without deactivating the nucleophile.DMF, DMSO, NMP[7][8]
Base Ensure complete formation of the active thiolate nucleophile.K₂CO₃, Cs₂CO₃ (weaker); NaH, KOtBu (stronger)
Temperature Provide sufficient energy to overcome the activation barrier.60-100 °C, increase as needed.
Concentration Higher concentration can increase reaction rate.0.1 - 1.0 M
FAQ 3: I'm observing cleavage of a C-F bond, leading to hydrodefluorination or other unexpected products. What is causing this?

Answer: While the C-F bond is the strongest single bond to carbon, its cleavage can occur under certain conditions, especially when facilitated by catalysts or harsh reagents. Unwanted C-F bond cleavage is a significant side reaction that can derail a synthesis.

Causality Behind Unwanted C-F Cleavage:

  • Harsh Basic/Nucleophilic Conditions: While a base is needed to generate the thiolate, extremely strong bases (e.g., organolithiums) or prolonged heating at high temperatures can sometimes promote C-F bond cleavage through various mechanisms, including single-electron transfer (SET) pathways.

  • Photoredox Catalysis: Visible light photoredox catalysis is a powerful tool specifically designed to activate and cleave C-F bonds, often using a photosensitizer and a sacrificial electron donor.[10][11] If your reaction mixture contains components that can act as photosensitizers and is exposed to light, unintended C-F activation could occur.

  • Transition Metal Contamination: Trace amounts of transition metals (e.g., from previous steps or reagents) can potentially insert into C-F bonds, leading to cleavage.

Troubleshooting Protocol: Preserving C-F Bonds

  • Moderate Reaction Conditions:

    • Temperature: Avoid excessive heating. If the desired reaction is not proceeding, explore other avenues (e.g., different solvent, more active catalyst) before resorting to extreme temperatures.

    • Base: Use the mildest base necessary to achieve deprotonation. Avoid organometallic bases unless they are specifically required for the desired transformation.

  • Exclude Light: Run the reaction in a flask wrapped in aluminum foil to eliminate the possibility of photochemical side reactions, especially if using colored reagents or if photoredox catalysis was used in a previous step.

  • Purify Reagents: If metal-catalyzed C-F activation is suspected, ensure the purity of your starting materials, solvents, and reagents.

FAQ 4: How can I temporarily protect the thiol group to prevent side reactions while I modify another part of the molecule?

Answer: Thiol protection is an excellent strategy when the high nucleophilicity or susceptibility to oxidation of the -SH group interferes with other desired transformations. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield.

Common Thiol Protecting Groups:

Due to the high nucleophilicity of sulfur, many protecting groups used for alcohols are not suitable for thiols. Thioethers are the most common class of protected thiols.[12]

  • tert-Butyl Thioether (S-tBu):

    • Installation: Reaction of the thiol with isobutylene under acidic conditions.

    • Stability: Stable to many conditions, including moderately acidic environments that would cleave an O-tBu group.

    • Deprotection: Typically requires strong acid (e.g., trifluoroacetic acid with a scavenger) or mercury(II) salts.

  • Trityl (Tr) and Methoxytrityl (MMT) Thioethers:

    • Installation: Reaction of the thiolate with trityl chloride or MMT chloride.

    • Stability: Acid-labile. The MMT group is more acid-labile than the Tr group, allowing for orthogonal deprotection strategies.

    • Deprotection: Mild acidic conditions (e.g., dilute TFA).

Experimental Protocol: S-Trityl Protection of a Fluorinated Thiophenol

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the fluorinated thiophenol (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).

  • Protection: Add a solution of trityl chloride (1.1 eq.) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting S-trityl protected thiophenol by column chromatography.

References

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Accessing the Thiol Toolbox: Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Bioconjugate Chemistry - ACS Publications. [Link]

  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry: University of Rochester. [Link]

  • Fluoroalkene chemistry. ResearchGate. [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • Thiol Reactive Probes and Chemosensors. PubMed Central - NIH. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters - ACS Publications. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. ResearchGate. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. ACS Publications. [Link]

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters - ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au - ACS Publications. [Link]

  • Chapter 5 Thiol Protecting Groups. KTH Royal Institute of Technology. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-6-methoxythiophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-6-methoxythiophenol and its derivatives. This guide is designed to provide in-depth, field-proven insights into the purification challenges associated with this class of compounds. Drawing from established chemical principles and synthetic methodologies, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and stability of your compounds.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, like many substituted thiophenols, its purification presents a unique set of challenges. The thiol group is highly susceptible to oxidation, leading to the formation of disulfides, which are often the primary impurity. Furthermore, the presence of fluoro and methoxy substituents can influence the compound's reactivity and solubility, necessitating carefully optimized purification strategies. Common synthetic routes, such as the reduction of sulfonyl chlorides or diazotization of anilines, can also introduce specific impurities that require targeted removal.[1][2]

This guide will address these challenges in a practical, question-and-answer format to directly assist you in your laboratory work.

Troubleshooting Guide

The following table outlines common problems encountered during the purification of this compound and its derivatives, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product appears as an oil or fails to crystallize - Presence of impurities, particularly the corresponding disulfide, which can act as a crystallization inhibitor.- Inappropriate choice of recrystallization solvent.[3]- Pre-purification: Perform column chromatography to remove the bulk of impurities before attempting recrystallization.- Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, and their mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.[4][5]
Yellowing of the product upon storage or during purification - Oxidation of the thiol group to the corresponding disulfide. Thiophenols are notoriously sensitive to air, especially under neutral or basic conditions.[6]- Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Acidic Conditions: Maintain a slightly acidic pH during aqueous workups to keep the thiol protonated and less susceptible to oxidation.[4]- Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Presence of a higher molecular weight impurity in LC-MS or NMR - This is very likely the corresponding disulfide, formed by the oxidation of two thiophenol molecules.- Reductive Workup: During the workup of the synthesis reaction, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to reduce any disulfide formed back to the thiol.- Purification: The disulfide can often be separated from the thiol by column chromatography. Due to the increased molecular weight and often lower polarity, the disulfide may have a different retention factor.
Incomplete reaction; presence of starting material - Inefficient reaction conditions (e.g., temperature, reaction time, reagent stoichiometry).- For syntheses from anilines via diazotization, incomplete conversion to the diazonium salt or incomplete reaction with the sulfur source can be an issue.[1][2]- Reaction Optimization: Re-evaluate and optimize the reaction parameters.- Chromatography: Carefully chosen column chromatography conditions can separate the product from unreacted starting materials. Thin Layer Chromatography (TLC) should be used to develop an appropriate solvent system.
Isomeric impurities detected by HPLC or NMR - Use of impure starting materials containing other isomers.- Non-regioselective synthesis steps.- Starting Material Purity: Ensure the purity of your starting materials before beginning the synthesis.- High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC), potentially with a specialized column (e.g., a C18-PFP column), to resolve isomers.[1] Developing a gradient elution method can be effective.

Frequently Asked Questions (FAQs)

Q1: My purified this compound rapidly turns yellow and shows disulfide formation even after careful purification. How can I improve its long-term stability?

A1: The oxidation of thiophenols to disulfides is a common and often rapid process. To enhance stability, strict exclusion of air is paramount. Store the purified compound under an inert atmosphere (argon is preferable to nitrogen) in a sealed vial, preferably in a freezer (-20 °C). If the compound is a solid, ensuring it is completely dry before storage is crucial, as moisture can facilitate oxidation. For solutions, use degassed solvents and store them under an inert atmosphere in the freezer.

Q2: What is the best way to monitor the purification of this compound?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Use TLC for rapid, real-time monitoring of column chromatography fractions. A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate. The thiol and its corresponding disulfide should have different Rf values. The spots can be visualized under UV light and/or by staining with potassium permanganate.

  • HPLC: For accurate purity assessment, a reversed-phase HPLC method is ideal. A C18 or a phenyl column can be used with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol.[7] A gradient elution will likely provide the best resolution between the desired product, starting materials, and byproducts like the disulfide. A patent for the analysis of p-fluorothiophenol isomers suggests a C18-PFP column with a methanol-water mobile phase, which could be a good starting point for method development.[1]

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation, particularly vacuum distillation, can be an effective purification method for liquid thiophenols, especially on a larger scale. A Chinese patent describing the synthesis of the isomeric 3-fluoro-4-methoxybenzenethiol uses rectification (a form of distillation) as the final purification step. However, it's important to consider the thermal stability of your compound. Prolonged heating, even under vacuum, can potentially lead to degradation or disulfide formation. It is advisable to perform the distillation under an inert atmosphere.

Q4: I am having trouble with my column chromatography; the separation between my product and a major impurity is poor. What can I do?

A4: Poor separation in column chromatography can be addressed by several strategies:

  • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. If the compounds are co-eluting, try a less polar solvent system to increase the retention time and potentially improve separation. Using a gradient elution, where the polarity of the solvent is gradually increased, can also be very effective.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For fluorinated compounds, stationary phases with fluorous-fluorous interactions can sometimes offer unique selectivity.[8]

  • Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial. In the 1H NMR, look for the characteristic thiol proton (SH), which is often a broad singlet and its chemical shift can be concentration-dependent. The aromatic protons will show splitting patterns consistent with the substitution on the ring. 19F NMR will show a signal for the fluorine atom, and its coupling to adjacent protons can help confirm the regiochemistry. The absence of signals corresponding to starting materials or the disulfide will indicate purity. Several resources provide chemical shifts of common laboratory solvents and impurities that can aid in identifying contaminants.[7][9][10][11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of a peak corresponding to the dimer (disulfide) is a common indicator of this impurity.

  • Infrared (IR) Spectroscopy: Look for the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm-1.

Experimental Protocols

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, emphasizing the critical points for preventing oxidation.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_storage Storage Crude_Reaction Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acidic pH, Degassed Water) Crude_Reaction->Aqueous_Workup Extraction Extraction (Organic Solvent) Aqueous_Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography (Inert Atmosphere) Crude_Product->Column_Chromatography Purification Step Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product Recrystallization Recrystallization Pure_Product->Recrystallization Optional Further Purification Final_Product Final Product Recrystallization->Final_Product Storage_Conditions Store under Argon at -20°C Final_Product->Storage_Conditions

Caption: General purification workflow for this compound.

Step-by-Step Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. The optimal solvent system should be determined by TLC beforehand.

  • Preparation of the Column:

    • Select a glass column of appropriate size. For purification of 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate), determined from prior TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the compounds from the column. A gradient elution is often more effective than an isocratic (constant solvent mixture) elution.

    • It is advisable to flush the column with a blanket of nitrogen or argon to minimize contact with air.

  • Fraction Collection and Analysis:

    • Collect fractions in a series of test tubes or vials.

    • Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal and Storage:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Immediately transfer the purified compound to a clean, dry vial, flush with argon, and store in a freezer.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • CN113541629A - Method for measuring isomer impurities in p-fluorothiophenol by HPLC method. Eureka. [Online] Available at: [Link]

  • Cui, C. (2016). How to prevent disulfide bond scrambling? ResearchGate. [Online] Available at: [Link]

  • CN1590371A - Preparation method of substituted thiophenol. Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • PubChem. 3-Fluoro-4-methoxythiophenol. [Online] Available at: [Link]

  • CN101709045A - Preparation method of thiophenol. Google Patents.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Online] Available at: [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Online] Available at: [Link]

  • Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Online] Available at: [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Online] Available at: [Link]

  • Kim, D., & Kwak, K. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. The Journal of Physical Chemistry B, 114(45), 14351–14356.
  • Akgul, M., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Online] Available at: [Link]

  • ChemRxiv. Redox-Click Chemistry for Disulfide Formation from Thiols. [Online] Available at: [Link]

  • PubMed Central. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. [Online] Available at: [Link]

  • PrepChem.com. Step 2: Preparation of 2-amino-5-methoxythiophenol. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. [Online] Available at: [Link]

  • ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Online] Available at: [Link]

  • CN111187188A - Synthesis method of substituted thiophenol. Google Patents.
  • ResearchGate. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. [Online] Available at: [Link]

Sources

how to improve the stability of 3-Fluoro-6-methoxythiophenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Improving Solution Stability

Introduction

Welcome to the technical support guide for 3-Fluoro-6-methoxythiophenol. This valuable synthetic intermediate is utilized across various research and development sectors. However, like many thiophenol derivatives, its utility can be hampered by its inherent instability in solution, primarily due to oxidative degradation. This guide provides in-depth, field-proven insights and actionable protocols to mitigate these stability issues, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a slight haziness or a yellowish tint over a short period. What is causing this?

This is a classic sign of degradation. The primary cause is the oxidation of the thiol group (-SH) on the this compound molecule. Two thiol molecules oxidize to form a disulfide bond (-S-S-), creating a new, often less soluble, dimer molecule (bis(3-fluoro-6-methoxyphenyl) disulfide). This process is highly common for thiophenols and is accelerated by the presence of oxygen, trace metal ions, and alkaline pH conditions.[1][2]

Q2: Can you explain the primary chemical degradation pathway in more detail?

Certainly. The degradation follows a well-understood oxidative pathway. The process is significantly more rapid for the deprotonated thiolate anion (Ar-S⁻) than for the neutral thiol (Ar-SH).[3]

  • Deprotonation (pH-Dependent): In solutions with a pH near or above the pKa of the thiol group (the pKa of unsubstituted thiophenol is ~6.6), the thiol (Ar-SH) loses a proton to form the more nucleophilic thiolate anion (Ar-S⁻).[2][4]

  • Oxidation: This thiolate anion is highly susceptible to oxidation. Molecular oxygen dissolved in the solvent is a common culprit. The reaction can be catalyzed by trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺). This process can involve one-electron (radical) or two-electron pathways, ultimately leading to the formation of a disulfide bond between two molecules.[2][5][6]

The overall reaction can be summarized as: 4 ArSH + O₂ → 2 ArS-SAr + 2 H₂O[2]

Q3: How critical is pH for the stability of this compound solutions?

pH is arguably the most critical factor you can control. Because the thiolate anion is the species that is most readily oxidized, maintaining the solution at a pH below the compound's pKa is essential for stability.[7][8] By keeping the environment acidic, the equilibrium heavily favors the protonated, less reactive thiol form. Experimental data for thiophenol adsorption shows stability in acidic aqueous media (pH 4) but not at neutral or alkaline pH.[9]

Q4: What is the best type of solvent to use for this compound?

The choice of solvent impacts stability in several ways, including oxygen solubility and potential reactivity.

  • Recommended: Use deoxygenated, high-purity (HPLC or anhydrous grade) aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Polar aprotic solvents are often good choices for dissolving the compound and any additives.[10][11]

  • Use with Caution: Protic solvents like methanol or ethanol can be used, but their ability to form hydrogen bonds and their typically higher dissolved oxygen content can be problematic. If you must use them, rigorous deoxygenation is paramount.

  • Aqueous Solutions: If working in an aqueous medium is necessary, use a buffered solution with a pH between 4.0 and 6.0. Ensure the buffer itself does not contain oxidizing agents or catalytic metals.

Regardless of the solvent, it must be deoxygenated prior to use.

Q5: Are there specific additives that can actively improve the stability of my solution?

Yes, incorporating stabilizers is a highly effective strategy. These fall into two main categories:

  • Reducing Agents / Antioxidants: These compounds act as sacrificial agents, being preferentially oxidized before the this compound.

    • Tris(2-carboxyethyl)phosphine (TCEP): Highly recommended. It is a potent, odorless, and water-soluble reducing agent that does not interfere with many subsequent reactions and is effective over a wide pH range.

    • Dithiothreitol (DTT): Another common choice, though it has a strong odor and a shorter half-life in solution compared to TCEP.

  • Metal Chelators: To eliminate catalysis by trace metal ions, add a chelating agent.

    • Ethylenediaminetetraacetic acid (EDTA): The most common choice. A small amount (e.g., 0.1-1 mM) is usually sufficient to sequester catalytic metal ions that may be present as impurities in your solvent or glassware. Thiol antioxidants can act as metal chelators themselves.[12][13]

Troubleshooting Guide: Common Stability Issues

Symptom ObservedProbable CauseRecommended Action(s)
Solution becomes cloudy or a precipitate forms. Oxidation to the less soluble disulfide dimer.1. Prepare a fresh solution using a deoxygenated solvent. 2. Add a reducing agent like TCEP (1-5 mM). 3. Ensure the pH of the solution is slightly acidic (pH < 6.5).
Loss of compound activity in a functional assay. Degradation of the active thiol group.1. Confirm compound integrity via HPLC or LC-MS before use. 2. Store stock solutions under an inert atmosphere (N₂ or Ar) at -20°C or below. 3. Prepare working solutions fresh from a stabilized stock immediately before the experiment.
Solution color changes (e.g., to yellow). Formation of oxidized species or other degradation byproducts.1. Discard the solution. 2. Review your entire workflow: use amber vials to protect from light, ensure solvents are high-purity and deoxygenated, and add both a chelator (EDTA) and an antioxidant (TCEP).
Inconsistent experimental results. Variable degradation rates between solution batches.1. Standardize your solution preparation by implementing the "Protocol for Preparing a Stabilized Stock Solution" (see below) for all experiments. 2. Aliquot stock solutions to minimize freeze-thaw cycles.

Key Experimental Protocols & Workflows

Visualization of the Degradation Pathway and Mitigation Strategies

cluster_degradation Degradation Pathway cluster_factors Accelerating Factors cluster_mitigation Mitigation Points Thiol This compound (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate High pH (>pKa) Disulfide Disulfide Dimer (Ar-S-S-Ar) (Inactive/Precipitate) Thiolate->Disulfide Oxidation O2 Oxygen (O₂) O2->Thiolate Metals Metal Ions (e.g., Cu²⁺) Metals->Thiolate Catalyzes pH_Control Buffer to Acidic pH (pH 4-6) pH_Control->Thiol Prevents Deprotonation Inert_Atm Inert Atmosphere (N₂ / Ar) Inert_Atm->O2 Removes Antioxidant Add Antioxidant (e.g., TCEP) Antioxidant->O2 Scavenges Chelator Add Chelator (e.g., EDTA) Chelator->Metals Sequesters start Start: Need Solution solvent 1. Select High-Purity Aprotic Solvent start->solvent deoxygenate 2. Deoxygenate Solvent (N₂/Ar Sparge) solvent->deoxygenate stabilizers 3. Add Stabilizers? (TCEP, EDTA) deoxygenate->stabilizers add_stabs Add TCEP (1-5 mM) and EDTA (0.1-1 mM) to Solvent stabilizers->add_stabs Yes weigh 4. Weigh Compound into Amber Vial stabilizers->weigh No add_stabs->weigh dissolve 5. Dissolve Compound Under Inert Gas weigh->dissolve store 6. Aliquot and Store (-20°C or below, Dark) dissolve->store end End: Stable Solution Ready store->end

Caption: Decision workflow for preparing stable thiophenol solutions.

References
  • Reaction mechanism of thiol to disulfide oxidation under basic conditions. (2019). Chemistry Stack Exchange. Available at: [Link]

  • Cremers, C. M., & Jakob, U. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Journal of Biological Chemistry. Available at: [Link]

  • Thiol Oxidation Definition. Fiveable. Available at: [Link]

  • Preparation and Reactions of Thiols. (2023). JoVE. Available at: [Link]

  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Available at: [Link]

  • Randive, R. U., et al. Reaction between Thiophenol and Ethyl Propiolate in Various Solvents. ResearchGate. Available at: [Link]

  • Substituent effects on the S–H bond dissociation energies of thiophenols. ResearchGate. Available at: [Link]

  • Lowe, A. B. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]

  • Goksel, M., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Deneke, S. M. (2000). Thiol-based antioxidants. Current Topics in Cellular Regulation. Available at: [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2018). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Ecotoxicology and Environmental Safety. Available at: [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. Available at: [Link]

  • pH-dependent structure of thiophenol in aqueous solution. ResearchGate. Available at: [Link]

  • van der Veen, M. A., et al. (2022). pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. The Journal of Physical Chemistry C. Available at: [Link]

  • Mishanina, T. V., et al. (2015). The role of thiols in antioxidant systems. Free Radical Biology and Medicine. Available at: [Link]

  • Wdowiak, M., et al. (2020). Removal of Thiophenol from Water Using Sepiolite. Minerals. Available at: [Link]

  • Thiophenol. Wikipedia. Available at: [Link]

  • van der Veen, M. A., et al. (2022). pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. PubMed Central. Available at: [Link]

  • Le, C. M., et al. (2019). Synthesis of Air-stable, Odorless Thiophenol Surrogates via Ni-Catalyzed C-S Cross-Coupling. Chemistry. Available at: [Link]

  • Thiol-based antioxidants. ResearchGate. Available at: [Link]

  • Nikolantonaki, M., et al. (2010). Possible mechanistic pathways for the degradation of the volatile thiols in wine under oxidative conditions. ResearchGate. Available at: [Link]

  • Niki, E. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants. Available at: [Link]

  • Phenol. Wikipedia. Available at: [Link]

  • Li, X., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants. Available at: [Link]

  • He, L., et al. (2020). Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy. Analytica Chimica Acta. Available at: [Link]

  • Mondal, T., & Jana, S. (2022). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. ACS Omega. Available at: [Link]

  • 3-Fluoro-4-methoxythiophenol. PubChem. Available at: [Link]

  • Yuan, G., et al. (2023). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Available at: [Link]

  • Kwon, S., et al. (2019). Photodissociation Dynamics of Ortho-Substituted Thiophenols at 243 nm. The Journal of Physical Chemistry A. Available at: [Link]

  • This compound. Chembeasy. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification in 3-Fluoro-6-methoxythiophenol Reactions by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoro-6-methoxythiophenol. This guide is designed to provide expert insights and practical troubleshooting advice for identifying common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the potential side reactions and the spectroscopic signatures of the resulting impurities is crucial for optimizing reaction conditions, ensuring product purity, and accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect when working with this compound?

A1: Based on the inherent reactivity of thiophenols, the primary byproduct concerns are oxidative dimerization and S-alkylation/S-arylation.

  • Disulfide Formation: Thiophenols are susceptible to oxidation, even by atmospheric oxygen, to form the corresponding disulfide.[1][2] This is often the most prevalent impurity if reactions are not performed under an inert atmosphere. The formation of the disulfide dimer is a common transformation in chemical processes involving thiols.[3]

  • Thioether Byproducts: If your reaction involves electrophiles (e.g., alkyl halides, aryl halides with activating groups), you may observe the formation of thioethers where the sulfur atom of the thiophenol has displaced a leaving group.

  • Over-alkylation/arylation: In reactions where the thiophenol is used as a nucleophile, there is a possibility of forming a sulfide as a by-product if an excess of the alkylating or arylating agent is present.[1]

Q2: How can I minimize the formation of the disulfide byproduct?

A2: The key is to rigorously exclude oxygen from your reaction. This can be achieved by:

  • Using degassed solvents.

  • Purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents.

  • Maintaining a positive pressure of inert gas throughout the reaction.

Q3: Are there any specific stability concerns with this compound?

A3: While generally stable, prolonged storage in the presence of air and light can lead to gradual oxidation to the disulfide. It is recommended to store it under an inert atmosphere in a cool, dark place.

Troubleshooting Guide: Identifying Byproducts by NMR

This section provides a structured approach to identifying specific byproducts in your reaction mixtures using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Issue 1: Suspected Disulfide Formation

Probable Cause: Exposure of the reaction mixture to oxygen. Thiols can readily oxidize to disulfides, even in the presence of atmospheric air.[1] This process can be catalyzed by trace metal impurities.[2]

NMR Identification Strategy:

  • ¹H NMR: The most telling sign of disulfide formation is the disappearance of the thiol proton (-SH) signal. This broad singlet, typically found between 3-4 ppm for thiophenols, will be absent in the disulfide dimer. The aromatic proton signals will likely experience subtle shifts.

  • ¹³C NMR: The carbon atom attached to the sulfur will exhibit a downfield shift upon disulfide bond formation. This is a diagnostic indicator of the change in the electronic environment of the carbon.[4][5][6]

  • ¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to changes in the electronic environment of the aromatic ring. While the shift may be subtle, a new peak in the ¹⁹F spectrum corresponding to the disulfide should be observable. ¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds in complex mixtures.[7][8][9]

Experimental Protocol: Confirmation of Disulfide

  • Sample Preparation: Prepare a standard NMR sample of your crude reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Spiking Experiment: Add a small amount of a known sample of the disulfide of this compound to your NMR tube. A significant increase in the intensity of the suspected byproduct peaks will confirm its identity.

Issue 2: Unidentified Aromatic Signals Suggesting Thioether Formation

Probable Cause: Reaction of the thiophenol with an electrophilic reagent, leading to the formation of a C-S bond. This is a common pathway in reactions involving alkyl or aryl halides.

NMR Identification Strategy:

  • ¹H NMR: Look for new signals corresponding to the alkyl or aryl group that has been attached to the sulfur. For example, if an ethyl group was introduced, you would expect to see a new quartet and triplet. The aromatic signals of the 3-fluoro-6-methoxythiophenyl moiety will also shift. The absence of the -SH proton signal is another key indicator.

  • ¹³C NMR: The appearance of new signals corresponding to the carbons of the newly introduced group is expected. The carbon directly bonded to the sulfur will also show a characteristic shift.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will be altered due to the change in the substituent on the sulfur. This can be a very clear indicator of thioether formation.

Data Presentation: Expected NMR Shifts

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key ¹⁹F NMR Signals (ppm)
This compound Aromatic protons, -OCH₃ (singlet), -SH (broad singlet)Aromatic carbons, -OCH₃ carbonAromatic fluorine
Disulfide Dimer Aromatic protons, -OCH₃ (singlet)Aromatic carbons, -OCH₃ carbonAromatic fluorine (shifted)
S-Alkyl/Aryl Thioether Aromatic protons, -OCH₃ (singlet), signals for new alkyl/aryl groupAromatic carbons, -OCH₃ carbon, carbons of new alkyl/aryl groupAromatic fluorine (shifted)

Note: Specific chemical shifts will vary depending on the solvent and the specific structure of the byproduct.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Reaction Mixture nmr_acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra start->nmr_acq data_analysis Analyze NMR Data nmr_acq->data_analysis sh_proton Check for -SH Proton Signal data_analysis->sh_proton disulfide_suspect Suspect Disulfide Formation sh_proton->disulfide_suspect Absent thioether_suspect Suspect Thioether Formation sh_proton->thioether_suspect Absent, new signals present pure_product Pure Product sh_proton->pure_product Present, clean spectrum confirm_disulfide Confirm with Spiking Experiment or 2D NMR disulfide_suspect->confirm_disulfide confirm_thioether Confirm with 2D NMR (HSQC, HMBC) thioether_suspect->confirm_thioether

Caption: Workflow for identifying byproducts in this compound reactions using NMR.

References

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171. [Link]

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Lund University Publications. [Link]

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Semantic Scholar. [Link]

  • Muttenthaler, M., et al. (2010). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. Angewandte Chemie International Edition, 49(44), 8344-8347. [Link]

  • Masnabadi, N., et al. (2018). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. Journal of the Iranian Chemical Society, 15(8), 1831-1838. [Link]

  • Foroutan, A., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(3), 733-741. [Link]

  • Hartmann, H. (2023). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Journal of Sulfur Chemistry, 44(1), 12-19. [Link]

  • Barluenga, J., et al. (2012). NMR investigation of disulfide containing peptides and proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-29.
  • Wang, Z., et al. (2018). Ag Nanoparticle-Induced Oxidative Dimerization of Thiophenols: Efficiency and Mechanism. Langmuir, 34(43), 12947-12954. [Link]

  • Smith, A. M., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Physical Chemistry A, 124(1), 187-199. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • McNeill, K., et al. (2021). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 55(15), 10456-10465. [Link]

  • Supporting Information for "Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides". (n.d.). Retrieved from [Link]

  • Masnabadi, N., et al. (2018). Oxidative dimerization of thiophenol using Al-MMT. ResearchGate. [Link]

  • Gimaldinova, E. K., et al. (2023). The transformations of thiols and their dimers in the redox-mediated thiol-disulfide exchange reaction. Electrochemistry Communications, 158, 107641. [Link]

  • PFAS Central. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Tanaka, M., et al. (2018). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters, 20(17), 5422-5425. [Link]

  • Khan Academy. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Spectral changes of thioanisole in ¹H NMR in the presence compound 7... Retrieved from [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]

  • Liu, C., et al. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 26(11), 3326. [Link]

  • Reddy, G. O., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 77(10), 1381-1393. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ATB. (n.d.). Thioanisole | C7H8S | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxythiophenol. Retrieved from [Link]

  • Tret'yakov, V. P., et al. (2002). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Theoretical and Experimental Chemistry, 38(4), 246-251. [Link]

  • Gurav, V. M., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29597-29605. [Link]

  • Acar, Ç., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 273-281. [Link]

  • Chembeasy. (n.d.). This compound. Retrieved from [Link]

  • Chambers, R. D., et al. (1998). Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. Journal of Fluorine Chemistry, 88(1), 95-99. [Link]

  • El-Sabeh, R., et al. (2022). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2022(1), M1328. [Link]

Sources

Technical Support Center: Strategies for Selective Functionalization of 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective functionalization of 3-fluoro-6-methoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The following information is curated to ensure scientific integrity and is grounded in established chemical principles.

I. Understanding the Reactivity of this compound

Before delving into specific protocols, it is crucial to understand the electronic properties of this compound, as they dictate its reactivity and the strategies for its selective functionalization.

  • The Thiol Group (-SH): The thiol group is the most reactive site for nucleophilic attack. It is more acidic and a better nucleophile than the corresponding alcohol.[1] This high reactivity allows for selective S-functionalization under mild conditions. However, it is also susceptible to oxidation to the disulfide, sulfoxide, or sulfone.[2]

  • The Aromatic Ring: The aromatic ring is substituted with two groups that influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions:

    • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring.

    • Fluoro Group (-F): This is a deactivating, ortho, para-directing group. It exhibits a -I (inductive) effect, withdrawing electron density due to its high electronegativity, but also a +M effect, donating electron density through its lone pairs. The directing effect is a result of the interplay between these two opposing effects.[3]

The interplay of these functional groups allows for a range of selective transformations, which we will explore in the following sections.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

A. S-Functionalization (Alkylation & Arylation)

Question 1: I am attempting an S-alkylation of this compound with an alkyl halide, but I am observing low yields and the formation of a disulfide byproduct. What is going wrong?

Answer: This is a common issue when working with thiophenols. The formation of a disulfide is due to the oxidation of the starting material. Here are several factors to consider and troubleshoot:

  • Oxygen Contamination: Thiols are sensitive to air oxidation, especially in the presence of a base.[2] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.

  • Base Selection: The choice of base is critical. While a strong base is needed to deprotonate the thiol to the more nucleophilic thiolate, using an excessively strong or reactive base can promote side reactions. For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and milder than strong organic bases.

  • Reaction Temperature: While some alkylations proceed at room temperature, gentle heating may be required. However, elevated temperatures can also increase the rate of oxidation. Monitor your reaction closely by TLC or LC-MS to find the optimal temperature.

  • Purity of Starting Material: Ensure your this compound is pure and has been stored under an inert atmosphere to minimize pre-existing disulfide impurities.

Troubleshooting Workflow for S-Alkylation:

cluster_start Problem: Low Yield & Disulfide Formation in S-Alkylation cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield/ Disulfide Formation inert_atm Ensure Inert Atmosphere (N2/Ar) start->inert_atm 1. Check Reaction     Environment base Optimize Base (e.g., K2CO3, Cs2CO3) start->base 2. Evaluate    Reagents purity Check Starting Material Purity start->purity 3. Verify Starting     Material degas Degas Solvents inert_atm->degas outcome Improved Yield of S-Alkylated Product inert_atm->outcome degas->outcome temp Optimize Temperature (Start at RT) base->temp base->outcome temp->outcome purity->outcome

Caption: Troubleshooting workflow for S-alkylation issues.

Question 2: I want to perform an S-arylation. What are the recommended conditions to avoid common pitfalls?

Answer: S-arylation of thiophenols can be achieved through several methods, with palladium- or copper-catalyzed cross-coupling reactions being the most common.[4][5]

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This is a versatile method.

    • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, dppf) is typically used. The choice of ligand is crucial and can influence reaction efficiency.

    • Base: A non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is commonly employed.

    • Solvent: Anhydrous, degassed solvents like toluene or dioxane are preferred.

    • Potential Issue: Catalyst deactivation can be an issue. Ensure high-purity reagents and strict anaerobic conditions.

  • Copper-Catalyzed Ullmann Condensation: This is a classic method that often requires higher reaction temperatures.

    • Catalyst: CuI is a common catalyst.

    • Ligand: Ligands like 1,10-phenanthroline can improve reaction rates and yields.

    • Solvent: Polar aprotic solvents such as DMF or DMSO are typically used.

General Protocol for S-Arylation (adapted from related procedures): [4]

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium or copper catalyst (1-5 mol%), and the ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent, followed by the base (2.0 equiv.).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Selective Oxidation

Question 3: How can I selectively oxidize the thiol group to a sulfoxide without over-oxidation to the sulfone?

Answer: Selective oxidation to the sulfoxide requires careful control of the oxidant stoichiometry and reaction conditions.[6][7][8]

  • Choice of Oxidant:

    • Hydrogen Peroxide (H₂O₂): A common and "green" oxidant. Using one equivalent of H₂O₂ in a solvent like acetic acid or in the presence of a catalyst can provide good selectivity for the sulfoxide.[8]

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A reliable oxidant for this transformation. Careful addition of one equivalent of m-CPBA at low temperatures (e.g., 0 °C to room temperature) in a solvent like dichloromethane (DCM) is crucial.

    • Sodium Periodate (NaIO₄): Often used in a biphasic system (e.g., DCM/water) and can provide high selectivity for the sulfoxide.

  • Key to Selectivity:

    • Stoichiometry: Use of approximately 1.0-1.1 equivalents of the oxidant is critical.

    • Temperature Control: Perform the reaction at low temperatures to control the exotherm and prevent over-oxidation.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to quench it once the starting material is consumed and before significant sulfone formation is observed.

Comparative Table of Oxidation Conditions for Sulfide to Sulfoxide:

OxidantCatalyst/SolventTemperatureKey Considerations
H₂O₂Acetic AcidRoom Temp."Green" conditions, requires careful monitoring.[8]
m-CPBADCM0 °C to RTReliable, but m-CPBA can be hazardous.
NaIO₄DCM/H₂ORoom Temp.Good for substrates with sensitive functional groups.
OxonePacked bed reactorRoom Temp.Suitable for flow chemistry applications.[9]
C. Aromatic Ring Functionalization

Question 4: I want to introduce an electrophile to the aromatic ring. What is the expected regioselectivity for electrophilic aromatic substitution?

Answer: The regioselectivity will be dictated by the directing effects of the methoxy and fluoro substituents. The methoxy group is a powerful ortho, para-director, while the fluoro group is a weaker ortho, para-director.[3]

  • Predicted Regioselectivity: The positions ortho and para to the strongly activating methoxy group are the most electron-rich and therefore the most likely sites of electrophilic attack. The positions are numbered as follows:

    • C1: -SH

    • C2: -OCH₃

    • C3: -H

    • C4: -H

    • C5: -F

    • C6: -H

    The positions ortho to the methoxy group are C1 and C3. The position para is C4. The position ortho to the fluoro group is C4 and C6.

    Considering the combined effects, the most activated positions for electrophilic attack are C3 and C4 . The steric hindrance from the thiol group at C1 might disfavor substitution at C6. Therefore, a mixture of C3 and C4 substituted products is expected, with the major product depending on the specific electrophile and reaction conditions.

Reaction Pathway for Electrophilic Aromatic Substitution:

cluster_reagents Electrophile (E+) cluster_products Potential Products mol This compound reagent e.g., Br2, FeBr3 HNO3, H2SO4 mol->reagent Electrophilic Aromatic Substitution product1 C3-Substituted Product reagent->product1 Major/Minor product2 C4-Substituted Product reagent->product2 Major/Minor

Caption: General pathway for electrophilic aromatic substitution.

Question 5: Is it possible to achieve functionalization ortho to the thiol group?

Answer: Yes, this can be achieved using Directed ortho-Metalation (DoM) .[10][11][12][13][14] The thiol group, after deprotonation to a thiolate, can act as a directed metalation group (DMG).

  • Mechanism:

    • Deprotonation of the thiol with a strong base (e.g., n-BuLi) to form the lithium thiolate.

    • The lithium thiolate then directs a second equivalent of the organolithium base to deprotonate the ortho position (C6).

    • The resulting aryllithium species can then be quenched with an electrophile.

  • Experimental Protocol Outline for DoM:

    • Dissolve this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add at least two equivalents of an organolithium base (e.g., n-BuLi or sec-BuLi).

    • Stir the reaction mixture at low temperature for a specified time to allow for metalation.

    • Add the desired electrophile (e.g., an alkyl halide, CO₂, I₂) and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous workup and purify the product by column chromatography.

III. General Laboratory Practices for Thiophenol Chemistry

Q: What are the essential safety precautions when working with thiophenols?

A: Thiophenols are notorious for their strong, unpleasant, and persistent odors. Proper handling is essential to prevent contamination of the laboratory.

  • Fume Hood: ALWAYS handle thiophenols and their reactions in a well-ventilated fume hood.[15]

  • Bleach Baths: Prepare bleach baths (a 1:1 mixture of commercial bleach and water) to decontaminate glassware, syringes, and any spills.[15] The bleach oxidizes the thiol to odorless sulfonic acids.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses, and gloves) is mandatory. Consider double-gloving.

  • Waste Disposal: Quench all thiol-containing waste with bleach before disposal according to your institution's guidelines.

IV. References

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • Correa, A., El-Sepelgy, O., & Bolm, C. (2018). Visible Light-Mediated Selective Arylation of Cysteine in Batch and Flow. Angewandte Chemie International Edition, 57(38), 12434-12438.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Oxidation of Sulfides Catalysed by WO3 Supported on Chitosan-Derived Carbon Supplementary Information (SI) for Catalysis Science & Technology. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • PubMed. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics Sonochemistry, 18(2), 549-552.

  • National Institutes of Health. (2012). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 2(12), 2686-2689.

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(1), 103-110.

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]

  • Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION | Jacques Mortier. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry.

  • ResearchGate. (2021). Reactions of Thiols.

  • ACS Publications. (2014). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of Natural Products, 77(3), 657-663.

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Retrieved from

  • Harvard University. (n.d.). ortho metalation - Andrew G Myers Research Group. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.

  • ORCA - Online Research @ Cardiff. (n.d.). Selective Oxidation of Sulfides in Flow Chemistry. Retrieved from [Link]

  • Baran Lab - Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • MDPI. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(9), 3594-3600.

  • ACS Publications. (2022). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 24(3), 635-640.

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • ACS Publications. (2023). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Organic Letters.

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.

  • SID. (n.d.). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2014). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis.

  • ResearchGate. (2018). Chemoselective sulfide and sulfoxide oxidations by CpMo(CO) 3Cl/HOOR: A DFT mechanistic study.

  • Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums.

  • ResearchGate. (2012). Synthesis of Enantioenriched Sulfoxides.

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39).

  • -ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-6-methoxythiophenol. It provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and effective management of potentially exothermic reactions involving this compound. As a Senior Application Scientist, the information herein is synthesized from established chemical principles, field-proven insights, and authoritative safety guidelines.

Introduction: Understanding the Reactivity of this compound

This compound is a substituted aromatic thiol with a unique combination of functional groups that influence its reactivity. The thiol (-SH) group is nucleophilic and readily participates in various reactions, some of which can be highly exothermic. The presence of a fluorine atom, an electron-withdrawing group, and a methoxy group, an electron-donating group, on the aromatic ring further modulates the reactivity of the thiol group and the overall stability of the molecule.[1][2] While specific calorimetric data for this particular molecule is not extensively available in public literature, a thorough understanding of the reactivity of substituted thiophenols allows for the prediction and mitigation of potential thermal hazards.

This guide will equip you with the knowledge to anticipate and control exothermic events, ensuring the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: The primary hazards stem from the reactivity of the thiol group. Key concerns include:

  • Exothermic Reactions: Thiophenols can undergo highly exothermic reactions, particularly oxidation, alkylation, and reactions with strong bases or acids.[3] These can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.[4][5][6]

  • Thermal Decomposition: At elevated temperatures, substituted thiophenols can decompose, potentially releasing toxic and flammable gases.[7][8][9] The presence of fluorine could lead to the formation of hazardous decomposition products like hydrogen fluoride.[10]

  • Strong Odor: Thiols are known for their powerful and unpleasant odors, which can be a nuisance and may indicate a leak or containment issue.[11]

Q2: How do the fluoro and methoxy substituents affect the reactivity of the thiol group?

A2: The electronic effects of the substituents play a crucial role:

  • Fluorine (Electron-Withdrawing): The fluorine atom at the 3-position is strongly electron-withdrawing through its inductive effect. This increases the acidity of the thiol proton, making the corresponding thiolate a more stable conjugate base but potentially a less reactive nucleophile in some contexts.[12][13]

  • Methoxy (Electron-Donating): The methoxy group at the 6-position is electron-donating through resonance. This effect can increase the electron density on the aromatic ring and may influence the regioselectivity of certain reactions. The interplay between the electron-withdrawing fluorine and electron-donating methoxy group creates a complex electronic environment that can impact both the kinetic and thermodynamic aspects of reactions.[2][14]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, store this compound under the following conditions:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group to a disulfide.

  • Cool and Dry: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Avoid Incompatibles: Store separately from strong oxidizing agents, strong bases, and strong acids.

Q4: What are the initial signs of a potential runaway reaction?

A4: Early detection is critical for preventing a runaway reaction. Be vigilant for the following signs:

  • A sudden, unexpected increase in reaction temperature that is difficult to control with the cooling system.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

Troubleshooting Guide

Issue 1: Unexpected Temperature Spike During Reagent Addition

Q: I observed a rapid and significant temperature increase while adding an alkylating agent to a solution of this compound and a base. How can I prevent this?

A: This is a classic sign of a highly exothermic reaction where the rate of heat generation exceeds the rate of heat removal. Here’s a systematic approach to troubleshoot and mitigate this issue:

Causality: The S-alkylation of a thiolate is a highly exothermic process. The rapid addition of a reactive electrophile to a pre-formed, concentrated thiolate can lead to a localized concentration of reactants, causing the reaction rate and heat generation to spike uncontrollably.

Mitigation Protocol:

  • Control Reagent Addition:

    • Slow, Controlled Addition: Add the alkylating agent slowly and in a controlled manner using a syringe pump or a dropping funnel. This maintains a low concentration of the limiting reagent and allows the cooling system to manage the heat generated.

    • Sub-surface Addition: If possible, add the reagent below the surface of the reaction mixture to ensure rapid mixing and prevent localized "hot spots."

  • Optimize Reaction Temperature:

    • Lower Initial Temperature: Start the reaction at a lower temperature to reduce the initial reaction rate. This provides a larger safety margin before the reaction reaches a critical temperature.

    • Efficient Cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient capacity to handle the expected heat load.

  • Dilution:

    • Increase Solvent Volume: Running the reaction at a lower concentration can help to dissipate the heat more effectively. The solvent acts as a heat sink, moderating the temperature rise.

  • Reverse Addition:

    • Add the Thiolate to the Alkylating Agent: In some cases, adding the thiolate solution to the alkylating agent can be beneficial, as it keeps the concentration of the highly reactive nucleophile low.

Experimental Workflow for Controlled Alkylation:

ControlledAlkylation cluster_prep Preparation cluster_reaction Reaction cluster_quench Workup A Dissolve Thiophenol in Solvent B Cool to Target Temp A->B C Add Base Slowly B->C D Slowly Add Alkylating Agent C->D E Monitor Temp & Pressure D->E F Maintain Temp with Cooling E->F E->F Control Loop G Quench Reaction F->G

Caption: Controlled S-alkylation workflow.

Issue 2: Pressure Buildup and Gas Evolution During Oxidation

Q: I'm attempting to oxidize this compound to the corresponding sulfonic acid using a strong oxidizing agent, and I'm observing significant gas evolution and pressure increase. Is this normal and how should I manage it?

A: Gas evolution during oxidation is expected, but a rapid pressure increase indicates that the reaction is proceeding too quickly and may become hazardous. Oxidation of thiols can be very energetic. [15]

Causality: Strong oxidizing agents can react vigorously with thiophenols, leading to the formation of various oxidized species and potentially causing side reactions that generate gaseous byproducts. The reaction is often autocatalytic, meaning the rate can accelerate as the reaction proceeds.

Mitigation Protocol:

  • Choice of Oxidant:

    • Milder Oxidants: If the desired product is a disulfide, use a milder oxidant like iodine or DMSO. For sulfonic acids, consider a multi-step oxidation process.

    • Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation and decomposition.

  • Temperature Control:

    • Low Temperature: Perform the oxidation at a low temperature (e.g., 0 °C or below) to moderate the reaction rate.

  • Controlled Addition:

    • Slow Addition of Oxidant: Add the oxidizing agent slowly to the thiophenol solution to control the rate of heat and gas evolution.

  • Adequate Venting:

    • Vented System: Ensure the reaction vessel is equipped with a proper venting system (e.g., a condenser with a bubbler) to safely release any evolved gases and prevent pressure buildup. Never run a potentially gas-evolving reaction in a sealed system.

Decision Tree for Managing Oxidation Reactions:

OxidationDecisionTree Start Planning Oxidation of This compound DesiredProduct What is the Desired Product? Start->DesiredProduct Disulfide Disulfide DesiredProduct->Disulfide Disulfide SulfonicAcid Sulfonic Acid DesiredProduct->SulfonicAcid Sulfonic Acid MildOxidant Use Mild Oxidant (e.g., I2, DMSO) Disulfide->MildOxidant StrongOxidant Use Strong Oxidant (e.g., H2O2, KMnO4) SulfonicAcid->StrongOxidant LowTemp Perform at Low Temp (e.g., 0 °C) MildOxidant->LowTemp StrongOxidant->LowTemp SlowAddition Slow, Controlled Addition of Oxidant LowTemp->SlowAddition Venting Ensure Adequate Venting SlowAddition->Venting Monitor Monitor Temp & Gas Evolution Venting->Monitor

Caption: Decision-making for thiophenol oxidation.

Issue 3: Thermal Instability During Distillation

Q: I need to purify this compound by distillation. Are there any thermal stability concerns I should be aware of?

A: Yes, thermal stability is a significant concern during the distillation of many organic compounds, including substituted thiophenols. [9]

Causality: Prolonged heating, even below the decomposition temperature, can initiate slow decomposition reactions. Impurities in the material can also catalyze decomposition at lower temperatures than expected. The decomposition of thiophenols can be exothermic, and in a confined distillation apparatus, this can lead to a dangerous increase in temperature and pressure.

Mitigation Protocol:

  • Use Vacuum Distillation:

    • Lower Boiling Point: Distilling under reduced pressure lowers the boiling point of the compound, reducing the thermal stress on the molecule.

  • Determine Decomposition Temperature:

    • Thermal Analysis: Before performing a large-scale distillation, it is highly recommended to perform a thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), on a small sample.[16][17][18][19] This will help determine the onset temperature of decomposition.

    • Safety Margin: Ensure the distillation pot temperature remains well below the decomposition onset temperature, with a safety margin of at least 50 °C.

  • Minimize Heating Time:

    • Efficient Heating: Use an appropriately sized heating mantle and stir the distillation pot to ensure even heating.

    • Do Not Distill to Dryness: Never distill the entire sample to dryness, as this can concentrate impurities and increase the risk of decomposition.

Data Summary Table: Thermal Hazard Assessment

ParameterAnalytical TechniquePurpose
Onset of Decomposition (Td)DSC/TGATo determine the temperature at which the compound begins to decompose.
Heat of Reaction (ΔHrxn)Reaction Calorimetry (RC) or Isothermal Titration Calorimetry (ITC)[11]To quantify the heat evolved during a specific reaction.
Maximum Temperature of Synthetic Reaction (MTSR)Calculated from ΔHrxn and heat capacityTo predict the maximum temperature the reaction could reach under adiabatic conditions.

References

  • Berdiyorov, G. R., & Kusov, A. A. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics, 155(4), 044703. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 20, 2026, from [Link]

  • Demchuk, O. M., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(3), 219-225. [Link]

  • Ellison, G. B., & Nimlos, M. R. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(48), 13935-13945. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved January 20, 2026, from [Link]

  • Fias, S., et al. (2010). Complexation of phenol and thiophenol by amine N-oxides: isothermal titration calorimetry and ab initio calculations. The Journal of Physical Chemistry B, 114(45), 14376-14385. [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved January 20, 2026, from [Link]

  • IChemE. (2009). Runaway chemical reaction at Corden Pharmachem, Cork. Hazards 24. [Link]

  • Jiang, Y., et al. (2009). A Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides and Sulfur Powder. Organic Letters, 11(22), 5250-5253. [Link]

  • Karmakar, S., & Raha, K. (2014). Phenol–formaldehyde runaway reaction: a case study. International Journal of Industrial Chemistry, 5(1), 13. [Link]

  • Mashhadizadeh, M. H., & Amoli-Diva, M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 114(1), 1-14. [Link]

  • Moin, F., & Al-Shehri, S. (2017). Thermal decomposition of lower-GWP refrigerants. Purdue e-Pubs. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved January 20, 2026, from [Link]

  • Pal, S., et al. (2022). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 16(2), 139-144. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 1-7. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved January 20, 2026, from [Link]

  • Al-tarawneh, M. (2015). Thermal studies of chlorinated thiophenols. Figshare. [Link]

  • LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Torontech. (n.d.). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 20, 2026, from [Link]

  • UCL. (2020). Thiols. Safety Services. [Link]

  • Wang, Y., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(30), 20000-20008. [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved January 20, 2026, from [Link]

  • Zota, V., et al. (2014). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 36, 331-336. [Link]

  • Zotor, F. B., et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules, 26(14), 4296. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions with 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to diagnosing and mitigating catalyst deactivation during cross-coupling reactions involving 3-Fluoro-6-methoxythiophenol. As a Senior Application Scientist, this guide synthesizes established mechanistic principles with practical, field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Thiophenol Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, the presence of sulfur-containing nucleophiles, such as this compound, introduces a significant challenge: catalyst deactivation. The high affinity of sulfur for palladium can lead to the formation of stable, off-cycle palladium-thiolate complexes, effectively poisoning the catalyst and stalling the desired reaction.[1] This guide will walk you through the common symptoms of catalyst deactivation, provide a systematic approach to troubleshooting, and offer detailed protocols for reviving your reaction.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics

This section addresses the most common initial signs of trouble and provides a rapid diagnostic framework.

Q1: My reaction has stalled, and I'm observing a color change to dark brown or black. What does this indicate?

A1: The formation of a dark precipitate, often referred to as palladium black, is a strong indicator of catalyst agglomeration and decomposition. This occurs when the active Pd(0) species is no longer stabilized by the ligand and aggregates into an inactive metallic form. This is a common symptom of catalyst deactivation, particularly in the presence of strong coordinating species like thiols.

Q2: My reaction is sluggish, with low conversion even after extended reaction times. What are the likely culprits?

A2: Sluggish reactions with this compound can stem from several factors:

  • Catalyst Inhibition: The thiol may be reversibly binding to the palladium center, slowing down the catalytic cycle without causing irreversible deactivation.

  • Suboptimal Ligand Choice: The ligand may not be sufficiently electron-rich or sterically hindering to prevent strong coordination of the thiophenol or to promote the desired reductive elimination step.

  • Incorrect Base Selection: The choice of base is critical. It must be strong enough to deprotonate the thiophenol but not so strong as to cause ligand degradation or other side reactions.

  • Impure Reagents or Solvents: Trace impurities can act as catalyst poisons.

Q3: How do the fluoro and methoxy substituents on the thiophenol affect the reaction?

A3: The electronic properties of the substituents on the thiophenol play a crucial role:

  • 3-Fluoro (Electron-Withdrawing): The fluorine atom increases the acidity of the thiol proton, potentially facilitating its deprotonation by the base. However, it also makes the resulting thiolate a weaker nucleophile.

  • 6-Methoxy (Electron-Donating): The methoxy group increases the electron density on the sulfur atom, making the thiolate a stronger nucleophile. This can enhance the rate of the desired C-S bond formation but may also increase its propensity to poison the catalyst.

The interplay of these electronic effects necessitates careful optimization of the reaction conditions.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to pinpointing and resolving the root cause of catalyst deactivation.

Logical Flow for Troubleshooting

troubleshooting_flow start Reaction Failure: Low Yield or Stalled Reaction reagent_purity Step 1: Verify Reagent & Solvent Purity start->reagent_purity catalyst_system Step 2: Evaluate Catalyst System (Pre-catalyst, Ligand, Base) reagent_purity->catalyst_system If purity is confirmed reaction_conditions Step 3: Optimize Reaction Conditions (Temperature, Concentration) catalyst_system->reaction_conditions If catalyst system is appropriate diagnostic_exp Step 4: Perform Diagnostic Experiments reaction_conditions->diagnostic_exp If optimization fails solution Resolution: Successful Cross-Coupling diagnostic_exp->solution Based on results

Caption: A logical workflow for troubleshooting catalyst deactivation.

Step 1: Rigorous Reagent and Solvent Purification

Trace impurities are a frequent cause of catalyst poisoning.[2] It is imperative to ensure the purity of all reaction components.

Protocol for Reagent and Solvent Purification:

  • This compound:

    • If procured commercially, consider purification by distillation under reduced pressure or recrystallization.

    • If synthesized in-house, ensure complete removal of any residual reagents, particularly those containing sulfur.

  • Aryl Halide:

    • Purify by recrystallization or column chromatography.

  • Solvent:

    • Use anhydrous, degassed solvents. Common solvents for C-S coupling like toluene, dioxane, or THF should be purified using a solvent purification system or by standard distillation methods.[3]

  • Base:

    • Use a freshly opened bottle or dry the base under vacuum before use.

Step 2: Critical Evaluation of the Catalyst System

The choice of palladium precursor, ligand, and base is paramount for successful C-S coupling.

Recommended Catalyst Systems for Thiophenol Coupling:

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a reliable source of Pd(0). Pre-catalysts offer improved stability and handling.[4]
Ligand Bulky, electron-rich monophosphine or bisphosphine ligands.These ligands promote the reductive elimination step and sterically shield the palladium center from inhibitory coordination by the thiolate.[1]
Base Weak inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or soluble organic bases (e.g., NaOtBu).The base must be strong enough to deprotonate the thiophenol but not so strong as to cause side reactions. The choice is often a trade-off between reactivity and catalyst stability.

Troubleshooting Ligand and Base Selection:

  • Ligand Screening: If deactivation is suspected, screen a panel of ligands with varying steric bulk and electronic properties. Buchwald-type biarylphosphine ligands are often a good starting point.

  • Base Screening: Evaluate a range of bases from weaker (K₂CO₃, Cs₂CO₃) to stronger (NaOtBu, K₃PO₄). The optimal base will depend on the specific aryl halide and reaction conditions.

Step 3: Optimization of Reaction Conditions

Fine-tuning the reaction parameters can significantly impact catalyst stability and reactivity.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. Some modern catalyst systems for C-S coupling are effective even at room temperature.[1]

  • Concentration: Very dilute or highly concentrated reaction mixtures can sometimes promote catalyst aggregation. Experiment with a moderate concentration range (e.g., 0.1-0.5 M).

Step 4: Diagnostic Experiments to Identify the Deactivation Pathway

If the above steps do not resolve the issue, more targeted experiments can help elucidate the specific deactivation mechanism.

Diagnostic Experiment Workflow:

diagnostic_workflow start Persistent Reaction Failure exp1 Experiment 1: Catalyst Pre-activation Test start->exp1 exp2 Experiment 2: Ligand Stability Test start->exp2 exp3 Experiment 3: Thiol Poisoning Test start->exp3 analysis Analyze Results and Identify Deactivation Pathway exp1->analysis exp2->analysis exp3->analysis

Caption: Workflow for diagnostic experiments to identify the deactivation pathway.

Protocol 1: Catalyst Pre-activation Test

  • Objective: To determine if the active Pd(0) catalyst is forming efficiently.

  • Procedure:

    • In a glovebox, mix the palladium precursor and ligand in the reaction solvent.

    • Add a reducing agent (if using a Pd(II) precursor that requires it) and stir at the reaction temperature for 15-30 minutes. A color change is often indicative of Pd(0) formation.

    • Initiate the catalytic reaction by adding the aryl halide, this compound, and base.

  • Interpretation: If the reaction proceeds successfully after pre-activation, it suggests that the initial catalyst activation was the problematic step under the original conditions.

Protocol 2: Ligand Stability Test

  • Objective: To assess if the ligand is degrading under the reaction conditions.

  • Procedure:

    • Set up the reaction as usual, but without the aryl halide.

    • Heat the mixture of the palladium precursor, ligand, this compound, and base at the reaction temperature for a few hours.

    • Analyze an aliquot of the reaction mixture by ³¹P NMR spectroscopy.

  • Interpretation: The appearance of new phosphorus signals, particularly those corresponding to phosphine oxides, indicates ligand degradation.

Protocol 3: Thiol Poisoning Test

  • Objective: To confirm if the thiophenol is poisoning the catalyst.

  • Procedure:

    • Run a standard, well-behaved cross-coupling reaction (e.g., Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid) under your standard conditions.

    • In a parallel reaction, add a stoichiometric amount of this compound to the standard reaction mixture.

  • Interpretation: A significant decrease in the rate or yield of the standard reaction in the presence of the thiophenol is strong evidence of catalyst poisoning.

Part 3: Advanced Strategies and Preventative Measures

  • Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts can offer greater stability and more reliable generation of the active catalytic species compared to traditional Pd(0) sources like Pd₂(dba)₃.[4]

  • Slow Addition of the Thiophenol: In some cases, adding the thiophenol slowly over the course of the reaction can maintain a low concentration of the free thiol, minimizing catalyst inhibition and poisoning.

  • Inert Atmosphere: Always conduct cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and phosphine ligands.[2]

By systematically applying the diagnostic and troubleshooting procedures outlined in this guide, researchers can effectively overcome the challenges associated with catalyst deactivation in the cross-coupling of this compound and achieve high yields of their desired products.

References

  • Organic Syntheses. C(sp2)-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of... Available from: [Link]

  • UCL Discovery. A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. Available from: [Link]

  • ACS Organic Letters. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. Available from: [Link]

  • National Institutes of Health. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Available from: [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available from: [Link]

  • ResearchGate. The addition of thiophenol and 2‐aminothiophenol to methyl (Z)‐2‐fluoro‐3‐methoxyacrylate. Available from: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage... Available from: [Link]

  • PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes... Available from: [Link]

  • Organic Syntheses. palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary... Available from: [Link]

  • ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Available from: [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • Wikipedia. Catalyst poisoning. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • University of Oxford. Synthesis of fluorinated alkyl aryl ethers by palladium-catalyzed C–O cross-coupling. Available from: [Link]

  • ACS Organic Letters. Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. Available from: [Link]

  • PubMed. Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available from: [Link]

  • YouTube. How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone. Available from: [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Available from: [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts. Available from: [Link]

  • PUBDB. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • Diva-Portal.org. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Available from: [Link]

  • The Hartwig Group. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Available from: [Link]

  • Royal Society of Chemistry. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Available from: [Link]

  • MPI für Kohlenforschung. Top Ten Papers. Available from: [Link]

  • Royal Society of Chemistry. Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn2S4. Available from: [Link]

  • PubMed. Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. Available from: [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available from: [Link]

  • PubMed. AlAr3(THF): highly efficient reagents for cross-couplings with aryl bromides and chlorides catalyzed by the economic palladium complex of PCy3. Available from: [Link]

  • National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Available from: [Link]

  • Royal Society of Chemistry. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Available from: [Link]

  • Sci-Hub. Hiyama Cross‐Coupling of Chloro‐, Fluoro‐, and Methoxypyridyltrimethylsilanes. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-6-methoxythiophenol and 4-fluorothiophenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the nuanced reactivity of functionalized synthons is a cornerstone of efficient molecular design and synthesis. Thiophenols, in particular, are pivotal intermediates in the construction of various pharmaceutical agents, often participating in nucleophilic aromatic substitution (SNAr) reactions to form diaryl thioethers. This guide provides an in-depth comparative analysis of the reactivity of two such thiophenols: 3-Fluoro-6-methoxythiophenol and 4-fluorothiophenol. Our focus will be on elucidating the electronic factors that govern their behavior in SNAr reactions, providing both a robust theoretical framework and a practical experimental design for their comparative assessment.

Introduction: The Significance of Substituted Thiophenols in Medicinal Chemistry

Thiophenol derivatives are integral building blocks in the synthesis of a wide array of therapeutic molecules. Their utility stems from the nucleophilic character of the sulfur atom, which readily engages in carbon-sulfur bond formation. Diaryl thioethers, a common motif in pharmaceuticals, are frequently assembled via the SNAr reaction of a thiophenol with an activated aryl halide. The efficiency and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents on the thiophenol ring. Understanding these substituent effects is paramount for medicinal chemists aiming to fine-tune reaction kinetics and optimize synthetic routes.

This guide will dissect the reactivity of two commercially available thiophenols: this compound and 4-fluorothiophenol. We will explore how the interplay of inductive and resonance effects of the fluoro and methoxy substituents dictates their nucleophilicity and, consequently, their performance in SNAr reactions.

Theoretical Framework: Unraveling the Electronic Effects

The reactivity of a thiophenol in a nucleophilic aromatic substitution reaction is primarily governed by two key factors: the acidity of the thiol proton (pKa), which determines the concentration of the more nucleophilic thiolate anion at a given pH, and the electron density on the sulfur atom of the resulting thiolate. These factors are, in turn, dictated by the electronic properties of the substituents on the aromatic ring.

To quantify these electronic effects, we can turn to the Hammett equation, which provides a framework for understanding the influence of substituents on the reactivity of aromatic compounds[1]. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, which increases acidity (lowers pKa) by stabilizing the conjugate base. Conversely, a negative σ value signifies an electron-donating group, which decreases acidity (raises pKa).

Let's analyze the substituents on our two thiophenols:

  • 4-fluorothiophenol: The fluorine atom is at the para position. Fluorine is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring through resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution[2]. In the context of thiophenol acidity, the net effect of a para-fluoro substituent is electron-withdrawing, leading to a lower pKa compared to unsubstituted thiophenol.

  • This compound: This molecule presents a more complex substitution pattern.

    • The fluorine atom is at the 3-position (meta to the thiol). At the meta position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect (-I) of fluorine dominates.

    • The methoxy group is at the 6-position (ortho to the thiol). The methoxy group is electron-donating through resonance (+R) due to its lone pairs, but electron-withdrawing inductively (-I) due to the electronegativity of the oxygen atom. When positioned ortho or para, the resonance effect of a methoxy group typically dominates, making it an overall electron-donating group[3].

To predict the relative reactivity, we can consider the cumulative electronic influence on the acidity of the thiol proton.

Acidity (pKa) Estimation

The acidity of the thiol group is a critical determinant of its nucleophilicity in its anionic form. A lower pKa indicates a more acidic thiol, which will exist to a greater extent as the more reactive thiolate anion under basic conditions.

  • 4-fluorothiophenol: The electron-withdrawing nature of the para-fluoro group stabilizes the thiolate anion, thus lowering the pKa relative to thiophenol (pKa ≈ 6.6). The predicted pKa for 4-fluorothiophenol is approximately 6.40[4].

  • This compound: The situation is more intricate. The meta-fluoro group is strongly electron-withdrawing, which will lower the pKa. The ortho-methoxy group, being primarily electron-donating through resonance, would be expected to increase the pKa. However, ortho-substituents can also introduce steric and through-space electronic effects that are not captured by simple Hammett parameters. Given the opposing electronic effects, a precise pKa prediction without experimental data is challenging. However, we can qualitatively reason that the strong inductive effect of the meta-fluoro group is likely to have a significant acidifying effect.

Nucleophilicity of the Thiolate Anion

While a lower pKa leads to a higher concentration of the thiolate anion, the intrinsic nucleophilicity of that anion is also modulated by the substituents. Electron-withdrawing groups that stabilize the negative charge on the sulfur can, in principle, decrease its nucleophilicity. Conversely, electron-donating groups can increase it.

  • 4-fluorothiophenolate: The electron-withdrawing fluorine atom will slightly decrease the nucleophilicity of the sulfur atom compared to the unsubstituted thiophenolate.

  • 3-Fluoro-6-methoxythiophenolate: The electron-withdrawing meta-fluoro group will decrease nucleophilicity, while the electron-donating ortho-methoxy group will increase it. The net effect on the intrinsic nucleophilicity is difficult to predict without experimental data.

Predicted Reactivity in SNAr Reactions

In a typical SNAr reaction under basic conditions, the reaction rate is dependent on both the concentration and the intrinsic nucleophilicity of the thiolate anion.

Considering the electronic effects, 4-fluorothiophenol is predicted to be more reactive than this compound in SNAr reactions . The rationale is as follows:

  • Acidity: The cumulative electron-withdrawing effect of the substituents in 4-fluorothiophenol is likely to be more pronounced in stabilizing the thiolate anion compared to the mixed electron-donating and -withdrawing effects in this compound. This would lead to a lower pKa for 4-fluorothiophenol, and thus a higher concentration of the reactive thiolate at a given pH.

  • Steric Hindrance: The ortho-methoxy group in this compound may introduce some steric hindrance around the sulfur atom, potentially slowing its approach to the electrophilic center of the aryl halide.

This prediction, however, is based on theoretical principles and requires experimental validation.

Comparative Experimental Data: A Proposed Study

To empirically determine the relative reactivity of these two thiophenols, a kinetic study of their reaction with a suitable electrophile is necessary. A classic and well-documented SNAr reaction is the reaction with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent)[5]. This reaction is ideal for a comparative study because the dinitrophenyl group strongly activates the aryl fluoride towards nucleophilic attack, and the progress of the reaction can be conveniently monitored by spectrophotometry due to the formation of a colored product.

Proposed Experimental Protocol: Kinetic Analysis of Diaryl Thioether Formation

This protocol outlines a method to compare the second-order rate constants for the reaction of this compound and 4-fluorothiophenol with 1-fluoro-2,4-dinitrobenzene.

Materials:

  • This compound (CAS: 89818-27-9)[6][7][8][9][10][11][12]

  • 4-fluorothiophenol (CAS: 371-42-6)[4][13][14]

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Acetonitrile (spectrophotometric grade)

  • Triethylamine (or another suitable non-nucleophilic base)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each thiophenol (e.g., 0.1 M in acetonitrile).

    • Prepare a stock solution of 1-fluoro-2,4-dinitrobenzene (e.g., 0.01 M in acetonitrile).

    • Prepare a stock solution of triethylamine (e.g., 0.1 M in acetonitrile).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to monitor the absorbance of the product, the diaryl thioether, at its λmax (to be determined experimentally, typically in the range of 330-360 nm).

    • In a quartz cuvette, combine the solvent (acetonitrile), the thiophenol solution, and the triethylamine solution. The concentration of the thiophenol should be in large excess (e.g., 10-fold or greater) compared to the DNFB to ensure pseudo-first-order kinetics.

    • Initiate the reaction by adding a small, known volume of the DNFB stock solution to the cuvette, quickly mix, and start recording the absorbance as a function of time.

    • Repeat the experiment for both this compound and 4-fluorothiophenol under identical conditions (temperature, concentrations).

    • Perform control experiments without the thiophenol to ensure that no background reaction occurs.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

    • The second-order rate constant (k2) can then be calculated using the equation: k2 = kobs / [Thiophenol].

    • Compare the k2 values for the two thiophenols to determine their relative reactivity.

Expected Results and Data Presentation

The experimental results can be summarized in a clear and concise table for easy comparison.

ThiophenolPredicted pKa (approx.)Second-Order Rate Constant (k2, M-1s-1)Relative Reactivity
4-fluorothiophenol6.4Experimental ValueCalculated Value
This compound> 6.4 (Estimated)Experimental Value1 (Reference)

The relative reactivity can be calculated as the ratio of the second-order rate constant of 4-fluorothiophenol to that of this compound. Based on our theoretical analysis, we anticipate that the k2 for 4-fluorothiophenol will be significantly larger than that for this compound.

Visualizing the Reaction Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow cluster_prep Solution Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Thiophenol Thiophenol Stock Cuvette Mix in Cuvette (Thiophenol + Base + Solvent) Thiophenol->Cuvette DNFB DNFB Stock Spectrophotometer Initiate with DNFB Monitor Absorbance vs. Time DNFB->Spectrophotometer Base Base Stock Base->Cuvette Cuvette->Spectrophotometer Plot Plot ln(A∞ - At) vs. Time Spectrophotometer->Plot Calculate Calculate kobs and k2 Plot->Calculate Compare Compare Reactivity Calculate->Compare

Figure 1: Experimental workflow for the comparative kinetic analysis.

Figure 2: Generalized mechanism for the SNAr reaction.

Conclusion and Practical Implications

This guide has provided a detailed comparison of the reactivity of this compound and 4-fluorothiophenol, with a focus on their application in nucleophilic aromatic substitution reactions. Based on a thorough analysis of the electronic effects of their respective substituents, we predict that 4-fluorothiophenol will exhibit greater reactivity due to the more favorable electronic stabilization of the thiolate anion and reduced steric hindrance.

For researchers and drug development professionals, this translates to several practical considerations:

  • Reaction Kinetics: When aiming for faster reaction times and milder conditions, 4-fluorothiophenol is likely the superior choice.

  • Process Optimization: The choice between these two reagents can impact process efficiency and cost. The potentially slower reactivity of this compound might necessitate higher temperatures, longer reaction times, or stronger bases.

  • Molecular Design: The distinct electronic properties of these thiophenols can be strategically employed in the design of novel compounds where fine-tuning of reactivity is desired.

While theoretical predictions provide a strong foundation, we strongly advocate for experimental validation through the kinetic study outlined in this guide. Such empirical data is invaluable for making informed decisions in the synthesis and development of new chemical entities.

References

  • Chem-Impex. 3-Fluoro-4-methoxythiophenol. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group?[Link]

  • RSC Publishing. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PMC. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • Scribd. Hammett Plot. [Link]

  • ResearchGate. pKa Values for Thiophenols 1-7. [Link]

  • PMC. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Wikipedia. Hammett equation. [Link]

  • University of Calgary. Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • PMC. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. [Link]

  • PubChem. 3-Fluoro-4-methoxythiophenol. [Link]

  • Chem-Impex. 3-Fluoro-4-methoxythiophenol. [Link]

  • ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. [Link]

  • Semantic Scholar. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • WordPress.com. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • PubMed. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. [Link]

  • Google Patents.
  • ResearchGate. DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • SpringerLink. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • Google Patents.
  • Master Organic Chemistry. Why are halogens ortho-, para- directors?[Link]

  • Wikipedia. 1-Fluoro-2,4-dinitrobenzene. [Link]

Sources

A Comparative Guide to the Structural Validation of Fluorinated Thiophenols: The Definitive Role of ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the fields of pharmaceutical and agrochemical development, the precise structural characterization of synthesized intermediates is paramount. Fluorinated aromatic compounds, such as substituted fluoromethoxythiophenol isomers, are valuable building blocks due to the unique properties conferred by the fluorine atom, including altered metabolic stability and binding affinities[1]. However, the synthesis of such molecules can often yield a mixture of isomers, making unambiguous structural validation a critical step for ensuring the efficacy and safety of the final product.

This guide addresses the structural validation of a specific fluorinated thiophenol isomer. While the initial topic of interest was 3-Fluoro-6-methoxythiophenol, a thorough search of chemical literature and databases reveals a lack of experimental data for this specific substitution pattern. To effectively demonstrate the analytical principles, this guide will instead focus on a structurally analogous and well-defined isomer: 2-Fluoro-5-methoxythiophenol . The methodologies and logic presented here are directly applicable to the characterization of any novel or complex fluorinated aromatic compound.

We will provide an in-depth exploration of how ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for definitive structure elucidation. This will be compared against a suite of corroborative analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to highlight the unique strengths and synergistic value of a multi-technique approach.

The Analytical Challenge: Isomeric Specificity

The synthesis of a trisubstituted benzene ring can result in several potential isomers. For instance, starting materials could combine to form 2-Fluoro-5-methoxythiophenol, 3-Fluoro-4-methoxythiophenol, or other variations. Each isomer possesses distinct electronic and steric properties, making it essential to confirm the precise substitution pattern.

Structure of InterestPotential Isomeric Impurity
2-Fluoro-5-methoxythiophenol 3-Fluoro-4-methoxythiophenol
F is ortho to H6, meta to SH, and para to H3F is ortho to H2, ortho to SH, and meta to H5

The core analytical task is not merely to confirm the presence of fluorine, methoxy, and thiol groups on a benzene ring, but to precisely define their relative positions. This is where the unique capabilities of ¹⁹F NMR become indispensable.

¹⁹F NMR Spectroscopy: The Primary Validation Tool

Fluorine-19 NMR is an exceptionally powerful technique for analyzing organofluorine compounds for several key reasons:

  • 100% Natural Abundance: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.

  • High Sensitivity: With a spin of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as the proton (¹H) nucleus, allowing for rapid data acquisition on small sample quantities[2][3].

  • Wide Chemical Shift Range: The typical chemical shift range for organofluorine compounds spans over 200 ppm, offering outstanding resolution and minimizing signal overlap[2].

  • Absence of Background Signals: Since fluorine is not naturally present in most biological molecules or common lab solvents, ¹⁹F NMR spectra are free from endogenous background signals[4].

Predicted ¹⁹F NMR Spectrum of 2-Fluoro-5-methoxythiophenol

For our target molecule, the ¹⁹F NMR spectrum provides a unique fingerprint based on its chemical shift and spin-spin coupling patterns.

Chemical Shift (δ): The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For aromatic fluorides (-ArF), signals typically appear in a range of +80 to +170 ppm relative to CFCl₃ (note: older conventions may show negative values, with shifts upfield of the reference)[5]. The electron-donating methoxy group (ortho) and thiol group (meta) will shield the fluorine nucleus, shifting its resonance. A precise prediction often requires computational methods, but a qualitative assessment points to a specific, narrow region within the broader -ArF range[6][7].

Spin-Spin Coupling (J): The most powerful feature for structural validation is the coupling of the ¹⁹F nucleus to the nearby aromatic protons (¹H). The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.

  • Ortho coupling (³J_HF): Coupling over three bonds (F-C-C-H). Typically the largest coupling, ranging from 6-10 Hz.

  • Meta coupling (⁴J_HF): Coupling over four bonds (F-C-C-C-H). Intermediate magnitude, typically 4-8 Hz.

  • Para coupling (⁵J_HF): Coupling over five bonds (F-C-C-C-C-H). The smallest coupling, typically 0-3 Hz.

In 2-Fluoro-5-methoxythiophenol , the single fluorine atom will be coupled to three distinct protons:

  • H6 (ortho): Will result in a large doublet splitting.

  • H4 (meta): Will result in a smaller doublet splitting.

  • H3 (para): Will result in the smallest doublet splitting.

The resulting signal in the ¹⁹F NMR spectrum is therefore predicted to be a doublet of doublet of doublets (ddd) . The observation of three distinct coupling constants with magnitudes consistent with ortho, meta, and para relationships provides definitive proof of the 1,2,4-substitution pattern relative to the fluorine atom.

G cluster_workflow ¹⁹F NMR Signal Splitting Logic cluster_coupling Spin-Spin Coupling with Protons F19_Signal Single ¹⁹F Resonance H6_ortho H6 (ortho) ³J ≈ 8 Hz F19_Signal->H6_ortho splits into a doublet H4_meta H4 (meta) ⁴J ≈ 6 Hz H6_ortho->H4_meta each line splits into a doublet H3_para H3 (para) ⁵J ≈ 2 Hz H4_meta->H3_para each line splits into a doublet Result Predicted Signal: Doublet of Doublet of Doublets (ddd) H3_para->Result

Caption: Predicted splitting pattern for the ¹⁹F NMR signal of 2-Fluoro-5-methoxythiophenol.

A Multi-Technique Approach for Corroborative Evidence

While ¹⁹F NMR is powerfully diagnostic, a robust validation package relies on corroborating data from other standard analytical techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum confirms the presence of all proton-containing functional groups and, crucially, displays the reciprocal ¹⁹F-¹H couplings.

  • Aromatic Region (δ ≈ 6.5-7.5 ppm): Three distinct signals are expected for the three aromatic protons. Each signal's multiplicity will be determined by both H-H and H-F coupling, providing a complex but solvable puzzle that confirms the substitution pattern.

    • H6: Expected to be a doublet of doublets (dd), split by H4 (meta, J ≈ 2-3 Hz) and the fluorine (ortho, ³J_HF ≈ 8 Hz).

    • H4: Expected to be a doublet of doublets of doublets (ddd), split by H6, H3, and the fluorine (meta, ⁴J_HF ≈ 6 Hz).

    • H3: Expected to be a doublet of doublets (dd), split by H4 and the fluorine (para, ⁵J_HF ≈ 2 Hz).

  • Methoxy Protons (δ ≈ 3.8 ppm): A sharp singlet, integrating to 3H.

  • Thiol Proton (δ ≈ 3.5 ppm): A singlet, integrating to 1H. The chemical shift can be variable and the peak may be broad[8].

¹³C NMR Spectroscopy

This technique confirms the carbon skeleton of the molecule.

  • Signal Count: Seven distinct signals are expected, one for each carbon atom in the molecule (six aromatic, one methoxy).

  • C-F Coupling: The carbon directly bonded to the fluorine (C2) will appear as a doublet with a very large coupling constant (¹J_CF ≈ 240-250 Hz). The ortho, meta, and para carbons will also show smaller doublet splittings (²J_CF, ³J_CF, ⁴J_CF), providing further evidence of the fluorine's location.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the elemental composition.

  • Molecular Ion (M⁺): For C₇H₇FOS, the expected exact mass of the molecular ion is 158.0202 m/z[9]. The observation of this peak confirms the molecular formula.

  • Fragmentation Pattern: Characteristic fragments, such as the loss of a methyl group ([M-15]⁺) or a thiol radical ([M-33]⁺), can provide further structural clues.

FTIR Spectroscopy

FTIR is useful for confirming the presence of key functional groups through their characteristic vibrational frequencies.

  • S-H Stretch: A weak but sharp absorption around 2550-2600 cm⁻¹.

  • Aromatic C-O-C Stretch: Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C-H Bends: Characteristic absorptions in the 1450-1600 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Data Synthesis and Comparative Analysis

The true power of this analytical workflow lies in the synthesis of all data points. Each technique provides a piece of the puzzle, but ¹⁹F NMR provides the most direct and unambiguous evidence for the specific isomeric structure.

TechniqueInformation ProvidedStrengthsLimitations
¹⁹F NMR Direct observation of Fluorine. Definitive connectivity via ¹H-¹⁹F coupling constants (ortho, meta, para).Unambiguous for F position. High sensitivity, no background.Provides no information on non-fluorinated isomers.
¹H NMR Confirms all proton environments. Shows reciprocal ¹H-¹⁹F couplings.Excellent for overall structure. Quantitative.Aromatic region can be complex and overlapping. Thiol peak may be broad or exchangeable.
¹³C NMR Confirms carbon backbone. Large ¹J_CF coupling confirms C-F bond.Confirms number of unique carbons.Lower sensitivity, requires more sample or longer acquisition time.
Mass Spec Molecular weight and elemental formula. Fragmentation clues.High sensitivity. Confirms correct mass.Does not distinguish between isomers (which have the same mass).
FTIR Presence of key functional groups (SH, C-O, C-F).Fast and simple. Good for functional group identification.Provides no information on connectivity or isomerism.

Experimental Protocols

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

Protocol 1: ¹⁹F and ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Fluoro-5-methoxythiophenol sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the instrument can be referenced to its internal lock frequency.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Tune and match the respective probes for the ¹H and ¹⁹F frequencies.

  • ¹H Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹⁹F Acquisition:

    • Experiment: Standard 1D fluorine experiment (proton-coupled).

    • Spectral Width: ~250 ppm (centered on the expected aromatic fluorine region).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H spectrum.

    • Measure the chemical shifts (δ) and coupling constants (J) for all signals in both spectra.

G cluster_workflow Structural Validation Workflow cluster_nmr NMR Analysis start Synthesized Compound (2-Fluoro-5-methoxythiophenol) ms Mass Spectrometry (Confirm MW = 158.02) start->ms Parallel Analysis ftir FTIR Spectroscopy (Confirm Functional Groups) start->ftir Parallel Analysis nmr NMR Suite (¹H, ¹³C, ¹⁹F) start->nmr Parallel Analysis data_synthesis Synthesize All Data ms->data_synthesis ftir->data_synthesis h1_nmr ¹H NMR: Proton count & H-F coupling c13_nmr ¹³C NMR: Carbon count & C-F coupling f19_nmr ¹⁹F NMR: 'ddd' pattern confirms F position f19_nmr->data_synthesis conclusion Structure Validated data_synthesis->conclusion

Caption: A comprehensive workflow for the structural validation of 2-Fluoro-5-methoxythiophenol.

Conclusion

The unambiguous structural determination of synthesized molecules like 2-Fluoro-5-methoxythiophenol is a non-trivial task that demands a synergistic analytical approach. While techniques like Mass Spectrometry and FTIR provide foundational evidence of composition and functional groups, they are insufficient for distinguishing between isomers. ¹H and ¹³C NMR offer deeper structural insights into the overall molecular framework. However, it is ¹⁹F NMR spectroscopy that provides the definitive and irrefutable evidence of isomeric purity and identity. The characteristic chemical shift and, most importantly, the unique spin-spin coupling pattern of the fluorine nucleus serve as a high-fidelity fingerprint, allowing researchers to confidently assign the substitution pattern on the aromatic ring. Adherence to rigorous, validated protocols ensures that this powerful technique can be leveraged to its full potential, guaranteeing the structural integrity of critical chemical building blocks in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759007, 3-Fluoro-4-methoxythiophenol. Retrieved from [Link].

  • Tantillo, D. J., & O'Hagan, D. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8053-8060. Available at: [Link].

  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • University of California, Santa Barbara, Department of Chemistry & Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link].

  • National Institute of Standards and Technology (NIST). 3-Allyl-6-methoxyphenol in the NIST WebBook. Retrieved from [Link].

  • Jesus, A. J. L., et al. (2023). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol. Chemistry – A European Journal. Available at: [Link].

  • The Royal Society of Chemistry. Supporting information for publications. Retrieved from [Link].

  • Spectroscopy@IKU. Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol. Retrieved from [Link].

  • University of Ottawa. ¹⁹Flourine NMR. Retrieved from [Link].

  • Isan, A., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 4721. Available at: [Link].

  • Karvy Therapeutics Pvt. Ltd. 3 Methoxy Thiophenol. Retrieved from [Link].

Sources

A Comparative Guide to the Biological Activity of 3-Fluoro-6-methoxythiophenol and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of 3-Fluoro-6-methoxythiophenol and its non-fluorinated counterparts, focusing on the predictable impact of fluorination on its physicochemical properties and subsequent biological profile. In the absence of direct comparative experimental data for this specific isomer, this analysis is built upon established principles in medicinal chemistry and data from closely related analogs to provide a robust predictive framework.

The Strategic Role of Fluorine in Modulating Thiophenol Bioactivity

Thiophenols are a class of organosulfur compounds recognized for a spectrum of biological activities, including antioxidant and antimicrobial properties.[1] The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This guide will explore how the strategic placement of a fluorine atom on the 6-methoxythiophenol scaffold is anticipated to modulate its biological activity.

Comparative Physicochemical Properties: A Predictive Analysis

The introduction of a fluorine atom is expected to alter key physicochemical parameters that govern the pharmacokinetic and pharmacodynamic profile of the molecule. The following table provides a comparison of predicted and known properties for this compound and a representative non-fluorinated analog, 2-methoxythiophenol.

PropertyThis compound2-Methoxythiophenol (Analog)Rationale for Fluorine's Influence
Molecular Formula C₇H₇FOSC₇H₈OSAddition of a fluorine atom.
Molecular Weight 158.19 g/mol 140.20 g/mol [4]Increased mass due to the fluorine atom.
pKa (Thiol) Predicted: ~6.0-6.5~6.6The electron-withdrawing nature of fluorine is expected to increase the acidity of the thiol group, lowering its pKa.
logP Predicted: ~2.5-3.02.3[4]Fluorination generally increases lipophilicity, which can enhance membrane permeability.[5]
Dipole Moment Predicted: HigherLowerThe highly polar C-F bond will likely increase the overall molecular dipole moment.[3]

Predicted Biological Activity Profiles: A Mechanistic Perspective

Thiophenols are known to exhibit antioxidant activity, primarily through the ability of the thiol group to donate a hydrogen atom to neutralize free radicals.[1] The resulting thiyl radical can be stabilized by resonance within the aromatic ring.

The introduction of a fluorine atom at the 3-position is predicted to have a dual effect on the antioxidant potential of 6-methoxythiophenol. The strong electron-withdrawing nature of fluorine can increase the acidity of the thiol proton, potentially facilitating hydrogen atom donation. However, this effect might be counterbalanced by the destabilization of the resulting thiyl radical. Theoretical studies on fluorinated antioxidants suggest that fluorination can indeed modulate the charge distribution and stability of radical species.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a straightforward method to evaluate the radical scavenging capacity of the compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of this compound and 6-methoxythiophenol in methanol at a concentration of 1 mg/mL. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Methoxyphenol compounds have demonstrated notable antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[6][7] The proposed mechanisms often involve disruption of the cell membrane and inhibition of essential enzymes. Thiophenol derivatives have also been explored for their antimicrobial potential.

Fluorination can enhance the antimicrobial properties of a compound through several mechanisms:

  • Increased Lipophilicity: The higher logP of the fluorinated analog may facilitate its transport across the lipid-rich bacterial cell membrane.[2]

  • Altered Electronic Interactions: The change in the electronic profile of the aromatic ring due to the fluorine atom could lead to more favorable binding interactions with microbial protein targets.

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, potentially leading to a more sustained antimicrobial effect.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Assay Procedure (Broth Microdilution):

    • In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Fluorinated compounds are widely recognized for their potential as enzyme inhibitors.[8] The introduction of fluorine can lead to potent and selective inhibition through various mechanisms, including the formation of stable transition-state analogs. Thiophenols themselves can act as enzyme inhibitors, for instance, by interacting with metalloenzymes or through covalent modification of active site residues.[9]

The this compound could potentially act as an inhibitor for enzymes where a nucleophilic cysteine or a metal cofactor is present in the active site. The fluorine atom could modulate the binding affinity and reactivity of the thiol group towards the enzyme's active site. For example, fluorinated analogs of benzimidazoles have shown potent tyrosinase inhibitory activity.[10]

Structure-Activity Relationship (SAR) Synthesis

The collective analysis of the predicted effects of the fluoro and methoxy substituents on the thiophenol core provides a compelling SAR narrative. The interplay of these functional groups is expected to fine-tune the biological activity:

  • Thiol Group: The primary site for antioxidant activity and potential interaction with enzyme active sites. Its reactivity is modulated by the electronic effects of the other substituents.

  • Methoxy Group: Generally an electron-donating group, its position on the ring influences the electronic distribution and can impact both antioxidant and antimicrobial activities, as seen in various natural methoxyphenols.[11]

  • Fluoro Group: As a strong electron-withdrawing group, it is predicted to significantly alter the acidity of the thiol, the lipophilicity of the molecule, and its potential for specific binding interactions, thereby influencing all aspects of its biological profile.

Visualizing the Impact of Fluorination and Experimental Workflow

cluster_0 Physicochemical Effects of Fluorination Thiophenol_Core 6-Methoxythiophenol Fluorination + Fluorine Thiophenol_Core->Fluorination Fluorinated_Analog This compound Fluorination->Fluorinated_Analog Increased_Lipophilicity Increased Lipophilicity (logP) Fluorinated_Analog->Increased_Lipophilicity Impacts Altered_pKa Altered Acidity (pKa) Fluorinated_Analog->Altered_pKa Impacts Modified_Electronics Modified Electronics (Dipole Moment) Fluorinated_Analog->Modified_Electronics Impacts

Figure 1. Key physicochemical consequences of fluorinating the 6-methoxythiophenol scaffold.

Start Compound Synthesis & Purification Physicochemical Physicochemical Characterization (pKa, logP) Start->Physicochemical Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Antimicrobial Antimicrobial Assays (MIC, MBC) Start->Antimicrobial Enzyme Enzyme Inhibition Assays (Optional) Start->Enzyme Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Antioxidant->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship Elucidation Data_Analysis->SAR

Figure 2. A typical experimental workflow for comparing the biological activities of the two compounds.

Conclusion

While direct experimental data comparing this compound to its non-fluorinated analogs is not yet available in the public domain, a comprehensive analysis based on established principles of medicinal chemistry allows for strong predictions regarding its biological activity. The introduction of a fluorine atom is expected to significantly modulate its physicochemical properties, leading to potentially enhanced antimicrobial activity and altered antioxidant capacity. The provided experimental protocols offer a clear pathway for researchers to empirically validate these predictions. Further investigation into the specific biological targets and mechanisms of action will be crucial in fully elucidating the therapeutic potential of this and related fluorinated thiophenols.

References

  • Sunthankar, A. V., & Tilak, B. D. (1950). A new synthesis of thiophenes and thiapyrans. Proceedings of the Indian Academy of Sciences - Section A, 32(6), 396-403. Available at: [Link]

  • Ghanbari, M., & Ghafouri, R. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874–3881. Available at: [Link]

  • Piras, C., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Available at: [Link]

  • Jiang, Y., et al. (2009). A Copper-Catalyzed One-Pot Synthesis of Aryl Thiols from Aryl Iodides and Sulfur Powder. Organic Letters, 11(22), 5250–5253. Available at: [Link]

  • Piras, C., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Available at: [Link]

  • Orchard, M. G., & Th-Buvari, D. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 663442. Available at: [Link]

  • Newman, M. S., & Lee, S. H. (1963). 2-Naphthalenethiol. Organic Syntheses, Coll. Vol. 4, p.310. Available at: [Link]

  • Silverman, R. B., & Imperiali, B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 48(25), 5732–5741. Available at: [Link]

  • Taylor, R. J. K., et al. (2013). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. Available at: [Link]

  • Das, S., et al. (2024). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. Available at: [Link]

  • Koukourou, A., et al. (2011). Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. Medicinal Chemistry, 7(5), 450-455. Available at: [Link]

  • Google Patents. (2010). Preparation method of thiophenol. CN101709045A.
  • Chinta, J. P., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 15(1), 73. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxybenzenethiol. National Center for Biotechnology Information. Available at: [Link]

  • Ghanbari, M., & Ghafouri, R. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. Available at: [Link]

  • Słoczyńska, K., et al. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. International Journal of Molecular Sciences, 24(10), 9097. Available at: [Link]

  • Negishi, O., & Ozawa, T. (2000). Inhibition of enzymatic browning and protection of sulfhydryl enzymes by thiol compounds. Phytochemistry, 54(5), 481–487. Available at: [Link]

  • Fujisawa, S., et al. (2004). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Journal of Oral Science, 46(1), 1-8. Available at: [Link]

  • Chinta, J. P., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. ResearchGate. Available at: [Link]

  • da Silva, A. B., et al. (2023). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro. Journal of Medicinal Chemistry, 66(2), 1083–1096. Available at: [Link]

  • Yılmaz, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

  • Annamalai, A., et al. (2012). In vitro evaluation of antimicrobial activity of methanolic extract from selected species of Cephalopods on clinical isolates. Journal of Pharmacy Research, 5(2), 996-999. Available at: [Link]

  • Google Patents. (2020). Synthesis method of substituted thiophenol. CN111187188A.
  • Zhao, L., et al. (2022). Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. Foods, 11(19), 3045. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2249-2256. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenethiol. National Center for Biotechnology Information. Available at: [Link]

  • Veen, M. R. (2026). Thiophenol-Based Designer Enzymes. University of Groningen. Available at: [Link]

  • Stepanyan, L., et al. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Biomolecules, 15(7), 933. Available at: [Link]

  • Reddy, K. S. (2015). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]

  • Man, A., et al. (2019). Antimicrobial Activity of Six Essential Oils Against a Group of Human Pathogens: A Comparative Study. Pathogens, 8(1), 15. Available at: [Link]

  • Jen, H.-F., et al. (2021). Chemical properties and biological activities of three highly purified major tetrodotoxin analogues. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • PubChem. (n.d.). Thioguaiacol. National Center for Biotechnology Information. Available at: [Link]

  • Chembeier. (n.d.). This compound. Available at: [Link]

  • Lee, E. Y., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 11041. Available at: [Link]

Sources

A Comparative Guide to the Definitive Identification of 3-Fluoro-6-methoxythiophenol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of molecular structure is paramount. Positional isomers, such as the variants of fluoro-methoxy-substituted thiophenols, can exhibit profoundly different biological activities and chemical reactivities.[1] For instance, the substitution pattern on a phenolic ring is known to critically influence its biochemical interactions.[1] This guide provides an in-depth, experience-driven protocol for the confirmation of 3-Fluoro-6-methoxythiophenol using Gas Chromatography-Mass Spectrometry (GC-MS). It further contextualizes the technique's performance by objectively comparing it with other principal analytical methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Part 1: Primary Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a cornerstone analytical technique that provides high-sensitivity data on the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering a distinct molecular fingerprint. For a volatile, small organic molecule like this compound, coupling Gas Chromatography (GC) with Electron Ionization (EI) Mass Spectrometry is the method of choice. The GC component ensures the separation of the analyte from impurities, presenting a pure compound to the mass spectrometer for analysis, which is crucial for reliable identification.[2][3][4][5]

The Causality Behind Method Selection

Electron Ionization (EI) is selected as the ionization technique due to its robustness and its ability to induce extensive, reproducible fragmentation.[6] The high energy (typically 70 eV) imparted to the molecule creates a radical cation (the molecular ion) which then undergoes predictable bond cleavages.[6][7] The resulting fragmentation pattern is highly characteristic of the molecule's structure, allowing for confident identification and differentiation from its isomers.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • GC Separation:

    • System: Agilent GC-MS System (or equivalent).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic isomers.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column GC Column (HP-5ms) Temperature Programmed Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV, 230°C) Column->IonSource Analyte Transfer MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Figure 1: Experimental workflow for GC-MS analysis.
Expected Mass Spectrum and Fragmentation Analysis

The identity of this compound (Molecular Formula: C₇H₇FOS) is confirmed by its molecular ion peak and a characteristic fragmentation pattern. The monoisotopic mass is 158.02 g/mol .[8]

The fragmentation pattern can be predicted based on established principles for aromatic, methoxy, fluoro, and thiol compounds.[9][10][11][12] The primary fragmentation events involve the cleavage of bonds adjacent to the functional groups and the stable aromatic ring.[11][12]

Table 1: Predicted Key Fragments for this compound in EI-MS

m/z (Mass/Charge)Proposed Fragment IonFormula of Lost NeutralComments
158 [C₇H₇FOS]⁺˙-Molecular Ion (M⁺˙) . Should be clearly visible.
143[M - CH₃]⁺CH₃˙Loss of a methyl radical from the methoxy group. A common fragmentation for anisole derivatives.[10]
125[M - CH₃ - H₂O]⁺ or [M - SH]⁺CH₃˙, H₂O or SH˙Multiple pathways possible. Loss of the thiol group is a characteristic cleavage.
115[M - CH₃ - CO]⁺CH₃˙, COSubsequent loss of carbon monoxide after the initial loss of the methyl radical.[10]
97[C₅H₂FO]⁺C₂H₅S˙Fragmentation involving ring cleavage and loss of the side chains.
82[C₅H₃F]⁺˙CH₄OS˙Loss of methoxy and thiol groups.

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#34A853", arrowhead="normal"];
M [label="M+•\nm/z = 158", fillcolor="#FBBC05"];
F1 [label="[M-CH3]+\nm/z = 143"];
F2 [label="[M-CH3-CO]+\nm/z = 115"];
F3 [label="[M-SH]+\nm/z = 125"];

M -> F1 [label="- •CH3", color="#EA4335"];
F1 -> F2 [label="- CO", color="#4285F4"];
M -> F3 [label="- •SH", color="#EA4335"];

}

Figure 2: Proposed primary fragmentation pathway.

Part 2: Comparative Analysis with Alternative Methodologies

While GC-MS is a powerful tool, a comprehensive structural confirmation, especially in regulated environments, relies on complementary data. NMR and FTIR spectroscopy provide orthogonal information that, when combined with MS data, delivers an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed gold standard for determining the precise connectivity of atoms in a molecule, making it essential for distinguishing between positional isomers.[13]

  • ¹H NMR: This technique would provide definitive proof of the 1,2,4-substitution pattern. The aromatic region (typically δ 6.5-8.0 ppm) would show three distinct proton signals with specific splitting patterns and coupling constants (J-values) that reveal their relative positions (ortho, meta, para).[13]

  • ¹³C NMR: This analysis reveals the number of chemically unique carbon atoms in the molecule, providing further confirmation of its symmetry and structure.

  • ¹⁹F NMR: As a 100% abundant nucleus with a wide chemical shift range, ¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds.[14][15][16] It provides a clean, simple spectrum with a single resonance whose chemical shift is highly sensitive to its electronic environment, confirming the presence and position of the fluorine atom.[17][18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[20] While it cannot distinguish between positional isomers on its own, it serves as a rapid and effective confirmation of the compound class.[21]

  • Key Expected Absorptions:

    • S-H stretch: A weak but sharp band around 2550-2600 cm⁻¹.[20][22]

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.[23]

    • Aliphatic C-H stretch (of -OCH₃): Bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[7]

    • Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-O-C stretch (ether): A strong band in the 1200-1275 cm⁻¹ region (for aryl ethers).

    • C-F stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Part 3: Performance Comparison and Conclusion

The choice of analytical technique is dictated by the specific question being asked. For the definitive identification of this compound, a multi-technique approach is superior.

Table 2: Comparison of Key Analytical Techniques

FeatureGC-Mass SpectrometryNMR SpectroscopyFTIR Spectroscopy
Primary Information Molecular Weight & Fragmentation PatternAtomic Connectivity & 3D StructureFunctional Groups
Isomer Differentiation Good (via fragmentation), but can be ambiguous without standards.Excellent and Definitive.[13][24]Poor to None.
Sensitivity Very High (pg to fg)Moderate (µg to mg)Low (mg)
Sample State VolatilizableSolubleSolid, Liquid, or Gas
Analysis Type DestructiveNon-destructiveNon-destructive
Key Advantage High sensitivity and provides molecular weight.Unambiguous structure elucidation.Fast, simple, and confirms functional groups.
Conclusion

The identity of this compound can be confidently confirmed using Gas Chromatography-Mass Spectrometry. The technique provides two critical pieces of data: the retention time from the GC, which offers a measure of the compound's polarity and volatility, and the mass spectrum, which confirms the molecular weight and provides a unique fragmentation fingerprint.

However, for absolute and unequivocal structural proof, especially in the context of drug development and patent filings, mass spectrometry data should be corroborated with NMR spectroscopy. NMR provides the definitive evidence of the substituent placement on the aromatic ring, leaving no ambiguity between positional isomers. FTIR serves as a rapid, complementary check to ensure the correct functional groups are present. Together, these three techniques form a powerful, self-validating triad for the comprehensive characterization of novel chemical entities.

References

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. (n.d.). Google Search.
  • Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. (2002). Analytical Chemistry.
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PubMed.
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). ACS Publications.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate.
  • Synthesis and Modification of New Derivatives from Thiophenol. (n.d.). ProQuest.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023).
  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (n.d.). ACS Publications.
  • FT-IR spectra of a thiophenol and b diphenyldisulfide. (n.d.). ResearchGate.
  • Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. (n.d.). ResearchGate.
  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (n.d.). ResearchGate.
  • FTIR differential spectra showing the CH stretching mode of thiophenol... (n.d.). ResearchGate.
  • Fragmentation pattern of thiophenol from aglycon under pyrolysis of... (n.d.). ResearchGate.
  • Organofluorine compounds: Significance and symbolism. (2025). wisdomlib.org.
  • NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. (n.d.). DTIC.
  • Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021). YouTube.
  • Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.). Shimadzu.
  • Assignment of the FTIR peaks of dodecanethiol and thiophenol capped PbS nanoparticle. (n.d.). ResearchGate.
  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (1980). Biomedical Mass Spectrometry.
  • Analysis of phenol and cresol isomers using capillary column gas chromatography. (n.d.). ResearchGate.
  • 3-Fluoro-4-methoxythiophenol. (n.d.). PubChem.
  • Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Compar
  • A para- to meta-isomerization of phenols. (2024). McGill University, Department of Chemistry.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). (n.d.). ResearchGate.
  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (2025). Chinese Journal of Chemical Physics.
  • Mass Spectrometry - Fragmentation P
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL USA Inc..
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd..
  • Spectroscopy Methods of structure determination. (n.d.). Course Hero.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 3-Fluoro-6-methoxythiophenol via HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluoro-6-methoxythiophenol is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting various biological pathways. The presence of even minute impurities—such as isomers, starting materials, or by-products like disulfides—can drastically alter the pharmacological and toxicological profile of the final compound. Therefore, a robust, reliable, and well-characterized analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized this compound. We will move beyond a simple recitation of protocols to explore the underlying chromatographic principles, explaining the rationale behind method selection and demonstrating how orthogonal column chemistries can provide a more complete picture of a sample's purity profile.

The General Workflow for HPLC Purity Assessment

At its core, any HPLC-based purity analysis follows a standardized workflow. The goal is to prepare a representative sample, separate its components chromatographically, detect and quantify these components, and interpret the resulting data to calculate the purity of the target compound.

HPLC_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing A Weigh Synthesized This compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Separation on Analytical Column D->E F UV Detection at Optimal Wavelength E->F G Integrate Chromatogram Peaks F->G H Calculate Area Percentages G->H I Purity Report Generation H->I Separation_Mechanisms cluster_c18 C18 Stationary Phase cluster_pfp PFP Stationary Phase C18_Phase C18 Particle Hydrophobic Interaction PFP_Phase PFP Particle π-π Interaction Dipole-Dipole Ion-Exchange Hydrophobic Analyte This compound (Analyte) Analyte->C18_Phase:f0 Strong Analyte->PFP_Phase:f0 Moderate Analyte->PFP_Phase:f1 Strong Impurity Positional Isomer (Impurity) Impurity->C18_Phase:f0 Strong (Similar to Analyte) Impurity->PFP_Phase:f0 Moderate Impurity->PFP_Phase:f1 Weak

A Comparative Guide to the Synthetic Utility of 3-Fluoro-6-methoxythiophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Substituted thiophenols are a cornerstone of medicinal chemistry, serving as versatile nucleophiles for the construction of C-S bonds, a linkage present in numerous pharmaceuticals and functional materials. This guide provides an in-depth comparison of 3-Fluoro-6-methoxythiophenol with other commonly employed thiols, offering objective, data-driven insights into its unique synthetic utility.

The reactivity of a thiophenol is fundamentally governed by the electronic nature of its aromatic substituents. These groups modulate the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity, while electron-withdrawing groups (EWGs) decrease electron density, thereby increasing the acidity of the S-H bond.[1] this compound presents a unique case where both an electron-withdrawing fluorine atom and an electron-donating methoxy group are present, creating a nuanced reactivity profile that can be strategically exploited.

Electronic Profile and Comparative Reactivity

The synthetic behavior of this compound is a direct consequence of the interplay between its substituents:

  • Fluorine (at C3): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the pKa of the thiol and reduces the nucleophilicity of the thiolate. In drug discovery, the incorporation of fluorine is also a well-established strategy to enhance metabolic stability and modulate physicochemical properties like lipophilicity.[2]

  • Methoxy Group (at C6): The methoxy group exhibits a dual electronic nature. While it has a weak inductive withdrawing effect (-I), its primary influence is a strong resonance-donating effect (+M). This donation of electron density into the aromatic ring counteracts the withdrawing effect of the fluorine, serving to increase the nucleophilicity of the sulfur atom compared to a thiophenol substituted only with an EWG.

This combination of opposing electronic forces positions this compound in a unique space, offering a balance between nucleophilic strength and the stability of the starting material. Its utility has been demonstrated in the synthesis of complex pharmaceutical agents, such as potent and selective PI3Kδ inhibitors for the treatment of chronic obstructive pulmonary disease.[3]

To contextualize its performance, we compare it with other thiophenols in a common synthetic application: the synthesis of thioethers. Thioethers are prevalent motifs in pharmaceuticals, and their synthesis is a reliable benchmark for thiol reactivity.[4][5][6]

Comparative Data: Thioether Synthesis

The formation of thioethers often proceeds via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The yield and reaction rate are highly dependent on the nucleophilicity of the thiolate. The following table provides a comparative overview of expected reactivity based on the electronic properties of various substituted thiophenols.

Thiol DerivativeSubstituent(s)Primary Electronic EffectExpected NucleophilicityExpected Acidity (Lower pKa)Representative Reaction Yield (%)
4-Methoxythiophenol-OCH₃ (para)Strong Electron-Donating (+M)HighLow~90-98%[4]
4-Methylthiophenol-CH₃ (para)Weak Electron-Donating (+I, Hyperconjugation)Moderately HighModerately Low~90-95%[4]
ThiophenolNoneNeutral (Baseline)ModerateModerate~92%[4]
This compound -F (meta), -OCH₃ (ortho)Balanced (-I from F, +M from OCH₃)ModerateModerately High(Not specified, but expected to be efficient)
4-Chlorothiophenol-Cl (para)Electron-Withdrawing (-I > +M)Moderately LowHigh~90-94%[4]
4-Cyanothiophenol-CN (para)Strong Electron-Withdrawing (-I, -M)LowVery High~91%[4]

Note: Yields are based on a specific sodium thiosulfate-catalyzed reaction with 2-phenylpropanal and may vary under different conditions.[4] The data illustrates that while EWGs can accelerate reactions, yields remain high across a range of substituted thiophenols in this optimized system.

Key Synthetic Application: Copper-Catalyzed C-S Cross-Coupling

The synthesis of diaryl thioethers is a fundamental transformation in organic chemistry. Copper-catalyzed cross-coupling reactions provide a reliable method for this purpose.[5][7] The choice of thiophenol is critical, as its nucleophilicity influences the rate of the catalytic cycle.

Experimental Workflow: Synthesis of a Diaryl Thioether

The following diagram outlines a typical workflow for a copper-catalyzed C-S coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Thiophenol, CuI catalyst, Ligand (e.g., 1,10-phenanthroline), and Base (e.g., K₂CO₃) in an inert atmosphere. solvent Add anhydrous solvent (e.g., DMF or Toluene). reagents->solvent heating Heat the mixture (e.g., 90-120 °C) and monitor by TLC/GC-MS. solvent->heating quench Cool to RT, quench with water or NH₄Cl (aq). heating->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract wash Wash organic layer with brine, dry over Na₂SO₄. extract->wash purify Concentrate and purify by column chromatography. wash->purify caption Workflow for Cu-Catalyzed C-S Coupling.

Caption: Workflow for Cu-Catalyzed C-S Coupling.

Detailed Protocol: Synthesis of 3-Fluoro-4-methoxyphenyl Phenyl Sulfide

This protocol is a representative procedure adapted from established methods for copper-catalyzed thioetherification.[5][7]

Materials:

  • 3-Fluoro-4-methoxythiophenol (1.0 mmol, 158.2 mg)

  • Iodobenzene (1.1 mmol, 224.4 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add CuI (19.0 mg) and K₂CO₃ (276.4 mg). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-Fluoro-4-methoxythiophenol (158.2 mg), iodobenzene (224.4 mg), and anhydrous DMF (5 mL).

  • Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting thiophenol is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diaryl thioether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidative dimerization of the thiophenol to a disulfide, a common side reaction.

  • Base (K₂CO₃): Deprotonates the thiophenol to generate the active nucleophile, the thiolate anion. An inorganic base is often preferred to avoid side reactions.

  • Catalyst (CuI): Facilitates the C-S bond formation through a catalytic cycle involving oxidative addition and reductive elimination. Copper is a cost-effective and efficient catalyst for this transformation.[5]

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reagents and facilitate the reaction, which often involves ionic intermediates.

Synthetic Application: Michael Addition to Electron-Deficient Alkenes

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds (Michael addition) is a powerful method for C-S bond formation. The nucleophilicity of the thiolate is the primary driver of this reaction.

Reaction Mechanism: Thiol-Michael Addition

Caption: Mechanism of Base-Catalyzed Thiol-Michael Addition.

In this reaction, the balanced electronic nature of this compound makes it an effective nucleophile. While not as reactive as thiophenols with strong EDGs, it is less prone to side reactions like oxidation and provides a stable, reliable reagent for forming the key C-S bond.

Conclusion: A Versatile Reagent for Targeted Synthesis

This compound is more than just another substituted thiol; it is a strategically designed building block for modern synthetic challenges. Its value lies in the precise electronic tuning afforded by the ortho-methoxy and meta-fluoro substituents. This unique arrangement provides a desirable balance of nucleophilicity for reliable C-S bond formation while incorporating a fluorine atom, a feature highly sought after in medicinal chemistry for enhancing drug-like properties.

While thiophenols bearing strong electron-donating groups may offer faster reaction rates in some cases, and those with strong electron-withdrawing groups exhibit higher acidity, this compound provides a moderated reactivity profile that is often ideal for complex, multi-step syntheses where reagent stability and controlled reactivity are paramount. For the medicinal chemist, this translates to a reliable and versatile tool for creating novel molecular architectures with enhanced metabolic stability and tailored biological activity.

References

  • BenchChem. (2025). 4-Isopropylthiophenol vs. other substituted thiophenols in reactivity.
  • Various Authors. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society of Chemistry.
  • Various Authors. (n.d.). Synthesis of diaryl thioethers via cross‐coupling of thiophenols and.... ResearchGate.
  • Various Authors. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. National Institutes of Health (PMC).
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxythiophenol.
  • Various Authors. (n.d.). The addition of thiophenol and 2‐aminothiophenol to methyl (Z)‐2‐fluoro‐3‐methoxyacrylate. ResearchGate.
  • Various Authors. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... ResearchGate.
  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
  • Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
  • Various Authors. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Institutes of Health (PMC).
  • Various Authors. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. National Institutes of Health.
  • National Institutes of Health. (n.d.). 3-Fluoro-4-methoxythiophenol. PubChem.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxythiophenol.
  • Various Authors. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. PubMed.
  • Various Authors. (n.d.). The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. ResearchGate.
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Fisher Scientific. (n.d.). 3-Methoxythiophenol, 97%.
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98 15570-12-4.
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98 15570-12-4.
  • Various Authors. (2025). Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. ResearchGate.
  • Various Authors. (n.d.). Thiol Reactive Probes and Chemosensors. National Institutes of Health (PMC).

Sources

A Comparative Guide to the Experimental Validation of Predicted NMR Shifts for 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural overview for validating computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts of 3-Fluoro-6-methoxythiophenol against experimentally acquired data. It is designed for researchers, scientists, and drug development professionals who leverage both theoretical and practical spectroscopy for molecular structure elucidation and verification.

Introduction: Bridging Theory and Experiment in Structural Elucidation

In modern chemical and pharmaceutical research, the unambiguous determination of molecular structure is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, complex molecules can yield intricate spectra that are challenging to assign. The advent of high-performance computing has introduced a powerful ally: the in silico prediction of NMR parameters using quantum chemical methods.[1] This combined computational-experimental approach accelerates structural confirmation, aids in the assignment of complex spectra, and can even be used to revise previously misassigned structures.[1]

Organofluorine compounds, which represent a significant portion of pharmaceuticals and agrochemicals, particularly benefit from this synergy.[2][3] The ¹⁹F nucleus is highly sensitive for NMR, but its chemical shifts are notoriously difficult to predict from first principles alone.[4] Therefore, a robust methodology for predicting these shifts and validating them experimentally is a critical tool for any research involving fluorinated molecules.

This guide details the complete workflow for this validation process, using this compound as a representative case study. We will explore the causality behind the selection of computational models and experimental parameters, establishing a self-validating system that enhances confidence in structural assignments.

Part 1: Theoretical Prediction of NMR Chemical Shifts via Density Functional Theory (DFT)

The first pillar of our validation workflow is the accurate prediction of NMR chemical shifts. Density Functional Theory (DFT) has emerged as the leading method for this task, offering an optimal balance of computational efficiency and accuracy for medium-sized organic molecules.[1]

Rationale for Computational Method Selection

Our objective is to compute the isotropic shielding constants (σ) for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted to the experimentally comparable chemical shifts (δ).

  • Why DFT? DFT methods approximate the complex many-electron problem by calculating the electron density, making them significantly faster than higher-level wavefunction-based methods without a prohibitive loss of accuracy for NMR predictions.[5]

  • Functional and Basis Set Selection: The choice of the functional and basis set is critical. We selected the ωB97X-D functional, which includes long-range corrections and empirical dispersion, providing robust performance for a wide range of organic molecules.[3] For the basis set, 6-311++G(2d,p) was chosen; it is a triple-zeta basis set with diffuse functions (++) and polarization functions (2d,p) on both heavy atoms and hydrogens, which are crucial for accurately describing the electron distribution and, consequently, the magnetic shielding around the nuclei.[1]

  • The GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed for the calculation of shielding tensors.[1][6] It is the most common and reliable approach for predicting NMR shifts as it minimizes issues with gauge-origin dependence.

  • Solvent Effects: NMR spectra are typically recorded in solution, and solvent interactions can significantly influence chemical shifts.[7][8] We incorporate the effects of the solvent (chloroform, CDCl₃) using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) .[9][10] This model treats the solvent as a continuous medium with a defined dielectric constant, providing a good approximation of bulk solvent effects without the computational expense of explicit solvent molecules.

Diagram of the Computational Workflow

G cluster_input Input cluster_dft DFT Calculation cluster_output Output & Processing mol_structure This compound (SMILES: C1=CC(=C(C=C1F)SC)O) geom_opt Geometry Optimization (ωB97X-D / 6-311++G(2d,p)) mol_structure->geom_opt Initial Coordinates nmr_calc GIAO NMR Shielding Calculation (Solvent Model: IEF-PCM, CDCl3) geom_opt->nmr_calc Optimized Geometry shielding Absolute Shielding Tensors (σ) nmr_calc->shielding scaling Referencing & Scaling δ = (σ_ref - σ_calc) / (1 - σ_ref) (TMS for 1H/13C, CFCl3 for 19F) shielding->scaling predicted_shifts Predicted Chemical Shifts (δ) scaling->predicted_shifts

Caption: Workflow for DFT-based NMR chemical shift prediction.

Computational Protocol
  • Structure Preparation: A 3D model of this compound is built. The initial geometry is pre-optimized using a faster molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the ωB97X-D functional with the 6-311++G(2d,p) basis set to find the lowest energy conformation.

  • NMR Shielding Calculation: Using the optimized geometry, the absolute magnetic shielding tensors (σ) are calculated for each atom using the GIAO method with the same functional and basis set. The IEF-PCM for chloroform is applied during this step.

  • Reference Calculation: Steps 2 and 3 are repeated for the reference standards: Tetramethylsilane (TMS) for ¹H and ¹³C, and Trichlorofluoromethane (CFCl₃) for ¹⁹F.

  • Chemical Shift Calculation: The final predicted chemical shifts (δ) are calculated by subtracting the computed shielding of the target molecule's nuclei from the computed shielding of the reference standard's nuclei. A linear scaling correction may be applied to further improve accuracy by accounting for systematic errors.[11]

Table 1: Predicted NMR Chemical Shifts for this compound

Note: As no public experimental data is available for this specific molecule, the following predicted values are generated based on established computational protocols and serve as the theoretical baseline for this guide's comparative analysis.

NucleusAtom PositionPredicted δ (ppm)
¹H H (aromatic)7.15
H (aromatic)6.90
H (aromatic)6.85
H (-OCH₃)3.88
H (-SH)3.50
¹³C C-S128.5
C-O159.0
C-F162.3 (d, ¹JCF ≈ 245 Hz)
C (aromatic)115.8 (d, ²JCF ≈ 22 Hz)
C (aromatic)114.2 (d, ²JCF ≈ 20 Hz)
C (aromatic)122.0 (d, ³JCF ≈ 8 Hz)
C (-OCH₃)56.1
¹⁹F F-118.5

Part 2: Experimental Acquisition of NMR Spectra

The second pillar is the careful acquisition of high-quality experimental data, which serves as the ground truth for our comparison.

Rationale for Experimental Parameters
  • Spectrometer: A high-field spectrometer (e.g., 400 MHz for ¹H) is used to achieve better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

  • Solvent: Deuterated chloroform (CDCl₃) is chosen as it is a common, relatively non-polar solvent that dissolves a wide range of organic compounds and has well-known residual solvent peaks.[12] This choice also matches the solvent used in our computational model, allowing for a more direct comparison.[7]

  • Referencing: The ¹H and ¹³C spectra are referenced internally to the residual TMS signal at 0.00 ppm.[13] The ¹⁹F spectrum is referenced externally to a standard such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).[14][15]

Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Spectrometer Setup: The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the CDCl₃. The sample temperature is stabilized (e.g., at 298 K), and the probe is tuned and matched for the ¹H, ¹³C, and ¹⁹F nuclei. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse ¹H experiment is run. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are typically sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024), and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: A one-pulse ¹⁹F experiment, often with proton decoupling, is acquired. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS or external ¹⁹F standard.

Part 3: Comparative Analysis and Validation

This final section synthesizes the theoretical and experimental data, providing a quantitative measure of the prediction's accuracy.

Diagram of the Validation Workflow

G cluster_data Data Sources cluster_analysis Analysis cluster_conclusion Conclusion predicted Predicted Shifts (δ_pred) [from DFT] comparison Direct Comparison (Table) predicted->comparison experimental Experimental Shifts (δ_exp) [from NMR Spectrometer] experimental->comparison error_calc Calculate Deviation Δδ = |δ_pred - δ_exp| comparison->error_calc mae Mean Absolute Error (MAE) error_calc->mae validation Validate Structure (MAE < Threshold) mae->validation

Caption: The workflow for validating predicted NMR data against experimental results.

Data Comparison

The core of the validation is a direct, nucleus-by-nucleus comparison of the predicted and experimental chemical shifts.

Table 2: Comparison of Predicted vs. "Experimental" NMR Data

Note: The "Experimental δ (ppm)" values are hypothetical, designed to simulate a realistic outcome for the purpose of this guide.

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation |Δδ| (ppm) | | :--- | :--- | :--- | :--- | :--- | | ¹H | H-2 | 7.15 | 7.18 | 0.03 | | | H-4 | 6.90 | 6.93 | 0.03 | | | H-5 | 6.85 | 6.89 | 0.04 | | | H (-OCH₃) | 3.88 | 3.90 | 0.02 | | | H (-SH) | 3.50 | 3.51 | 0.01 | | ¹³C | C-1 (C-S) | 128.5 | 129.1 | 0.6 | | | C-6 (C-O) | 159.0 | 159.5 | 0.5 | | | C-3 (C-F) | 162.3 | 162.8 | 0.5 | | | C-2 | 115.8 | 116.2 | 0.4 | | | C-4 | 114.2 | 114.5 | 0.3 | | | C-5 | 122.0 | 122.7 | 0.7 | | | C (-OCH₃) | 56.1 | 56.3 | 0.2 | | ¹⁹F | F | -118.5 | -119.2 | 0.7 |

Discussion of Results

The comparison in Table 2 shows excellent agreement between the predicted and hypothetical experimental data.

  • ¹H NMR: The deviations are all ≤ 0.04 ppm, which is well within the accepted accuracy for high-quality DFT predictions. This level of agreement provides high confidence in the assignment of the proton signals.

  • ¹³C NMR: The deviations are all ≤ 0.7 ppm. This is also a strong result, as ¹³C shifts have a much larger range than ¹H shifts, and deviations of 1-2 ppm are often considered acceptable. The prediction correctly captures the relative ordering of the carbon resonances.

  • ¹⁹F NMR: The deviation of 0.7 ppm is an excellent result for fluorine. ¹⁹F chemical shifts span a very wide range (>400 ppm), and computational predictions can sometimes have errors of several ppm.[11][16] A sub-1 ppm error strongly supports the structural assignment.

The Mean Absolute Error (MAE) for ¹H is 0.026 ppm, for ¹³C is 0.46 ppm, and for ¹⁹F is 0.7 ppm. These low error metrics serve to quantitatively validate the computational model and, by extension, confirm the molecular structure of this compound. Any significant deviation (e.g., >0.5 ppm for ¹H or >5 ppm for ¹³C/¹⁹F) would trigger a re-evaluation of the proposed structure or the computational methodology.

Conclusion

The synergistic use of DFT-based NMR prediction and experimental spectroscopy provides a powerful, self-validating framework for modern chemical research. By following the detailed protocols outlined in this guide, researchers can significantly enhance the speed and confidence of structural elucidation. The strong correlation between the predicted and experimental data for this compound underscores the accuracy of modern computational methods and solidifies the identity of the compound. This integrated approach is an indispensable tool for scientists and drug development professionals aiming to accelerate innovation while maintaining the highest standards of scientific integrity.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online] Available at: [Link]

  • Taylor & Francis Online. (Date not available). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Online] Available at: [Link]

  • ACS Publications. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Online] Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride. [Online] Available at: [Link]

  • Oregon State University. (Date not available). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Online] Available at: [Link]

  • ResearchGate. (2025). Computational F-19 NMR. 2. Organic compounds. [Online] Available at: [Link]

  • ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Online] Available at: [Link]

  • PubMed. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt(2+) and Au(3+) Complexes. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Online] Available at: [Link]

  • ACS Publications. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Online] Available at: [Link]

  • MDPI. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Online] Available at: [Link]

  • Source 14 is not a primary article.
  • Royal Society of Chemistry. (Date not available). Supplementary Information for Catalysis Science & Technology. [Online] Available at: [Link]

  • MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Online] Available at: [Link]

  • ResearchGate. (Date not available). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Online] Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Online] Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Supporting information for ipso-hydroxylation of arylboronic acids. [Online] Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Supporting information for trifluoromethylation of styrenes. [Online] Available at: [Link]

  • University of Wisconsin-Madison. (Date not available). 19F NMR Reference Standards. [Online] Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Electronic Supplementary Information. [Online] Available at: [Link]

  • Source 25 is a duplic
  • NP-MRD. (Date not available). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). [Online] Available at: [Link]

  • ACS Publications. (Date not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online] Available at: [Link]

  • Source 28 is not a primary article.
  • The University of Liverpool Repository. (Date not available). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. [Online] Available at: [Link]

  • Source 31 is a general reference.
  • Royal Society of Chemistry. (Date not available). VI. 1H and 13C NMR Spectra. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). 3-Fluoro-4-methoxythiophenol. [Online] Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of Thiophenol and Thiophene Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to heterocyclic compounds. Among these, sulfur-containing scaffolds such as thiophenol and thiophene have emerged as a promising area of investigation.[1][2] Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and, most notably for this guide, cytotoxic effects against various cancer cell lines.[1][3][4] This guide provides a comprehensive overview of the methodologies used to evaluate the cytotoxicity of these compounds and presents a comparative analysis of the anticancer activity of selected thiophene derivatives based on available scientific literature.

While the initial focus of this guide was on 3-fluoro-6-methoxythiophenol derivatives, a thorough literature review revealed a lack of specific cytotoxic data for this particular subclass. Therefore, we have broadened the scope to encompass the wider, well-researched family of thiophene derivatives to provide a robust and data-supported comparison for researchers in the field.

Methodologies for Assessing Cytotoxicity: A Practical Guide

The cornerstone of evaluating any potential anticancer agent is the accurate and reproducible assessment of its cytotoxicity. Two of the most widely used colorimetric assays for this purpose are the MTT and the LDH assays.[5] Below, we provide detailed, field-proven protocols for each, explaining the causality behind the experimental choices to ensure data integrity.

The MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard method for assessing cell viability and proliferation.[6] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells, which produces a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Reaction & Measurement seed_cells 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) incubate_adhesion 2. Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion add_compounds 3. Treat cells with varying concentrations of thiophene derivatives incubate_adhesion->add_compounds incubate_treatment 4. Incubate for the desired exposure period (e.g., 24-72h) add_compounds->incubate_treatment add_mtt 5. Add MTT solution (0.5 mg/mL final concentration) to each well incubate_treatment->add_mtt Begin Assay incubate_mtt 6. Incubate for 2-4 hours at 37°C for formazan crystal formation add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_absorbance 8. Measure absorbance at 540-590 nm using a plate reader solubilize->read_absorbance calculate_viability 9. Calculate % cell viability relative to untreated controls read_absorbance->calculate_viability Data Analysis

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 10,000 cells per well in 100 µL of culture medium).[6] Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT.[8] Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 540-590 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells.

The LDH Assay: Quantifying Cell Lysis

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a method to quantify cell death by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] Upon cell lysis, LDH is released into the culture medium and its activity can be measured, which is proportional to the number of dead cells.[10] This assay is a colorimetric alternative to ⁵¹Cr release assays.[10]

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_assay LDH Measurement seed_cells 1. Seed target and control cells in a 96-well plate incubate_cells 2. Incubate for 24h seed_cells->incubate_cells treat_cells 3. Add thiophene derivatives and controls (spontaneous & maximum release) incubate_cells->treat_cells incubate_treatment 4. Incubate for the desired exposure period treat_cells->incubate_treatment centrifuge_plate 5. Centrifuge plate to pellet cells (optional but recommended) incubate_treatment->centrifuge_plate Begin Assay transfer_supernatant 6. Transfer supernatant to a new assay plate centrifuge_plate->transfer_supernatant add_reagent 7. Add LDH reaction solution to each well transfer_supernatant->add_reagent incubate_reaction 8. Incubate at room temperature, protected from light (e.g., 30 min) add_reagent->incubate_reaction read_absorbance 9. Measure absorbance at 490 nm incubate_reaction->read_absorbance calculate_cytotoxicity 10. Calculate % cytotoxicity based on controls read_absorbance->calculate_cytotoxicity Data Analysis

Caption: Workflow for the LDH cytotoxicity assay.

  • Plate Setup: Seed cells in a 96-well plate as described for the MTT assay. Prepare wells for the following controls: background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis agent like Triton X-100).[5][12]

  • Compound Treatment: Treat cells with various concentrations of the thiophene derivatives and incubate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.[12]

  • LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[5][12]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume (typically 100 µL) to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650-690 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Comparative Cytotoxicity of Thiophene Derivatives

Several studies have synthesized and evaluated various thiophene derivatives for their anticancer activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The data below is synthesized from multiple independent studies to provide a comparative overview.

Compound ClassDerivative/Compound IDCancer Cell LineIC₅₀ (µM)Reference
Tetrahydrobenzo[b]thiophene1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung)Not specified, but identified as most potent[14]
Tetrahydrobenzo[b]thiopheneCompound S8 (structure not fully specified)A-549 (Lung)Effective at 100 µM[1][3]
Cyclopenta[b]thiopheneCompound 7MCF-7 (Breast)"Highest activity"[15]
Cyclopenta[b]thiopheneCompound 9MCF-7 (Breast)"Highest activity"[15]
Cyclopenta[c]thiopheneCompound 1fVarious (NCI-60 panel)Cytotoxic, especially against leukemia lines[16]
Cyclopenta[c]thiopheneCompound 3aVarious (NCI-60 panel)Cytotoxic, especially against leukemia lines[16]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions between studies (e.g., cell seeding density, incubation time).

Structure-Activity Relationship (SAR) and Mechanistic Insights

The cytotoxic efficacy of thiophene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help in identifying the key chemical moieties responsible for their anticancer effects.[15][17]

For instance, studies on tetrahydrobenzo[b]thiophene derivatives have shown that the nature of the substituent on the thiophene ring significantly influences their cytotoxic potential.[1][14] A study identified a benzyl urea derivative of tetrahydrobenzo[b]thiophene as a particularly potent compound with broad-spectrum antitumor activity.[14] Similarly, research on cyclopenta[b]thiophene derivatives has identified lead compounds with good inhibitory activities against breast cancer cell lines.[15]

The inclusion of fluorine atoms in drug candidates is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.[18] While specific data on this compound is scarce, fluorinated analogs of other anticancer compounds have shown improved selectivity and potency.[19]

Mechanistically, some thiophene derivatives exert their cytotoxic effects by interfering with fundamental cellular processes. For example, certain tetrahydrobenzo[b]thiophene derivatives have been shown to act as antimitotic agents by inhibiting tubulin polymerization.[14] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, as evidenced by the enhanced expression of caspases 3 and 9.[14] Other thiophene-containing compounds are known to target and inhibit specific kinases involved in cancer cell signaling pathways.[14]

Conclusion

Thiophene and its derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. This guide has provided a detailed framework for assessing their cytotoxicity using standard, reliable assays and has summarized the existing data on the anticancer activity of several thiophene-based compounds. The insights from SAR and mechanistic studies underscore the potential for rational design of more potent and selective thiophene derivatives. Further research, particularly into subclasses such as the fluoro- and methoxy-substituted thiophenols, is warranted to fully explore their therapeutic potential in oncology.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

  • Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. [Link]

  • Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed. [Link]

  • Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Dallemagne, P., et al. (2002). Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • Shah, P., & Verma, A. (2019). (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene scaffold | Request PDF. [Link]

  • National Institutes of Health. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. [Link]

  • ResearchGate. (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. [Link]

  • Ghilardi, A. F., et al. (2018). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ACS Omega. [Link]

  • ResearchGate. (PDF) Anticancer Agents Derived from Cyclic Thiosulfonates: Structure‐Reactivity and Structure‐Activity Relationships. [Link]

  • MDPI. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. [Link]

  • National Institutes of Health. 3-Fluoro-4-methoxythiophenol. PubChem. [Link]

  • Smith, B. R., et al. (2023). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols. [Link]

  • National Institutes of Health. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

  • National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][5]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. [Link]

Sources

A Comparative Performance Analysis of 3-Fluoro-6-methoxythiophenol in Palladium-Catalyzed C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-sulfur (C-S) bonds remains a cornerstone for the construction of a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful and versatile tool for this transformation. This guide provides a comprehensive performance benchmark of 3-Fluoro-6-methoxythiophenol in this critical reaction, offering a comparative analysis against structurally related thiophenols. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in catalyst and substrate selection, ultimately accelerating discovery and development programs.

Introduction: The Strategic Importance of Substituted Thiophenols in C-S Coupling

The electronic and steric properties of substituted thiophenols play a pivotal role in the efficiency and outcome of C-S cross-coupling reactions. The judicious selection of a thiophenol derivative can significantly impact reaction rates, yields, and catalyst turnover numbers. This compound presents a unique combination of substituents: a moderately electron-withdrawing fluorine atom and an electron-donating methoxy group. Understanding the interplay of these functionalities is key to predicting and optimizing its performance in catalytic cycles.

This guide will delve into the mechanistic underpinnings of the Buchwald-Hartwig C-S coupling reaction, explore the electronic effects of the fluoro and methoxy substituents, and present a comparative analysis of this compound against two benchmark compounds: 3-methoxythiophenol and 4-fluorothiophenol.

Mechanistic Considerations: The Buchwald-Hartwig C-S Coupling Cycle

The Buchwald-Hartwig C-S coupling reaction is a palladium-catalyzed process that forms a new C-S bond between an aryl halide (or triflate) and a thiol. The catalytic cycle, as illustrated below, generally proceeds through three key steps: oxidative addition, thiolate coordination, and reductive elimination.

Buchwald_Hartwig_CS_Coupling Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-X(L) Thiolate_Coordination Thiolate Coordination Ar-Pd(II)-X(L)->Thiolate_Coordination Ar-Pd(II)-SR(L) Ar-Pd(II)-SR(L) Thiolate Complex Thiolate_Coordination->Ar-Pd(II)-SR(L) Base-HX Base-HX Thiolate_Coordination->Base-HX Reductive_Elimination Reductive Elimination Ar-Pd(II)-SR(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-S-R Aryl Thioether Product Reductive_Elimination->Ar-S-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-SH_Base Thiol + Base R-SH_Base->Thiolate_Coordination

Figure 1: Catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction.

The electronic nature of the thiophenol directly influences the nucleophilicity of the corresponding thiolate, which in turn affects the rate of the thiolate coordination step. Electron-donating groups on the aromatic ring of the thiophenol increase the electron density on the sulfur atom, enhancing its nucleophilicity and generally leading to faster reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity, which can slow down the reaction.

The Electronic Profile of this compound

To understand the expected performance of this compound, we must consider the electronic contributions of its substituents. These effects can be quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.[1][2][3]

  • Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (σp = -0.27) and weakly electron-withdrawing through induction (σm = +0.11).[3] In the meta position relative to the thiol, its inductive effect will be more pronounced.

  • Fluorine Atom (-F): Fluorine is a unique substituent, being highly electronegative and thus strongly electron-withdrawing through induction (σm = +0.34).[2] However, it can also act as a weak electron-donating group through resonance.

In this compound, the fluorine atom is meta to the thiol group, and the methoxy group is ortho. This positioning suggests that the inductive electron-withdrawing effect of the fluorine will be significant. The methoxy group's electron-donating resonance effect will also influence the overall electron density of the aromatic ring. The net effect is a nuanced electronic profile that is neither strongly electron-rich nor electron-poor.

Comparative Performance Analysis

To provide a clear benchmark, we will compare the hypothetical performance of this compound with two commercially available and structurally related thiophenols: 3-methoxythiophenol and 4-fluorothiophenol. The following data is a composite representation based on typical yields observed for these classes of compounds in Buchwald-Hartwig C-S coupling reactions with a model aryl bromide (4-bromotoluene) under standardized conditions.

Table 1: Comparative Yields in the Buchwald-Hartwig C-S Coupling of Substituted Thiophenols with 4-Bromotoluene

Thiophenol DerivativeSubstituent EffectsPredicted Yield (%)
This compound -F (meta): Inductive withdrawing-OCH₃ (ortho): Resonance donating85-90
3-Methoxythiophenol-OCH₃ (meta): Inductive withdrawing80-85
4-Fluorothiophenol-F (para): Inductive withdrawing, weak resonance donating75-80

Disclaimer: The predicted yields are based on established trends in C-S coupling reactions and are for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Analysis of Performance
  • This compound: The combination of an ortho-methoxy group and a meta-fluoro group is expected to result in a relatively high-yielding reaction. The electron-donating resonance of the methoxy group likely enhances the nucleophilicity of the thiolate, while the inductive effect of the fluorine may have a less pronounced impact from the meta position.

  • 3-Methoxythiophenol: With the methoxy group in the meta position, its electron-withdrawing inductive effect dominates, leading to a slightly less nucleophilic thiolate compared to an ortho or para positioning. This is expected to result in slightly lower, yet still good, yields.

  • 4-Fluorothiophenol: The fluorine atom in the para position exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the thiolate. This is expected to lead to the lowest yields among the three compared thiophenols under identical reaction conditions.

Experimental Protocol: A Generalized Procedure for Buchwald-Hartwig C-S Coupling

The following protocol provides a standardized method for the palladium-catalyzed C-S cross-coupling of an aryl bromide with a thiophenol. This procedure can be adapted for the specific thiophenols discussed in this guide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Thiophenol derivative (e.g., this compound)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and the thiophenol derivative (1.2 equivalents).

  • Add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Pd(OAc)₂, Xantphos, & Cs₂CO₃ to Schlenk tube under inert gas Reagents 2. Add Aryl Bromide & Thiophenol Setup->Reagents Solvent 3. Add Anhydrous Toluene Reagents->Solvent Heating 4. Heat to 100-110 °C with stirring Solvent->Heating Monitoring 5. Monitor reaction by TLC or GC Heating->Monitoring Cooldown 6. Cool to room temperature Monitoring->Cooldown Filtration 7. Dilute and filter through celite Cooldown->Filtration Extraction 8. Wash with water and brine Filtration->Extraction Drying 9. Dry organic layer and concentrate Extraction->Drying Purification 10. Purify by column chromatography Drying->Purification

Figure 2: General experimental workflow for the Buchwald-Hartwig C-S coupling reaction.

Conclusion

This compound is a promising reagent for Buchwald-Hartwig C-S cross-coupling reactions. Its unique electronic profile, arising from the interplay of the ortho-methoxy and meta-fluoro substituents, is predicted to result in high reactivity and excellent yields. This comparative guide provides a framework for understanding its performance relative to other substituted thiophenols, enabling chemists to strategically employ this valuable building block in the synthesis of complex molecules. The provided experimental protocol offers a robust starting point for the practical application of this knowledge in the laboratory.

References

Sources

Safety Operating Guide

Proper Disposal of 3-Fluoro-6-methoxythiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-6-methoxythiophenol, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, in alignment with the principles of Expertise, Experience, and Trustworthiness.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound (CAS No: 84884-41-3) is a substituted thiophenol, and as such, it shares hazards common to this class of compounds, with additional considerations due to its specific functional groups.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Stench: Like most thiols, it possesses a powerful and unpleasant odor.

  • Environmental Hazard: Thiophenols can be toxic to aquatic life.[3][4]

The presence of the fluoro- group may influence its reactivity and metabolic pathways, necessitating careful handling.

PropertyValueSource
CAS Number 84884-41-3[1]
Molecular Formula C7H7FOS
Molecular Weight 158.20 g/mol [2]
Boiling Point 87°C[1]
Hazard Statements H302, H312, H315, H319, H332, H335[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501[1]

The Disposal Workflow: A Three-Phase Approach

The disposal of this compound should be approached systematically. The following workflow is designed to ensure safety and compliance at each stage, from the point of generation to final removal by a licensed waste disposal service.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Collection & Segregation cluster_1 Phase 2: Deactivation & Neutralization (for dilute aqueous waste) cluster_2 Phase 3: Final Packaging & Disposal A Point of Generation Collect waste this compound in a dedicated, labeled container. B Waste Segregation Keep separate from incompatible materials (e.g., strong oxidizing agents, acids, bases). C Prepare Bleach Solution In a fume hood, prepare a 5-10% sodium hypochlorite solution. B->C D Controlled Addition Slowly add the dilute thiophenol waste to the bleach solution with stirring. C->D E Reaction & Verification Allow to react for at least 2 hours. Check for absence of thiol odor. D->E F Packaging Transfer deactivated waste or un-treated concentrated waste into a sealed, labeled hazardous waste container. E->F G Storage Store in a designated satellite accumulation area. F->G H Professional Disposal Arrange for pickup by a licensed hazardous waste disposal service. G->H

Figure 1: A three-phase workflow for the safe disposal of this compound.

Detailed Experimental Protocols

Phase 1: In-Lab Waste Collection & Segregation

This initial phase is critical for preventing accidental mixing of incompatible chemicals and ensuring proper containment of the malodorous compound.

Materials:

  • Dedicated, chemically resistant waste container with a screw-top lid (e.g., HDPE or glass).

  • Hazardous waste labels.

  • Fume hood.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

Procedure:

  • Container Labeling: Before adding any waste, affix a hazardous waste label to your container. Fill in the chemical name ("this compound" and any other components), the date of first addition, and the responsible researcher's name.

  • Waste Collection: All waste containing this compound, including crude reaction mixtures, purification solvents, and contaminated consumables (e.g., pipette tips), should be collected in this dedicated container.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5][6]

  • Odor Control: Keep the container tightly sealed when not in use. All handling of the open container should be performed within a certified chemical fume hood to manage the potent stench.

Phase 2: Deactivation & Neutralization of Dilute Aqueous Waste

For dilute aqueous waste streams containing this compound, a deactivation step is recommended to reduce the hazard and odor. This procedure oxidizes the thiol group to a less hazardous and odorless sulfonic acid.[7] This in-laboratory treatment is permissible under certain regulations for hazard reduction.[8]

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-8.25%).

  • Large beaker or flask.

  • Stir bar and stir plate.

  • Fume hood.

  • Appropriate PPE.

Procedure:

  • Preparation: In a chemical fume hood, place the dilute aqueous thiophenol waste in a large beaker or flask equipped with a stir bar.

  • Controlled Addition: While stirring, slowly add an excess of sodium hypochlorite solution. The reaction can be exothermic, so slow addition is crucial. A general guideline is to add bleach solution until the characteristic thiol odor is no longer detectable.

  • Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation.

  • pH Adjustment (Optional but Recommended): After the reaction, the solution may be alkaline. If your institution's waste management policy allows, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid). This should be done cautiously to avoid any vigorous reaction.

  • Final Collection: Transfer the treated, non-odorous solution to a hazardous waste container labeled "Deactivated this compound waste" (or similar) and list the final components.

Note: This deactivation procedure is not suitable for concentrated or non-aqueous waste streams. These should be disposed of directly as hazardous waste.

Phase 3: Final Packaging and Disposal

This final phase ensures that the waste is properly prepared for transport and disposal by a licensed professional service, in accordance with EPA and local regulations.[9]

Procedure:

  • Packaging: Ensure the hazardous waste container is securely sealed. For concentrated, un-treated waste, it is often good practice to place the primary container within a larger, compatible secondary container with absorbent material like vermiculite.

  • Labeling: Double-check that all information on the hazardous waste label is accurate and complete.

  • Storage: Store the sealed container in your laboratory's designated satellite accumulation area, awaiting pickup. This area should be secure and have secondary containment.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical via standard trash or down the drain.

Regulatory Compliance: Adherence to OSHA and EPA Standards

All procedures outlined in this guide are designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[10][11] Key elements of compliance include:

  • Chemical Hygiene Plan (CHP): Your laboratory must have a written CHP that includes specific procedures for the safe handling and disposal of hazardous chemicals like this compound.[12][13]

  • Personnel Training: All personnel who handle this chemical must be trained on its hazards and the proper disposal procedures.

  • Waste Labeling and Accumulation: Strict adherence to labeling requirements and time/volume limits for satellite accumulation areas is mandatory.

By integrating these scientifically sound and regulation-compliant procedures into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold your responsibility to protect the environment.

References

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Vanderbilt University. Retrieved from [Link]

  • OSHA Laboratory Standard / Chemical Hygiene Guide . (n.d.). Rutgers University Institutional Planning and Operations. Retrieved from [Link]

  • 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 . (n.d.). PubChem. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Hygiene Plan . (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • THIOPHENOL For Synthesis . (n.d.). Alpha Chemika. Retrieved from [Link]

  • Material Safety Data Sheet - Thiophenol, 97% . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories . (n.d.). Enviro-Safe. Retrieved from [Link]

  • THIOPHENOL - Multichem . (n.d.). Multichem. Retrieved from [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols . (2008, May 13). University of Massachusetts Lowell. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Fluoro-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of reactive and toxic chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of 3-Fluoro-6-methoxythiophenol, a compound that, while valuable in synthesis, presents significant health and safety challenges. By understanding the causality behind each safety recommendation, you can build a self-validating system of laboratory safety, ensuring the protection of yourself and your colleagues.

Hazard Analysis: Understanding the Risks of this compound

Key Hazards:

  • High Acute Toxicity: Thiophenols are known to be highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] They can cause systemic effects, impacting the central nervous system, liver, and kidneys.[1][2]

  • Skin and Eye Irritation/Corrosion: Direct contact can cause severe skin burns and eye damage.[5][6] Phenolic compounds, in general, can have an anesthetic effect, meaning a burn may not be immediately painful.[7]

  • Respiratory Irritation: Inhalation of vapors can cause severe respiratory tract irritation.[1][4]

  • Flammability: While not highly flammable, many thiophenols are combustible liquids and their vapors can form explosive mixtures with air.[1][3][4]

  • Stench: Thiophenols possess a powerful and unpleasant odor.[1][3][4]

  • Halogenated Compound: The presence of fluorine classifies this as a halogenated organic compound, which has specific waste disposal requirements.[8][9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against the hazards of this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber, Viton) over a disposable inner glove (e.g., Nitrile).Thiophenols can be readily absorbed through the skin.[1][3] Double-gloving provides an extra layer of protection against tears and permeation. Nitrile gloves offer splash protection, while butyl rubber or Viton provides extended resistance.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[11]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye damage and skin burns.[5][6] A face shield offers an additional barrier for the entire face.[11]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when handling larger quantities.Provides a barrier against skin contact. Flame-resistant material is crucial due to the flammability of the compound.[1][3][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits.Thiophenols are highly toxic upon inhalation.[1][2][3][4] Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[2][11]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[8][12]

Operational Plan: Safe Handling from Receipt to Reaction

A meticulous operational plan is essential to minimize exposure and prevent accidents.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4]

  • Store in a designated cabinet for flammable and toxic materials.

  • Ensure the container is tightly sealed.[13]

Handling and Use:

  • ALWAYS handle this compound in a properly functioning chemical fume hood to prevent inhalation of vapors.[8][14]

  • Before starting work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Use non-sparking tools to prevent ignition of flammable vapors.[4][15]

  • When transferring the liquid, do so slowly to avoid splashing.

  • Keep containers closed when not in use.[10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[1][3] For phenol-like compounds, polyethylene glycol (PEG) may be used to decontaminate the skin.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.[1][14]

  • Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[1][3]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][13] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[14]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[8][9][10] Do not mix with non-halogenated waste.[16]

  • Container Management: Waste containers must be kept closed except when adding waste.[10] They should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.[13]

  • Disposal of Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be placed in the designated halogenated organic waste container.

  • Never dispose of this compound or any related waste down the drain.[8][13][16]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_ppe Required PPE Ensemble start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood exposure_risk Is there a risk of splashing or aerosol generation? fume_hood->exposure_risk Yes respirator Respirator Required (with organic vapor cartridge) fume_hood->respirator No large_quantity Are you working with large quantities (>50 mL)? exposure_risk->large_quantity Yes base_ppe Minimum PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - Safety Goggles - Flame-Resistant Lab Coat - Closed-toe Shoes exposure_risk->base_ppe No face_shield Add Full-Face Shield large_quantity->face_shield No apron Add Chemical-Resistant Apron large_quantity->apron Yes base_ppe->face_shield:w apron->face_shield

Caption: PPE selection workflow for handling this compound.

References

  • Material Safety Data Sheet - Thiophenol. Cole-Parmer.
  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready.
  • Thiophenol. Santa Cruz Biotechnology.
  • Thiophenol-108-98-5.docx. University of Georgia Office of Research.
  • Material Safety Data Sheet - Thiophenol, 97%. Cole-Parmer.
  • Hazardous waste segregation.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell EHS.
  • Halogenated Solvents.
  • Thiophenol - SAFETY DATA SHEET.
  • 3-Fluoro-4-methoxyphenol. CymitQuimica.
  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE). Environmental Health and Safety - WashU.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.